molecular formula C6H4O4 B017741 5-Formyl-2-furancarboxylic Acid CAS No. 13529-17-4

5-Formyl-2-furancarboxylic Acid

Cat. No.: B017741
CAS No.: 13529-17-4
M. Wt: 140.09 g/mol
InChI Key: SHNRXUWGUKDPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-formyl-2-furoic acid is a member of the class of furoic acids that is 2-furoic acid substituted at position 5 by a formyl group. It is a furoic acid, an arenecarbaldehyde and an aldehydic acid. It is a conjugate acid of a 5-formyl-2-furoate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-formylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNRXUWGUKDPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383151
Record name 5-Formyl-2-furancarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13529-17-4
Record name 5-Formyl-2-furancarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Formyl-2-furancarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Formyl-2-furancarboxylic acid basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Properties of 5-Formyl-2-furancarboxylic Acid

Abstract

This compound (FFCA), also known as 5-carboxyfurfural, is a versatile bifunctional organic compound derived from biomass. It features a furan (B31954) ring substituted with both a carboxylic acid and a formyl (aldehyde) group, making it a valuable building block in organic synthesis.[1][2][3] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of FFCA, its synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in the production of value-added chemicals and its potential in drug development.[1]

Chemical and Physical Properties

This compound is typically a white to tan crystalline solid.[1][2][4] The presence of both a carboxylic acid and an aldehyde group on the furan ring imparts unique reactivity to the molecule.[1][3] It is considered a member of the furoic acids and is the conjugate acid of a 5-formyl-2-furoate.[2][5]

Quantitative Data Summary

The key physical and chemical properties of FFCA are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₄O₄[1][4][5][6][7][8][9][10]
Molecular Weight 140.09 g/mol [1][2][4][5][6][7][8][10]
CAS Number 13529-17-4[1][2][4][6][7][9]
Melting Point 206 - 212 °C[1]
209 °C[2][4][8]
Boiling Point (Predicted) 356.9 ± 27.0 °C at 760 mmHg[2][4][8]
Density (Predicted) 1.452 ± 0.06 g/cm³[2][4][8]
pKa (Predicted) 2.57 ± 0.10[2][4][8]
Solubility Slightly soluble in DMSO and Methanol.[2][4][8]
Soluble in polar solvents.[3]
Appearance White to yellow to orange crystalline powder.[1]
Tan solid.[2][4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 2[4]
XLogP3 0.6[4][5]

Synthesis of this compound

FFCA is a key intermediate in the oxidation of 5-(hydroxymethyl)furfural (HMF) to 2,5-furandicarboxylic acid (FDCA), a significant bio-based monomer for polymer production.[11][12] The synthesis of FFCA is most commonly achieved through the selective oxidation of HMF.

There are two primary oxidation pathways from HMF to FDCA, both of which involve FFCA as an intermediate.[11][13]

  • Oxidation of the alcohol group in HMF to an aldehyde, forming 2,5-diformylfuran (DFF), followed by oxidation of one aldehyde group to a carboxylic acid to yield FFCA.

  • Oxidation of the aldehyde group in HMF to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), followed by oxidation of the alcohol group to yield FFCA.[12][13]

Various catalytic systems have been developed for the selective oxidation of HMF to FFCA, including those based on copper/cerium oxides and ruthenium on activated carbon.[13] A catalyst of copper/cerium oxides has been shown to achieve a 99% conversion of HMF with 90% selectivity towards FFCA in water, using oxygen as the oxidant.[13]

G Synthesis Pathway of FFCA from HMF HMF 5-(Hydroxymethyl)furfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation of Alcohol HMFCA 5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA) HMF->HMFCA Oxidation of Aldehyde FFCA This compound (FFCA) DFF->FFCA Oxidation HMFCA->FFCA Oxidation FDCA 2,5-Furandicarboxylic Acid (FDCA) FFCA->FDCA Oxidation

Figure 1: Key intermediate role of FFCA in the oxidation of HMF to FDCA.

Experimental Protocols

This section provides a representative methodology for the synthesis of FFCA via the catalytic oxidation of HMF. This protocol is a generalized summary based on common laboratory practices.

Representative Protocol: Selective Oxidation of HMF to FFCA

Objective: To synthesize this compound (FFCA) from 5-(hydroxymethyl)furfural (HMF) using a selective oxidation catalyst.

Materials:

  • 5-(hydroxymethyl)furfural (HMF)

  • Catalyst (e.g., Copper/Cerium mixed oxide)

  • Solvent (e.g., deionized water)

  • Pressurized oxygen or air

  • High-performance liquid chromatography (HPLC) for analysis

Procedure:

  • Reactor Setup: A high-pressure batch reactor is charged with a specific amount of HMF, the catalyst, and the solvent (water).

  • Reaction Conditions: The reactor is sealed, pressurized with oxygen or air to the desired pressure, and heated to the target temperature (e.g., 100-150°C). The mixture is stirred vigorously to ensure proper mixing and mass transfer.

  • Monitoring: The reaction progress is monitored by taking aliquots at regular intervals. The samples are filtered to remove the catalyst and then analyzed by HPLC to determine the conversion of HMF and the selectivity towards FFCA and other products.[14]

  • Catalyst Recovery: Upon completion, the reactor is cooled, and the solid catalyst is recovered by filtration for potential reuse.[13]

  • Product Isolation: The FFCA product in the aqueous solution can be isolated and purified through techniques such as acidification (to decrease solubility) followed by filtration or extraction with an appropriate organic solvent, and subsequent crystallization.

G General Experimental Workflow for FFCA Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Reactor with HMF, Catalyst, Solvent B Seal and Pressurize with Oxidant (O2) A->B C Heat and Stir at Target Temp/Pressure B->C D Monitor Reaction via HPLC Analysis C->D E Cool and Depressurize D->E F Filter to Recover Catalyst E->F G Isolate Product (e.g., Crystallization) F->G

Figure 2: Generalized workflow for the synthesis of FFCA.

Reactivity and Applications

The dual functionality of FFCA makes it a highly adaptable molecule for chemical synthesis.[1][15]

  • Aldehyde Group: The formyl group can participate in nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), and oxidation to the corresponding carboxylic acid (yielding FDCA).[1][15]

  • Carboxylic Acid Group: The carboxyl group can undergo esterification, amidation, or reduction.[15]

This reactivity profile makes FFCA a valuable building block for creating a diverse range of furan derivatives.[1] Its applications are found in several fields:

  • Pharmaceutical Development: The furan scaffold is present in many bioactive molecules. FFCA serves as a precursor for novel heterocyclic compounds that are essential in drug discovery, with potential applications in developing anti-inflammatory and anti-cancer agents.[1]

  • Agrochemicals: It is used in the synthesis of new agrochemicals.[1][3]

  • Materials Science: As the primary intermediate to FDCA, FFCA is critical in the production of bio-based polymers like polyethylene (B3416737) furanoate (PEF), a sustainable alternative to petroleum-based plastics.[16]

  • Fine Chemicals: It is an important intermediate in the production of various fine chemicals, dyes, and fragrances.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation and skin irritation.[5][6]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Statements: Standard precautions such as wearing protective gloves, eye protection, and washing skin thoroughly after handling are recommended.[5]

  • Storage: The compound should be stored in a cool, dark place, often under an inert atmosphere, with some suppliers recommending freezer storage at temperatures of -20°C or below.[2][4][6][8]

Conclusion

This compound is a pivotal platform chemical with significant potential derived from its bifunctional nature and its origin from renewable biomass. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable intermediate in the synthesis of sustainable polymers, pharmaceuticals, and other high-value chemicals. Further research into efficient and selective catalytic systems for its production will continue to enhance its role in the development of a green and sustainable chemical industry.

References

An In-depth Technical Guide to the Synthesis of 5-Formyl-2-furancarboxylic Acid (FFCA) from 5-Hydroxymethylfurfural (HMF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Formyl-2-furancarboxylic acid (FFCA) from 5-Hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical. FFCA, also known as 5-formyl-2-furoic acid, is a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and novel polymers.[1][2] This document details the primary reaction pathways, various catalytic systems, and specific experimental protocols, presenting quantitative data in a structured format for effective comparison.

Introduction to HMF Oxidation

5-Hydroxymethylfurfural (HMF) is a versatile platform molecule derived from the dehydration of C6 sugars. Its unique structure, featuring an aldehyde, a hydroxyl group, and a furan (B31954) ring, allows for its conversion into a variety of high-value chemicals.[3] The selective oxidation of HMF is a critical process for producing furan-based monomers like 2,5-furandicarboxylic acid (FDCA), a sustainable substitute for terephthalic acid.[4][5]

The oxidation of HMF to FDCA is a stepwise process involving several stable intermediates, including this compound (FFCA).[3][6] Achieving high yields of FFCA requires careful selection of catalysts and optimization of reaction conditions to control the selective oxidation of either the alcohol or the aldehyde group of HMF.

Reaction Pathways for HMF Oxidation to FFCA

The synthesis of FFCA from HMF, and its subsequent conversion to FDCA, primarily proceeds through two distinct pathways, determined by which functional group on the HMF molecule is oxidized first.[4][7][8]

  • The DFF Pathway (via 2,5-Diformylfuran): In this route, the primary alcohol (hydroxymethyl group) of HMF is first oxidized to an aldehyde, yielding 2,5-diformylfuran (DFF). Subsequently, one of the aldehyde groups in DFF is oxidized to a carboxylic acid, forming FFCA.[4][9][10] This pathway is often favored under acidic or neutral conditions.[4]

  • The HMFCA Pathway (via 5-Hydroxymethyl-2-furancarboxylic Acid): Alternatively, the aldehyde group of HMF can be preferentially oxidized to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). The alcohol group of HMFCA is then oxidized to an aldehyde to produce FFCA.[4][9][10] This pathway is typically promoted in alkaline (basic) environments.[4][9]

Both reaction pathways converge at the formation of FFCA, which is then further oxidized to the final product, 2,5-furandicarboxylic acid (FDCA).[10][11]

HMF_Oxidation_Pathways Figure 1: Primary Reaction Pathways for HMF Oxidation cluster_main Figure 1: Primary Reaction Pathways for HMF Oxidation cluster_dff DFF Pathway cluster_hmfca HMFCA Pathway HMF 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF Alcohol Oxidation HMFCA 5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA) HMF->HMFCA Aldehyde Oxidation FFCA This compound (FFCA) DFF->FFCA Aldehyde Oxidation HMFCA->FFCA Alcohol Oxidation FDCA 2,5-Furandicarboxylic Acid (FDCA) FFCA->FDCA Aldehyde Oxidation

Figure 1: Primary Reaction Pathways for HMF Oxidation

Catalytic Systems for FFCA Synthesis

A wide range of catalytic systems, including heterogeneous noble and non-noble metal catalysts, homogeneous catalysts, and biocatalysts, have been developed for the selective oxidation of HMF.

Noble metal-based catalysts (e.g., Pt, Ru, Au) are highly effective for HMF oxidation due to their high activity, but their cost and scarcity are significant drawbacks.

CatalystOxidantTemp. (°C)Time (h)Base/AdditiveHMF Conv. (%)FFCA Yield (%)Reference
5Pt/Al₂O₃O₂80~21 equiv. Na₂CO₃>95~50 (peak)[5]
5Pt–1Bi/Al₂O₃O₂80~11 equiv. Na₂CO₃>95~80 (peak)[5]
Ru/Ni₁Mn₆O₂--Alkali-free-Intermediate[4]
Au/TiO₂O₂1106-8951[9]

Cost-effective non-noble metal catalysts based on Mn, Fe, Co, and Ni have been investigated as sustainable alternatives to precious metals.

CatalystOxidantTemp. (°C)Time (h)Base/AdditiveHMF Conv. (%)FFCA Yield (%)Reference
MnFe₂O₄TBHP1006--Intermediate[4]
Fe-grafted MOFt-BuOOH8048Base-free, TEMPO>954.95[12]
Co-P/CFElectrocatalyticRT-1.0 M KOH~100Intermediate[6]
NiP/NFElectrocatalyticRT-1.0 M KOH96Intermediate[6]

Metal-free systems, such as those utilizing TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl), offer mild reaction conditions and high selectivity.

CatalystOxidantTemp. (°C)Time (h)Base/AdditiveHMF Conv. (%)FFCA Yield (%)Reference
TEMPO/H₃PO₄O₂7048H₃PO₄-83[4]
TEMPO/NaClO/KBrNaClORT0.5KBr10096.1[13]
NaOᵗBu/DMFO₂456NaOᵗBu~100Intermediate[14]

Enzymatic catalysis provides an environmentally benign route with high specificity under mild conditions, making it a promising green alternative.

BiocatalystSubstrate Conc.Temp. (°C)Time (h)pHHMF Conv. (%)FFCA Yield (%)Reference
Aryl alcohol oxidase (AAO)--4--98[15]
HMF oxidase (Methylovorus sp.)-3057.4-92[15][16]
Laccase (T. versicolor)<100 mM--4.5100Main Product[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for laboratory synthesis.

(Based on Du et al.)[5]

  • Catalyst Preparation: Prepare the 5Pt–1Bi/Al₂O₃ catalyst via an impregnation method using aqueous solutions of H₂PtCl₆ and Bi(NO₃)₃ on an Al₂O₃ support, followed by drying and reduction.

  • Reaction Setup: In a 50 mL glass reactor equipped with a magnetic stirrer, add 0.031 g of the 5Pt–1Bi/Al₂O₃ catalyst.

  • Reagent Addition: Add 10 mL of an aqueous solution containing HMF (5 mg/mL) and sodium carbonate (Na₂CO₃, 1 equivalent relative to HMF).

  • Reaction Conditions: Heat the reactor to 80 °C. Bubble oxygen (O₂) through the solution at a continuous flow rate of 10 mL/min.

  • Sampling and Analysis: Withdraw liquid samples periodically. Filter the catalyst particles and analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of HMF, FFCA, DFF, HMFCA, and FDCA.

  • Reaction Monitoring: Continue the reaction for up to 4 hours, tracking the consumption of HMF and the formation of intermediates and products over time.

(Based on Zhang et al.)[13]

  • Reaction Setup: In a 100 mL beaker placed in a water bath at room temperature (25 °C), add 0.25 mmol of HMF, 0.025 mmol of TEMPO, and 0.25 mmol of KBr to 50 mL of a phosphate (B84403) buffer solution (pH 7).

  • Initiation of Reaction: Vigorously stir the solution and add 0.75 mmol of sodium hypochlorite (B82951) (NaClO) solution to initiate the oxidation.

  • pH Control: Maintain the pH of the reaction mixture at 7.0 by the continuous addition of a 0.5 M NaOH solution using an automatic titrator.

  • Reaction Completion: The reaction is considered complete when the consumption of NaOH ceases.

  • Quenching and Analysis: Quench the reaction by adding a small amount of ethanol. Analyze the final mixture by HPLC to quantify the yield of FFCA and FDCA. The conversion of HMF and yield of FFCA can reach 100% and 96.1% respectively within 30 minutes.[13]

Generalized Experimental and Analytical Workflow

The successful synthesis and quantification of FFCA from HMF rely on a systematic workflow, from reaction setup to product analysis.

Experimental_Workflow Figure 2: Generalized Workflow for Catalytic HMF Oxidation cluster_workflow Figure 2: Generalized Workflow for Catalytic HMF Oxidation A 1. Reactor Setup (e.g., Batch Reactor, Autoclave) B 2. Reagent Loading (HMF, Solvent, Catalyst, Base/Additive) A->B C 3. Set Reaction Conditions (Temperature, Pressure, Stirring) B->C D 4. Introduce Oxidant (e.g., O₂, Air, H₂O₂) C->D E 5. Reaction Monitoring (Periodic Sampling) D->E F 6. Sample Preparation (Cooling, Filtration, Dilution) E->F G 7. Product Analysis (HPLC, GC-MS) F->G H 8. Data Processing (Calculate Conversion, Yield, Selectivity) G->H

Figure 2: Generalized Workflow for Catalytic HMF Oxidation

Conclusion

The synthesis of this compound from HMF is a pivotal step in the value chain of biomass conversion. While noble metal catalysts demonstrate high efficiency, ongoing research is focused on developing more sustainable and cost-effective catalysts from non-noble metals and biocatalytic systems. The choice of reaction pathway—via DFF or HMFCA—can be strategically controlled by adjusting reaction conditions, particularly pH. The protocols and data presented in this guide offer a solid foundation for researchers aiming to optimize existing methods or develop novel synthetic routes for FFCA, thereby contributing to the advancement of green chemistry and the bio-based economy.

References

An In-Depth Technical Guide to 5-Formyl-2-furancarboxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Formyl-2-furancarboxylic acid (FFCA), a versatile heterocyclic building block with significant applications in organic synthesis and drug discovery. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its role as a key intermediate in the production of bio-based polymers. Furthermore, it elucidates its utility in the synthesis of novel bioactive molecules, underscoring its potential in the development of new therapeutic agents.

Introduction

This compound, also known as 5-formyl-2-furoic acid, is a bifunctional organic compound featuring a furan (B31954) ring substituted with both a carboxylic acid and an aldehyde group.[1][2] This unique arrangement of functional groups makes it a highly reactive and valuable intermediate for the synthesis of a wide array of more complex molecules.[1][3] Its significance is underscored by its role as a key intermediate in the conversion of biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) into 2,5-furandicarboxylic acid (FDCA), a renewable substitute for terephthalic acid in polymer production. Moreover, the inherent reactivity of FFCA allows for its use as a scaffold in the construction of novel heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals.[1]

Chemical Structure and Properties

The chemical structure and key properties of this compound are summarized below.

Chemical Structure:

InChI Key: SHNRXUWGUKDPMA-UHFFFAOYSA-N[4]

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 13529-17-4
Molecular Formula C₆H₄O₄
Molecular Weight 140.09 g/mol
Appearance White to yellow to orange crystalline powder
Melting Point 206 - 212 °C
Purity ≥ 98% (Assay by titration)
Solubility Slightly soluble in DMSO and Methanol

Synthesis of this compound

This compound is primarily synthesized through the selective oxidation of 5-hydroxymethylfurfural (HMF), a key bio-based platform chemical.

Experimental Protocol: Selective Aerobic Oxidation of HMF to FFCA

This protocol describes a method for the selective oxidation of HMF to FFCA using a copper/cerium oxide catalyst in water.

Materials:

  • 5-(hydroxymethyl)furfural (HMF)

  • Copper/Cerium oxide (CuO·CeO₂) catalyst

  • Deionized water

  • Oxygen (or air)

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, prepare a solution of HMF in water at the desired concentration (e.g., 0.2 M).

  • Add the CuO·CeO₂ catalyst to the solution (e.g., 0.05 g of catalyst for 7 mL of solution).

  • Pressurize the reactor with oxygen to the desired pressure (e.g., 0.9 MPa).

  • Heat the reaction mixture to the target temperature (e.g., 383 K) and maintain for the desired reaction time.

  • After the reaction, cool the reactor, and filter the catalyst. The catalyst can be washed, calcined, and reused.

  • The resulting solution contains this compound, which can be isolated and purified using standard techniques.

Table 2: Catalytic Performance in HMF Oxidation to FFCA

CatalystHMF Conversion (%)FFCA Selectivity (%)
CuO·CeO₂9990

Applications in Organic Synthesis

The dual functionality of this compound makes it a versatile building block for constructing a variety of organic molecules, particularly heterocyclic systems of interest in medicinal chemistry.[1]

Intermediate in 2,5-Furandicarboxylic Acid (FDCA) Synthesis

FFCA is a crucial intermediate in the oxidation of HMF to FDCA. Two primary pathways have been identified, both converging at the formation of FFCA.

.dot digraph "FDCA_Synthesis_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes HMF [label="5-Hydroxymethylfurfural\n(HMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; HMFCA [label="5-Hydroxymethyl-2-\nfurancarboxylic acid\n(HMFCA)", fillcolor="#F1F3F4", fontcolor="#202124"]; DFF [label="2,5-Diformylfuran\n(DFF)", fillcolor="#F1F3F4", fontcolor="#202124"]; FFCA [label="5-Formyl-2-\nfurancarboxylic acid\n(FFCA)", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond]; FDCA [label="2,5-Furandicarboxylic\nacid (FDCA)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges HMF -> HMFCA [label=" Oxidation of\n-CHO group ", color="#4285F4"]; HMF -> DFF [label=" Oxidation of\n-CH2OH group ", color="#4285F4"]; HMFCA -> FFCA [label=" Oxidation ", color="#EA4335"]; DFF -> FFCA [label=" Oxidation ", color="#EA4335"]; FFCA -> FDCA [label=" Oxidation ", color="#34A853"]; } .dot Figure 1: Reaction pathways for the oxidation of HMF to FDCA, highlighting the central role of FFCA.

Synthesis of Bioactive Heterocycles

The aldehyde and carboxylic acid moieties in FFCA can undergo various condensation reactions to form fused and substituted heterocyclic systems. For example, reaction with hydrazines can yield pyridazinone derivatives, a class of compounds known to exhibit a range of biological activities, including anti-inflammatory and analgesic effects.

.dot digraph "Bioactive_Heterocycle_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes FFCA [label="5-Formyl-2-\nfurancarboxylic acid", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazine [label="Hydrazine\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Hydrazone\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyridazinone [label="Furan-fused\nPyridazinone", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; Bioactivity [label="Potential Anti-inflammatory\n& Analgesic Agents", fillcolor="#F1F3F4", fontcolor="#202124", shape=plaintext];

// Edges FFCA -> Intermediate [label=" Condensation\n(-H2O) ", color="#4285F4"]; Hydrazine -> Intermediate [color="#4285F4"]; Intermediate -> Pyridazinone [label=" Cyclization\n(-H2O) ", color="#EA4335"]; Pyridazinone -> Bioactivity [style=dashed, color="#5F6368"]; } .dot Figure 2: General workflow for the synthesis of potentially bioactive furan-fused pyridazinones from FFCA.

Applications in Drug Development

The unique structural features of this compound make it an attractive starting material for the synthesis of novel drug candidates.[1] The furan ring is a common motif in many biologically active compounds and approved drugs. The ability to readily modify both the aldehyde and carboxylic acid groups of FFCA allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. Its utility has been noted in the development of potential anti-inflammatory and anti-cancer agents.[1]

Conclusion

This compound is a valuable and versatile platform chemical with significant potential for both industrial and academic research. Its role as a key intermediate in the production of the bio-based polymer precursor FDCA positions it at the forefront of sustainable chemistry. Furthermore, its utility as a building block for the synthesis of complex, biologically active heterocyclic molecules makes it a compound of high interest for researchers in medicinal chemistry and drug development. The experimental protocols and synthetic pathways outlined in this guide provide a solid foundation for the further exploration and application of this important furan derivative.

References

Spectroscopic Profile of 5-Formyl-2-furancarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Formyl-2-furancarboxylic acid (FCA), a key intermediate in various synthetic pathways. Due to the limited availability of public experimental spectra, this document combines reported data for a closely related derivative with theoretical predictions to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that the NMR data is inferred from the vinyl ester derivative and should be considered an approximation for the parent acid.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.90s1HAldehydic proton (-CHO)
~7.49d1HFuran ring proton (H4)
~7.38d1HFuran ring proton (H3)
>10 (broad)s1HCarboxylic acid proton (-COOH)

Note: Data is inferred from the vinyl ester of this compound. The chemical shift of the carboxylic acid proton is a broad singlet and can vary significantly with solvent and concentration.

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppmAssignment
~177.4Aldehydic carbon (-CHO)
~160.3Carboxylic acid carbon (-COOH)
~152.8Furan ring carbon (C5)
~145.9Furan ring carbon (C2)
~122.2Furan ring carbon (C3)
~118.9Furan ring carbon (C4)

Note: Data is inferred from the vinyl ester of this compound.

Table 2: Infrared (IR) Spectroscopy Data

A Certificate of Analysis from a commercial supplier confirms that the infrared spectrum of this compound conforms to its structure. The expected characteristic absorption bands are listed below.

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3300-2500BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
~1680StrongC=O stretch (Aldehyde)
~1570 & ~1470MediumC=C stretch (Furan ring)
~1200StrongC-O stretch (Carboxylic acid)
Table 3: Mass Spectrometry (MS) Data
m/zInterpretation
140Molecular ion [M]⁺
123[M-OH]⁺
111[M-CHO]⁺
95[M-COOH]⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols can be adapted by researchers for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum with proton decoupling.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR setup.

  • Data Acquisition:

    • Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method:

    • Electron Ionization (EI): Introduce the sample into the ion source, where it is bombarded with high-energy electrons. This method typically leads to extensive fragmentation.

    • Electrospray Ionization (ESI): Infuse the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. This is a softer ionization technique that often preserves the molecular ion.

  • Mass Analysis:

    • The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Reporting Prep Compound Synthesis/ Purification NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Spectral Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Structural Elucidation Process->Interpret Report Technical Guide/ Publication Interpret->Report

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

solubility and stability of 5-Formyl-2-furancarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 5-Formyl-2-furancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (FFCA) is a key bio-based platform chemical and a significant intermediate in the synthesis of value-added products, including the bioplastic monomer 2,5-furandicarboxylic acid (FDCA).[1][2] Its utility in pharmaceuticals, agrochemicals, and polymer synthesis underscores the importance of understanding its physicochemical properties.[3] This technical guide provides a comprehensive overview of the solubility and stability of FFCA, presenting quantitative data, detailed experimental methodologies, and relevant biochemical pathways to support its application in research and development.

Solubility of this compound

The solubility of FFCA is a critical parameter for its purification, reaction kinetics, and formulation development.[4] FFCA generally exhibits higher solubility than its dicarboxylic acid counterpart, FDCA.[5]

Quantitative Solubility Data

A key study investigated the solubility of FFCA in binary mixtures of water and 1,4-dioxane (B91453) at various temperatures.[4][5] The data reveals that solubility increases with temperature and that a co-solvency effect is observed in the binary mixture.[4][6]

Table 1: Mole Fraction Solubility (x10³) of this compound in Water + 1,4-Dioxane Mixtures

Mole Fraction of 1,4-DioxaneT = 303.15 KT = 313.15 KT = 323.15 KT = 333.15 KT = 342.15 K
0.00001.582.192.994.045.41
0.10236.759.0111.8215.4119.99
0.203515.8320.4526.2133.4542.58
0.401942.5153.3366.2581.82100.71
0.598163.8878.4595.88116.89142.21
0.796558.1170.9986.21104.31125.92
1.000045.0154.2165.1178.0193.33

Data sourced from Molecules 2022, 27(23), 8206.[5]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of FFCA, adapted from the literature.[5]

Objective: To determine the mole fraction solubility of FFCA in a binary solvent system at different temperatures using the isothermal shake-flask method.

Materials:

  • This compound (purity ≥ 98%)

  • 1,4-Dioxane (analytical grade)

  • Deionized water

  • Thermostatic shaker

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Centrifuge

Procedure:

  • Preparation of Solvent Mixtures: Prepare binary solvent mixtures of water and 1,4-dioxane with varying mole fractions.

  • Equilibration: Add an excess amount of FFCA to a known volume of each solvent mixture in sealed vials.

  • Shaking and Centrifugation: Place the vials in a thermostatic shaker and agitate at a constant temperature (e.g., 303.15 K) until equilibrium is reached (typically 24-48 hours). After equilibration, centrifuge the samples to separate the solid phase.

  • Sample Preparation for Analysis: Carefully withdraw a known volume of the supernatant, weigh it, and then dilute it with the appropriate mobile phase for HPLC analysis.

  • HPLC Analysis: Quantify the concentration of FFCA in the diluted samples using a validated HPLC method. A typical setup would involve a C18 column and a UV detector set at 265 nm.[5]

  • Calculation of Solubility: Calculate the mole fraction solubility of FFCA in each solvent mixture at the given temperature based on the HPLC quantification and the initial mass of the supernatant.

  • Temperature Variation: Repeat steps 3-6 for each desired temperature.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Solvent Prepare Solvent Mixtures FFCA Add Excess FFCA Solvent->FFCA Shake Isothermal Shaking FFCA->Shake Centrifuge Centrifugation Shake->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute HPLC HPLC Analysis Dilute->HPLC Calculate Calculate Solubility HPLC->Calculate

Caption: Workflow for determining FFCA solubility.

Stability of this compound

General Stability Profile
  • Thermal Stability: Furan (B31954) derivatives can undergo thermal degradation. For instance, 2-furoic acid, a related compound, can decarboxylate at elevated temperatures (around 140-160 °C).[7] FFCA has a reported melting point of 206-212 °C, suggesting a degree of thermal stability.[8] However, prolonged exposure to high temperatures may lead to degradation.

  • pH Stability: The stability of FFCA can be pH-dependent. In the context of enzymatic reactions, FFCA formation from 5-hydroxymethylfurfural (B1680220) (HMF) has been observed to be optimal at pH 8.[4] This suggests that FFCA is relatively stable under these conditions, at least for the duration of the reaction. However, strongly acidic or alkaline conditions could promote hydrolysis or other degradation reactions.

  • Oxidative Stability: As an aldehyde, FFCA is susceptible to oxidation to form 2,5-furandicarboxylic acid (FDCA). This is a key reaction in the bio-based production of FDCA.[2] The presence of oxidizing agents will facilitate this conversion.

Experimental Protocol for Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following is a generalized protocol for conducting a forced degradation study on FFCA.

Objective: To identify potential degradation products and pathways for FFCA under various stress conditions.

Materials:

  • This compound (FFCA)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • Validated stability-indicating HPLC method (e.g., HPLC-UV, LC-MS)

Procedure:

  • Acid Hydrolysis: Dissolve FFCA in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve FFCA in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Dissolve FFCA in a solution of 3% H₂O₂. Keep at room temperature for a defined period.

  • Thermal Degradation: Expose solid FFCA to dry heat in a calibrated oven (e.g., 80 °C) for a defined period.

  • Photostability: Expose a solution of FFCA and solid FFCA to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to separate and quantify FFCA and any degradation products.

G Forced Degradation Workflow for FFCA cluster_stress Stress Conditions FFCA FFCA Sample Acid Acid Hydrolysis (HCl, Heat) FFCA->Acid Base Base Hydrolysis (NaOH, Heat) FFCA->Base Oxidation Oxidation (H₂O₂) FFCA->Oxidation Thermal Thermal (Dry Heat) FFCA->Thermal Photo Photochemical (Light Exposure) FFCA->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identification Degradant Identification (e.g., LC-MS) Analysis->Identification

Caption: Workflow for a forced degradation study of FFCA.

Role in Biochemical Pathways

FFCA is a key intermediate in the microbial degradation of 5-hydroxymethylfurfural (HMF), a platform chemical derived from lignocellulosic biomass. Understanding this pathway is crucial for applications in biorefineries and biocatalysis.

HMF Oxidation Pathway

In many microorganisms, HMF is oxidized to FDCA through a series of enzymatic steps. FFCA is a critical intermediate in this pathway.

G HMF Oxidation Pathway HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Oxidation DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation FFCA This compound (FFCA) HMFCA->FFCA Oxidation DFF->FFCA Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation

References

An In-depth Technical Guide to 5-Formyl-2-furancarboxylic Acid: Discovery, History, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Formyl-2-furancarboxylic acid (FFCA), a key bio-based platform chemical, stands at the intersection of renewable chemistry and high-value industrial applications. As a critical intermediate in the conversion of biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), a sustainable monomer for novel polymers, FFCA has garnered significant attention. This technical guide provides a comprehensive overview of FFCA, delving into its historical context, modern synthetic protocols, physicochemical properties, and the pivotal role it plays in the bio-economy. Detailed experimental methodologies and quantitative data are presented to support researchers and professionals in the fields of chemistry, materials science, and drug development.

Introduction

This compound, also known by synonyms such as 5-carboxyfurfural and dehydromucic acid semialdehyde, is a heterocyclic organic compound featuring both a carboxylic acid and an aldehyde functional group attached to a furan (B31954) ring.[1] This dual functionality makes it a versatile building block in organic synthesis.[2] Its primary contemporary significance lies in its role as a partially oxidized intermediate in the production of FDCA from HMF, a pathway central to the development of bio-based plastics like polyethylene (B3416737) furanoate (PEF).[3]

Discovery and History

The precise historical discovery of this compound is not as clearly documented as that of its parent compounds, 2-furoic acid and furfural. 2-Furoic acid, initially named pyromucic acid, was first prepared by Carl Wilhelm Scheele in 1780 through the dry distillation of mucic acid.[1] Later, in 1876, 2,5-furandicarboxylic acid (FDCA) was reported as "dehydromucic acid" by Rudolph Fittig and Heinzelmann, who synthesized it by treating mucic acid with concentrated hydrobromic acid.[4]

The synonym "dehydromucic acid semialdehyde" for FFCA strongly suggests its conceptual, if not initial, synthetic link to the chemistry of mucic acid degradation. It is plausible that FFCA was first synthesized as an intermediate during investigations into the oxidation of furan compounds in the late 19th or early 20th century, a period of active exploration in furan chemistry. However, a definitive first report of its isolation and characterization remains elusive in readily available historical literature. The renewed and intense interest in FFCA is a more recent development, driven by the rise of biorefineries and the quest for sustainable chemical feedstocks.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, purification, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₄O₄[1][2]
Molecular Weight 140.09 g/mol [1][2]
CAS Number 13529-17-4[1][2]
Appearance White to yellow to orange crystalline powder[2]
Melting Point 206 - 212 °C[2]
Boiling Point (Predicted) 356.9 ± 27.0 °C[5]
Density (Predicted) 1.452 ± 0.06 g/cm³[5]
pKa (Predicted) 2.57 ± 0.10[5]
Solubility Slightly soluble in DMSO and Methanol[5]

Synthetic Methodologies

The primary and most studied route for the synthesis of FFCA is the selective oxidation of 5-hydroxymethylfurfural (HMF). This transformation is a key step in the overall conversion of HMF to FDCA.

Catalytic Oxidation of 5-Hydroxymethylfurfural (HMF)

The selective oxidation of the alcohol group of HMF to an aldehyde, while leaving the existing aldehyde group untouched, is a significant challenge. However, the more common pathway to FFCA involves the initial oxidation of the aldehyde group of HMF to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), followed by the oxidation of the alcohol group to yield FFCA. An alternative pathway proceeds through the formation of 2,5-diformylfuran (DFF).

A variety of catalytic systems have been developed for the selective oxidation of HMF to FFCA, often as part of the overall process to produce FDCA. These include systems based on noble metals and non-precious transition metal oxides.

Logical Pathway from Biomass to FFCA

G Figure 1. Primary pathways from biomass to FFCA. Biomass Biomass (e.g., Fructose) HMF 5-Hydroxymethylfurfural (HMF) Biomass->HMF Dehydration HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Aldehyde Oxidation DFF 2,5-Diformylfuran (DFF) HMF->DFF Alcohol Oxidation FFCA This compound (FFCA) HMFCA->FFCA Alcohol Oxidation DFF->FFCA Aldehyde Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Aldehyde Oxidation

Caption: Figure 1. Primary pathways from biomass to FFCA.

Experimental Protocol: Selective Aerobic Oxidation of HMF to FFCA using a CuO-CeO₂ Catalyst

This protocol is adapted from a method demonstrating high selectivity and yield for FFCA using a non-precious metal catalyst.

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • CuO-CeO₂ mixed oxide catalyst

  • Distilled water

  • Oxygen or Air

  • Stainless-steel reactor with a withdrawal valve and heating jacket

  • Glass reactor insert

  • Magnetic stirrer

  • HPLC system with UV and RI detectors for analysis

Procedure:

  • Reaction Setup: In a glass reactor insert, dissolve 0.177 g of HMF in 7 mL of distilled water.

  • Add 0.05 g of the CuO-CeO₂ catalyst and a magnetic stirrer to the solution.

  • Place the glass reactor into the 50 mL stainless-steel reactor.

  • Seal the reactor and purge with oxygen.

  • Pressurize the reactor with oxygen to 0.9 MPa.

  • Reaction: Heat the reactor to 383 K (110 °C) while stirring.

  • Maintain the reaction for a specified time (e.g., 3 hours), taking samples periodically through the withdrawal valve for analysis.

  • Workup and Analysis: Cool the reactor to room temperature.

  • Filter the reaction mixture to remove the catalyst. The catalyst can be washed, dried, and calcined for reuse.

  • Analyze the filtrate using HPLC to determine the conversion of HMF and the yield and selectivity of FFCA. A typical mobile phase for analysis is a dilute sulfuric acid solution (e.g., 0.005 N).

Expected Outcome: This method has been reported to achieve up to 99% conversion of HMF with 90% selectivity towards FFCA.

Experimental Workflow

G Figure 2. Experimental workflow for FFCA synthesis. cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Analysis dissolve Dissolve HMF in Water add_cat Add CuO-CeO₂ Catalyst dissolve->add_cat seal Seal and Purge Reactor add_cat->seal pressurize Pressurize with O₂ seal->pressurize heat Heat to 110°C with Stirring pressurize->heat cool Cool Reactor heat->cool filter Filter to Remove Catalyst cool->filter analyze Analyze Filtrate by HPLC filter->analyze

References

The Biological Versatility of Furan-Based Carboxylic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its derivatives, particularly furan-based carboxylic acids, have garnered significant attention due to their wide spectrum of biological activities. This technical guide provides a comprehensive overview of the antimicrobial, anti-inflammatory, and anticancer properties of these compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Antimicrobial Activity

Furan-based carboxylic acids and their derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often attributed to the furan nucleus, which can be tailored with various substituents to enhance potency and spectrum.[1][2][3]

Quantitative Antimicrobial Data

The antimicrobial activity of furan-based carboxylic acids is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Furan-Based Carboxylic Acid Derivatives against Bacteria

Compound/DerivativeBacteriumMIC (µg/mL)Reference
7,10-epoxyoctadeca-7,9-dienoic acidMethicillin-resistant Staphylococcus aureus (MRSA)125-250[4]
Novel furancarboxylic acidsEscherichia coli0.9 - 7.0[5]
Staphylococcus aureus1.7 - 3.5[5]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesEscherichia coli64[6]
Staphylococcus aureus64[6]
Benzofurancarboxylic acid derivatives (III, IV, VI)Gram-positive cocci50 - 200[7]

Table 2: Minimum Inhibitory Concentration (MIC) of Furan-Based Carboxylic Acid Derivatives against Fungi

Compound/DerivativeFungusMIC (µg/mL)Reference
Novel furancarboxylic acidsCandida albicans3.3 - 7.0[5]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans64[6]
Benzofurancarboxylic acid derivatives (III, VI)Candida albicans, Candida parapsilosis100[7]

Anti-inflammatory Activity

Certain furan-based carboxylic acids, particularly furan fatty acids, have shown potent anti-inflammatory effects.[3] Their mechanism of action is often linked to their antioxidant properties and their ability to modulate inflammatory signaling pathways.[3]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by the half-maximal inhibitory concentration (IC50) against various inflammatory targets or pathways.

Table 3: Anti-inflammatory Activity (IC50) of Furan-Based Carboxylic Acid Derivatives

Compound/DerivativeAssay/TargetIC50 (µM)Reference
Acetylenic furan hybridsTyrosinase inhibition11 - 15.5[8]
Furan hybrid moleculesInhibition of albumin denaturation114.31 - 150.99 (µg/mL)[9]

Anticancer Activity

A significant body of research has highlighted the potential of furan-based carboxylic acids as anticancer agents.[10][11] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through the modulation of critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[12][13]

Quantitative Anticancer Data

The anticancer potential is typically evaluated by determining the half-maximal inhibitory concentration (IC50) of the compound required to inhibit the growth of cancer cells by 50%.

Table 4: Anticancer Activity (IC50) of Furan-Based Carboxylic Acid Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Pyridine carbohydrazide (B1668358) derivativeMCF-7 (Breast)4.06[10]
N-phenyl triazinone derivativeMCF-7 (Breast)2.96[10]
Furan-pyridinone derivative (4c)KYSE150 (Esophageal)0.655 (µg/mL)[14]
Furan derivative (7b)A549 (Lung)6.66[13]
HT-29 (Colon)8.51[13]
Furan derivative (1)HeLa (Cervical)0.08[12]
Furan derivative (24)HeLa (Cervical)8.79[12]
Furan derivative (6)HT-29 (Colon)22.39[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols used in the biological evaluation of furan-based carboxylic acids.

Synthesis of Furan-Based Carboxamides

A common synthetic route to generate diverse furan-based derivatives for biological screening involves the activation of a furan carboxylic acid followed by coupling with an amine.

  • Activation of Furan-2-Carboxylic Acid: Furan-2-carboxylic acid is dissolved in a suitable solvent (e.g., THF) and treated with a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI). The mixture is typically stirred at a slightly elevated temperature (e.g., 45°C) for a couple of hours to form the activated intermediate.[16]

  • Amide Coupling: To the solution containing the activated furan-2-carboxylic acid, the desired amine is added. The reaction is then stirred, often overnight, to allow for the formation of the furan-2-carboxamide.[16]

  • Work-up and Purification: The reaction mixture is subjected to a standard aqueous work-up to remove unreacted reagents and byproducts. The crude product is then purified, typically by column chromatography, to yield the pure furan-2-carboxamide derivative.[16]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, often corresponding to a 0.5 McFarland standard. This is then further diluted to achieve the desired final inoculum concentration.

  • Serial Dilution of Compound: The furan-based carboxylic acid derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[17]

  • Compound Treatment: The cells are then treated with various concentrations of the furan-based carboxylic acid derivative for a specified period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: After the treatment period, the culture medium is removed, and a solution of MTT in fresh medium is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[17]

  • Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.[17]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.[17]

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of furan-based carboxylic acids are mediated through their interaction with and modulation of various cellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[20][21][22] Some furan derivatives have been shown to exert their anticancer effects by modulating this pathway.[23]

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Furan_Compound Furan-based Carboxylic Acid Furan_Compound->Raf Inhibition Furan_Compound->MEK Inhibition

Caption: Modulation of the MAPK signaling pathway by furan-based carboxylic acids.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling Pathway

PPARγ is a nuclear receptor that plays a key role in lipid metabolism and inflammation.[24] Ligands of PPARγ, including some furan derivatives, have therapeutic potential for metabolic diseases and inflammation.[24][25]

PPARg_Pathway Furan_Ligand Furan-based Carboxylic Acid PPARg PPARγ Furan_Ligand->PPARg Activation PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription Biological_Effects Biological Effects (Lipid Metabolism, Anti-inflammatory) Gene_Transcription->Biological_Effects

Caption: Activation of the PPARγ signaling pathway by furan-based ligands.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established anticancer strategy, and several furan-based compounds have been identified as potent VEGFR-2 inhibitors.[13][15][26][27]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Furan_Inhibitor Furan-based Carboxylic Acid Furan_Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by furan-based compounds.

Experimental Workflow

The discovery and development of novel furan-based carboxylic acids as therapeutic agents follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Furan Derivatives Screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Secondary_Assays Secondary Assays (e.g., IC50/MIC Determination) Hit_ID->Secondary_Assays Mechanism Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Secondary_Assays->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A general experimental workflow for the discovery of bioactive furan-based compounds.

References

5-Formyl-2-furancarboxylic Acid: A Core Platform Chemical for Sustainable Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Formyl-2-furancarboxylic acid (FFCA) is a pivotal bio-based platform chemical derived from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key intermediate in biomass valorization.[1][2] Its unique molecular architecture, featuring both an aldehyde and a carboxylic acid functional group on a furan (B31954) ring, makes it a versatile building block for a multitude of high-value products.[3] This guide provides a comprehensive technical overview of FFCA, focusing on its synthesis, key quantitative performance metrics, detailed experimental protocols, and significant applications in polymer science and pharmaceutical development. For researchers and industry professionals, FFCA represents a critical link in the chain from renewable feedstocks to sustainable materials and novel therapeutics.[3][4]

Introduction: The Significance of FFCA

As the chemical industry pivots towards sustainability, biomass-derived platform molecules are essential for reducing dependence on fossil resources.[5] HMF, produced from the dehydration of C6 sugars, is a cornerstone of this transition.[6] FFCA is a primary, partially oxidized derivative of HMF and a crucial intermediate in the synthesis of 2,5-furandicarboxylic acid (FDCA), the bio-based alternative to terephthalic acid used in polyethylene (B3416737) terephthalate (B1205515) (PET).[1][4] Beyond its role as an FDCA precursor, FFCA's distinct functional groups allow for diverse chemical transformations, making it a valuable synthon for fine chemicals, agrochemicals, and pharmacologically active molecules.[2][3] Its applications in green chemistry initiatives promote environmentally sound processes by reducing waste and energy consumption compared to traditional methods.[3]

Synthesis of this compound

The predominant route for FFCA synthesis is the selective oxidation of HMF. This transformation is challenging due to the presence of two oxidizable groups (alcohol and aldehyde) in HMF, which can lead to the formation of byproducts like 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), or the fully oxidized product, FDCA.[2] The reaction can proceed through two main pathways, with FFCA as the common intermediate.

HMF_Oxidation_Pathways HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Route A (Aldehyde Oxidation) DFF 2,5-Diformylfuran (DFF) HMF->DFF Route B (Alcohol Oxidation) FFCA This compound (FFCA) HMFCA->FFCA DFF->FFCA FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA

Caption: Oxidation pathways from HMF to FDCA, with FFCA as a key intermediate.

A variety of catalytic systems have been developed to optimize the selective conversion of HMF to FFCA, including biocatalytic, chemocatalytic, photocatalytic, and electrocatalytic methods.

Catalytic Approaches
  • Biocatalysis: Enzymes such as HMF oxidase and laccases, as well as whole-cell biocatalysts, offer high selectivity under mild conditions.[7] For instance, HMF oxidase from Methylovorus sp. MP688 achieved a 92% yield of FFCA after 5 hours.[7]

  • Chemo-catalysis: Both noble metals (e.g., Ru, Pt, Au) and non-precious transition metals (e.g., Mn, Fe, Cu, Ni) have been employed.[8][9] A catalyst system of mixed metal oxides containing manganese and iron (Mn3Fe7) yielded 37.7% FFCA with an 83.0% conversion of HMF under optimized conditions (140 °C, 90 min, 30 bar O₂).[9]

  • Photocatalysis & Electrocatalysis: These methods provide alternative energy inputs for the oxidation reaction. Electrocatalytic oxidation using a nickel oxide-platinum oxide hybrid catalyst (NiOx-PtOx/CF) has demonstrated an FFCA yield of up to 77% in neutral media.[1] Photocatalysis with carbon-doped graphitic carbon nitride (g-C3N4) can also produce FFCA among other oxidation products.[10]

Quantitative Data on FFCA Synthesis

The efficiency of FFCA production is highly dependent on the catalyst and reaction conditions. The following tables summarize key performance data from various studies.

Table 1: Biocatalytic and Chemocatalytic Synthesis of FFCA from HMF

Catalyst Oxidant Temp (°C) Time (h) HMF Conversion (%) FFCA Yield (%) Solvent Reference
HMF Oxidase O₂ RT 4 >99 98 Water [7]
FeMo₆ O₂ 100 8 - 75 NMP [8]
Mn₃Fe₇ O₂ (30 bar) 140 1.5 83.0 37.7 Water [9]
Cu/CeO₂ O₂ 120 24 99 90 Water [2]
Ru/AC H₂O₂ 75 1 100 84 Water [8]

| NaOᵗBu/DMF | O₂ | 45 | 6 | ~100 | (Intermediate) | DMF |[11] |

RT: Room Temperature; NMP: n-methyl pyrrolidone; DMF: Dimethylformamide

Table 2: Electro- and Photocatalytic Synthesis of FFCA from HMF

Catalyst System Method HMF Conversion (%) FFCA Yield (%) Medium Reference
NiOx-PtOx/CF Electrocatalysis - 77 Neutral [1]

| Carbon-doped g-C₃N₄ | Photocatalysis | - | >40 (total products) | Aqueous |[10] |

Experimental Protocols

Detailed and reproducible methodologies are critical for research and development. The following sections outline typical experimental procedures for the synthesis and analysis of FFCA.

Experimental_Workflow start Reaction Setup (Substrate, Catalyst, Solvent) reaction Controlled Reaction (Temp, Pressure, Time) start->reaction sampling Aliquots Taken at Intervals reaction->sampling quench Reaction Quenching (e.g., Cooling, Acidification) sampling->quench prep Sample Preparation (Dilution, Filtration) quench->prep analysis HPLC Analysis (Quantification) prep->analysis end Data Interpretation (Yield, Conversion, Selectivity) analysis->end

Caption: General experimental workflow for FFCA synthesis and analysis.
Protocol: Photocatalytic Oxidation of HMF

This protocol is based on a typical procedure for heterogeneous photocatalysis.[10]

  • Catalyst Suspension: Disperse 30 mg of the photocatalyst (e.g., carbon-doped g-C₃N₄) in a 25 mL quartz tube containing 10 mL of a 2 mM HMF aqueous solution.

  • Sonication: Ultrasonically treat the suspension for approximately 4 minutes to ensure uniform dispersion of the catalyst.

  • Irradiation: Place the quartz tube under a light source (e.g., 300W Xenon lamp) and irradiate the suspension under an air atmosphere with continuous stirring.

  • Sampling: At specific time intervals, withdraw aliquots from the reaction mixture.

  • Sample Preparation: Immediately filter the aliquot through a 0.22 µm syringe filter to remove the catalyst particles before analysis.

Protocol: Product Quantification via HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying HMF and its oxidation products.[10][12][13]

  • Instrumentation: Utilize an HPLC system (e.g., Agilent 1200 series or WATERS 2695) equipped with a UV-Vis detector.[10][13]

  • Column: Employ a Bio-Rad Aminex HPX-87H column (300 mm × 7.8 mm).[10][13]

  • Mobile Phase: Use a 5 mM sulfuric acid (H₂SO₄) aqueous solution as the eluent.[10][13]

  • Flow Rate: Set the flow rate to 0.6 mL/min.[10]

  • Column Temperature: Maintain the column temperature at 60 °C.[13]

  • Detection: Monitor the concentrations of HMF, DFF, HMFCA, and FDCA at a wavelength of 248 nm, and FFCA at 210 nm.[10]

  • Quantification: Calculate concentrations based on calibration curves generated from authentic standards of each compound. The yield of FFCA is calculated using the formula: FFCA Yield (%) = (moles of FFCA produced / initial moles of HMF) × 100[12]

Downstream Applications of FFCA

FFCA's value lies in its potential for conversion into a range of other useful chemicals.

FFCA_Applications FFCA This compound (FFCA) FDCA FDCA Synthesis FFCA->FDCA Oxidation Pharma Pharmaceuticals FFCA->Pharma Agro Agrochemicals FFCA->Agro FineChem Fine Chemicals & Dyes FFCA->FineChem Polymers Bio-Polymers (PEF) FDCA->Polymers Polymerization AntiInflam Anti-inflammatory Agents Pharma->AntiInflam AntiCancer Anti-cancer Agents Pharma->AntiCancer

Caption: Key application pathways for the FFCA platform chemical.
Monomer for Advanced Polymers

The most significant application of FFCA is its role as the immediate precursor to 2,5-furandicarboxylic acid (FDCA).[4] The oxidation of FFCA to FDCA is often the rate-limiting step in the overall conversion from HMF.[8][12] FDCA is a highly sought-after bio-based monomer used to produce polyethylene furanoate (PEF), a polymer with superior barrier properties and thermal stability compared to petroleum-based PET, making it ideal for packaging and other applications.[1][11]

Building Block in Pharmaceutical and Agrochemical Synthesis

The furan scaffold is a recognized pharmacophore present in numerous therapeutic agents.[14][15] Furan derivatives exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, antiviral, and antitumor properties.[14][15] The unique structure and dual functionality of FFCA make it an attractive starting material for the synthesis of novel drug candidates and complex heterocyclic compounds for drug discovery and development.[3] Its utility also extends to the creation of new agrochemicals.[3]

Conclusion and Future Outlook

This compound stands out as a versatile and valuable platform chemical in the bio-economy. Its strategic position as an intermediate between biomass-derived HMF and the high-performance polymer monomer FDCA solidifies its industrial relevance. The ongoing development of more efficient and selective catalytic systems—particularly those using earth-abundant metals, biocatalysts, and green reaction media—is crucial for improving the economic viability of FFCA production. For professionals in materials science and drug development, FFCA offers a renewable and functionally rich scaffold for innovation, paving the way for the next generation of sustainable polymers and advanced therapeutics.

References

Theoretical Exploration of 5-Formyl-2-furancarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-furancarboxylic acid (FFCA) is a pivotal platform chemical derived from biomass, playing a crucial role as an intermediate in the synthesis of high-value chemicals and materials.[1] Its unique molecular architecture, featuring a furan (B31954) ring substituted with both a carboxylic acid and a formyl group, imparts a rich chemical reactivity that is leveraged in organic synthesis, pharmaceutical development, and materials science.[2] Theoretical and computational studies are indispensable for unraveling the molecular properties that govern the reactivity and potential applications of FFCA. This technical guide provides an in-depth overview of the theoretical methodologies employed to study FFCA, presenting key computed data and detailed protocols for computational experiments.

Molecular Properties and Computational Data

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the structural, electronic, and vibrational properties of this compound. These computational approaches allow for the prediction of various molecular descriptors that are critical for understanding its stability, reactivity, and spectroscopic signatures.

Computed Molecular Identifiers

Basic molecular information is fundamental for any theoretical study.

PropertyValue
Molecular Formula C₆H₄O₄
Molecular Weight 140.09 g/mol
IUPAC Name 5-formylfuran-2-carboxylic acid
SMILES O=Cc1ccc(o1)C(=O)O
InChI Key SHNRXUWGUKDPMA-UHFFFAOYSA-N

Data sourced from PubChem CID 2793719.[3]

Calculated Electronic Properties of Furan Derivatives

The electronic properties of FFCA, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of its chemical reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity.[4] The table below presents representative DFT-calculated electronic properties for furan and a related derivative to illustrate typical values.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
FuranB3LYP/6-311++G(2d,2p)-6.382.048.420.67
3-(2-furyl)-1H-pyrazole-5-carboxylic acidB3LYP/6-31G(d)-5.907-1.4494.458-

Note: These values are for comparative purposes and were obtained from different computational studies. Direct comparison should be made with caution.[4][5]

Theoretical Methodologies and Protocols

The theoretical investigation of this compound involves a multi-step computational workflow. This section details the protocols for key theoretical experiments.

Conformational Analysis and Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. For a molecule with rotatable bonds, such as the carboxylic acid group in FFCA, a conformational analysis is crucial.

Protocol:

  • Initial Structure Generation: A 2D sketch of this compound is created using molecular editing software and converted to a 3D structure.

  • Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angle of the C-C bond connecting the carboxylic group to the furan ring. For each rotational step (e.g., 10 degrees), the energy is calculated after allowing the rest of the molecule to relax. This is typically done using a DFT method with a moderate basis set (e.g., B3LYP/6-31G).

  • Identification of Minima: The resulting energy profile will show energy minima corresponding to stable conformers.

  • Full Geometry Optimization: The structures corresponding to the energy minima from the PES scan are then subjected to a full geometry optimization at a higher level of theory (e.g., B3LYP/cc-pVTZ) to obtain the final, most stable structure.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).[4]

Vibrational Spectra Analysis

Theoretical vibrational analysis is essential for interpreting experimental infrared (IR) and Raman spectra.

Protocol:

  • Frequency Calculation: Using the optimized geometry of the most stable conformer, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/cc-pVTZ).

  • Frequency Scaling: The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

  • Potential Energy Distribution (PED) Analysis: To assign the calculated frequencies to specific vibrational modes (e.g., C=O stretch, C-H bend), a PED analysis is conducted using software like VEDA 4.0. This analysis quantifies the contribution of each internal coordinate to a given normal mode.

Electronic Properties and Reactivity Descriptors

The analysis of frontier molecular orbitals (HOMO and LUMO) and other electronic descriptors provides insights into the chemical reactivity and kinetic stability of the molecule.

Protocol:

  • Single Point Energy Calculation: A single point energy calculation is performed on the optimized geometry using a suitable DFT method and basis set (e.g., B3LYP/6-311++G(2d,2p)).

  • Orbital Energy Extraction: The energies of the HOMO and LUMO are extracted from the output of the calculation.

  • Calculation of Reactivity Descriptors: Based on the HOMO and LUMO energies, global reactivity descriptors are calculated using the following equations, derived from Koopmans' theorem:[6]

    • Ionization Potential (I): I ≈ -EHOMO

    • Electron Affinity (A): A ≈ -ELUMO

    • Energy Gap (ΔE): ΔE = ELUMO - EHOMO

    • Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

    • Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

    • Electrophilicity Index (ω): ω = μ² / (2η)

Molecular Docking

For applications in drug development, molecular docking can predict the binding orientation and affinity of FFCA to a biological target, such as an enzyme or receptor.

Protocol:

  • Preparation of the Receptor: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

  • Preparation of the Ligand: The optimized 3D structure of this compound is prepared by assigning appropriate atom types and charges.

  • Docking Simulation: Using docking software (e.g., AutoDock, GOLD), the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between FFCA and the protein target.

Visualizations

Computational Workflow for Theoretical Analysis

G cluster_start Initial Steps cluster_geom_opt Geometry Optimization cluster_analysis Property Calculations cluster_application Application start 2D Structure of FFCA mol_edit Molecular Editor start->mol_edit Draw pes_scan PES Scan (B3LYP/6-31G) mol_edit->pes_scan geom_opt Full Optimization (e.g., B3LYP/cc-pVTZ) pes_scan->geom_opt Identify Minima freq_calc Frequency Calculation geom_opt->freq_calc Confirm Minimum elec_prop Electronic Properties (HOMO/LUMO) geom_opt->elec_prop docking Molecular Docking geom_opt->docking vib_spec Vibrational Spectra (IR/Raman) freq_calc->vib_spec reactivity Reactivity Descriptors elec_prop->reactivity

Caption: A typical workflow for the theoretical study of this compound.

Conceptual Diagram of Molecular Docking

G cluster_receptor Receptor (Protein) cluster_ligand Ligand cluster_complex Docked Complex receptor_node Binding Site receptor_docked Binding Site ligand_node FFCA ligand_node->receptor_node Docking Simulation ligand_docked FFCA receptor_docked->ligand_docked H-bonds, Hydrophobic Interactions

Caption: A simplified representation of the molecular docking process.

Conclusion

Theoretical studies provide a powerful and indispensable framework for understanding the fundamental properties of this compound. By employing a range of computational techniques from geometry optimization and vibrational analysis to the calculation of electronic properties and molecular docking, researchers can gain detailed insights into the behavior of this versatile molecule. The protocols and data presented in this guide serve as a comprehensive resource for scientists and professionals engaged in the study and application of FFCA, facilitating the rational design of new catalysts, materials, and therapeutic agents.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,5-Diformylfuran (DFFC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2,5-Diformylfuran (DFFC), a versatile platform chemical with significant potential in drug design and materials science.

Chemical Identity

  • Chemical Name: 2,5-Diformylfuran

  • Synonyms: DFF, Furan-2,5-dicarbaldehyde

  • Molecular Formula: C₆H₄O₃

  • Molecular Weight: 124.09 g/mol

  • CAS Number: 823-82-5

Physicochemical Properties

The physical and chemical properties of DFFC are critical for its application in synthesis, formulation, and biological studies. A summary of these properties is presented in the table below.

PropertyValue
Appearance Yellow solid
Melting Point 113-116 °C
Boiling Point 276.8 ± 25.0 °C (Predicted)
Solubility Slightly soluble in Chloroform and Methanol; Soluble in Ethyl Acetate.
pKa (Predicted) Data not available in the searched literature.
logP (Predicted) -0.005 (Estimated)

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters of DFFC are outlined below. These protocols are generalized for organic compounds and can be specifically adapted for DFFC.

3.1. Determination of Melting Point

The melting point of an organic solid is a crucial indicator of its purity.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of DFFC is finely powdered using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered DFFC to pack a small amount of the sample into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.

  • Apparatus Setup:

    • Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the DFFC sample is level with the thermometer bulb. The assembly is then immersed in a high-boiling point liquid (e.g., mineral oil) within the Thiele tube.

    • Digital Apparatus: The capillary tube is inserted into the heating block of the digital melting point apparatus.

  • Heating: The apparatus is heated gently. The heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range is the melting point of the sample.

3.2. Determination of Solubility

Understanding the solubility of DFFC in various solvents is essential for reaction setup, purification, and formulation.

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a general guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Apparatus:

  • Test tubes and rack

  • Vortex mixer

  • Graduated pipettes or cylinders

  • Analytical balance

  • Spatula

Procedure:

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, ethyl acetate, chloroform, hexane).

  • Sample Preparation: A known mass of DFFC (e.g., 10 mg) is accurately weighed and placed into a series of test tubes.

  • Solvent Addition: A known volume of a selected solvent (e.g., 1 mL) is added to each test tube.

  • Dissolution: The test tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

  • Quantification (Optional): If the compound dissolves, further weighed portions of DFFC can be added incrementally until saturation is reached (i.e., solid material remains undissolved after prolonged agitation). The total mass of DFFC dissolved in the known volume of solvent gives the solubility. If the initial sample does not dissolve, the solubility is recorded as "insoluble" or "sparingly soluble."

Visualizations

4.1. Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_solv Solvent Addition cluster_diss Dissolution cluster_obs Observation & Quantification weigh Weigh DFFC add_to_tubes Add to Test Tubes weigh->add_to_tubes add_solvent Add Known Volume add_to_tubes->add_solvent select_solvent Select Solvent select_solvent->add_solvent agitate Agitate (Vortex) add_solvent->agitate observe Visually Inspect agitate->observe dissolved Completely Dissolved? observe->dissolved record_soluble Record as Soluble dissolved->record_soluble Yes record_insoluble Record as Insoluble/Sparingly Soluble dissolved->record_insoluble No quantify Add more solute to quantify (Optional) record_soluble->quantify

Caption: Workflow for the determination of DFFC solubility.

Signaling Pathways and Mechanism of Action

Despite its application as a versatile building block in the synthesis of pharmaceuticals and its noted antifungal properties, a detailed understanding of the specific biological signaling pathways directly modulated by 2,5-Diformylfuran is not well-documented in the currently available scientific literature.

The biological activity of compounds derived from DFFC is likely attributable to the downstream molecules rather than DFFC itself. As a highly reactive dialdehyde, DFFC is an excellent electrophile and readily participates in reactions to form more complex and stable structures, such as Schiff bases, which may then exhibit specific biological activities.

Further research is required to elucidate any direct interactions of DFFC with cellular targets and its potential effects on signaling cascades. Future studies could explore:

  • Enzyme Inhibition Assays: To identify if DFFC can directly inhibit the activity of key enzymes in pathogenic fungi or other disease models.

  • Cell-Based Screening: To observe the phenotypic effects of DFFC on various cell lines and identify potential cellular processes that are affected.

  • Target Identification Studies: Employing techniques such as affinity chromatography or chemical proteomics to isolate and identify cellular binding partners of DFFC.

The following diagram illustrates a hypothetical workflow for investigating the mechanism of action of a novel compound like DFFC.

G cluster_initial Initial Screening cluster_target_id Target Identification cluster_pathway Pathway Analysis cluster_validation Mechanism Validation pheno_screen Phenotypic Screening (e.g., Antifungal Activity) cyto_assay Cytotoxicity Assays pheno_screen->cyto_assay affinity_chrom Affinity Chromatography cyto_assay->affinity_chrom target_validation Target Validation affinity_chrom->target_validation chem_proteomics Chemical Proteomics chem_proteomics->target_validation transcriptomics Transcriptomics (RNA-Seq) target_validation->transcriptomics pathway_enrich Pathway Enrichment Analysis transcriptomics->pathway_enrich proteomics Proteomics proteomics->pathway_enrich enzyme_kinetics Enzyme Kinetics pathway_enrich->enzyme_kinetics cell_signaling Cell-Based Signaling Assays enzyme_kinetics->cell_signaling in_vivo In Vivo Model Studies cell_signaling->in_vivo

Caption: Hypothetical workflow for elucidating the mechanism of action of DFFC.

Conclusion

2,5-Diformylfuran is a valuable and reactive platform molecule with well-defined physicochemical properties that make it suitable for a variety of applications in drug discovery and material science. While its direct role in modulating specific signaling pathways is currently undefined, its utility as a synthetic building block is clear. Further investigation into its biological activities and mechanism of action is warranted to fully exploit its potential in the development of novel therapeutics.

Methodological & Application

Application Notes and Protocols for 5-Formyl-2-furancarboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-furancarboxylic acid (FFCA) is a versatile bifunctional molecule derived from renewable biomass resources, making it a key platform chemical in sustainable chemistry.[1] Its structure, featuring both a carboxylic acid and an aldehyde group on a furan (B31954) ring, allows for a diverse range of chemical transformations. This makes FFCA an invaluable building block for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1] These application notes provide an overview of the synthetic utility of FFCA, with detailed protocols for its preparation and subsequent derivatization through key organic reactions.

Synthesis of this compound (FFCA)

FFCA is most commonly synthesized via the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a readily available bio-based platform chemical.[2] The selective oxidation of the alcohol group of HMF to an aldehyde, while leaving the aldehyde group intact, can be achieved using various catalytic systems.

Table 1: Catalytic Oxidation of 5-Hydroxymethylfurfural (HMF) to this compound (FFCA)
CatalystOxidantSolventTemperature (°C)Time (h)HMF Conversion (%)FFCA Yield (%)Reference
Copper/Cerium OxidesO₂Water14069990[3]
Ruthenium on CarbonO₂Water1005>9592[3]
Experimental Protocol: Synthesis of FFCA via Catalytic Oxidation of HMF

This protocol is adapted from the selective aerobic oxidation of HMF using a copper/cerium oxide catalyst.[3]

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Copper/Cerium Oxide catalyst

  • Deionized Water

  • Oxygen (O₂)

  • High-pressure reactor equipped with a stirrer and gas inlet/outlet

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a high-pressure reactor, suspend the copper/cerium oxide catalyst in deionized water.

  • Add 5-hydroxymethylfurfural (HMF) to the mixture.

  • Seal the reactor and purge with oxygen gas.

  • Pressurize the reactor with oxygen to the desired pressure.

  • Heat the reaction mixture to 140 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 6 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the oxygen.

  • Filter the reaction mixture to remove the catalyst.

  • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by recrystallization.

Synthesis_of_FFCA HMF 5-Hydroxymethylfurfural (HMF) Catalyst Copper/Cerium Oxide O₂, Water, 140°C HMF->Catalyst FFCA This compound (FFCA) Catalyst->FFCA Selective Oxidation

Figure 1: Synthesis of FFCA from HMF.

Applications of this compound in Organic Synthesis

The dual functionality of FFCA makes it a versatile starting material for the synthesis of a wide range of furan-containing derivatives. The aldehyde group can readily undergo nucleophilic addition, condensation, and oxidation reactions, while the carboxylic acid moiety can be converted to esters, amides, and other acid derivatives.

Reductive Amination

The aldehyde group of FFCA can be converted to an amine via reductive amination, providing a route to bio-based amino acids that can be used as monomers for the synthesis of polyamides.

Table 2: Reductive Amination of FFCA Derivatives
SubstrateAmine SourceReducing AgentCatalystSolventTemperature (°C)Time (h)Product Yield (%)Reference
FFCA-dimethylacetalNH₄OAcH₂ (5 bar)Cobalt Phosphide (B1233454)Methanol (B129727)/Water120391[4]
Experimental Protocol: Synthesis of 5-(Aminomethyl)furan-2-carboxylic Acid (AMFCA)

This protocol is adapted from the reductive amination of the dimethylacetal of FFCA.[4]

Materials:

  • This compound dimethylacetal (FFCA-acetal)

  • Ammonium (B1175870) acetate (NH₄OAc)

  • Cobalt phosphide nanorod catalyst

  • Methanol

  • Water

  • Hydrogen (H₂) gas

  • Autoclave reactor

Procedure:

  • In an autoclave reactor, combine FFCA-acetal (0.5 mmol), ammonium acetate (5 mmol), and the cobalt phosphide catalyst.

  • Add a 2:1 (v/v) mixture of methanol and water.

  • Seal the reactor, purge with hydrogen gas, and then pressurize to 5 bar with H₂.

  • Heat the reaction mixture to 120 °C with stirring for 3 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • Filter the reaction mixture to remove the catalyst.

  • The solvent is removed under reduced pressure, and the resulting crude 5-(aminomethyl)furan-2-carboxylic acid can be purified by appropriate methods such as crystallization or chromatography.

Reductive_Amination FFCA_acetal FFCA-dimethylacetal Reagents NH₄OAc, H₂ Cobalt Phosphide Catalyst FFCA_acetal->Reagents AMFCA 5-(Aminomethyl)furan- 2-carboxylic Acid (AMFCA) Reagents->AMFCA Reductive Amination

Figure 2: Reductive Amination of FFCA-acetal.
Schiff Base Formation

The aldehyde group of FFCA readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are valuable intermediates in the synthesis of various heterocyclic compounds and have applications in coordination chemistry.

Experimental Protocol: General Procedure for Schiff Base Formation

This is a general protocol for the synthesis of Schiff bases from an aldehyde and a primary amine.

Materials:

  • This compound (FFCA)

  • Primary amine (e.g., aniline)

  • Ethanol (B145695)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of the primary amine (1 equivalent) in ethanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Upon completion, the Schiff base product may precipitate from the solution upon cooling. If not, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

Schiff_Base_Formation cluster_reactants Reactants FFCA This compound Schiff_Base Schiff Base FFCA->Schiff_Base Condensation (-H₂O) Amine Primary Amine (R-NH₂) Amine->Schiff_Base Condensation (-H₂O)

Figure 3: Schiff Base Formation from FFCA.
Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. The aldehyde group of FFCA can be reacted with a phosphorus ylide (Wittig reagent) to introduce a carbon-carbon double bond at the 5-position of the furan ring.

Experimental Protocol: Synthesis of 5-(2-Arylvinyl)-2-furancarboxylic Acid

This protocol is a general procedure adapted for the Wittig reaction of FFCA.

Materials:

  • This compound (FFCA)

  • Arylmethyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the arylmethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.1 equivalents) to the suspension to generate the ylide (a color change is typically observed).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C (dry ice/acetone bath).

  • Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Wittig_Reaction cluster_reactants Reactants FFCA This compound Alkene 5-(alkenyl)-2-furancarboxylic Acid FFCA->Alkene Wittig Reaction Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Alkene Wittig Reaction

Figure 4: Wittig Reaction of FFCA.
Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene (B1212753) compound, such as malonic acid or its esters, to form a new carbon-carbon double bond. This reaction provides a route to various substituted acrylic acids and their derivatives from FFCA.

Experimental Protocol: Synthesis of 3-(5-Carboxyfuran-2-yl)acrylic Acid

This is a general protocol for the Knoevenagel condensation of FFCA with malonic acid.

Materials:

  • This compound (FFCA)

  • Malonic acid

  • Pyridine

  • Piperidine (B6355638) (catalyst)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization.

Knoevenagel_Condensation cluster_reactants Reactants FFCA This compound Product 3-(5-Carboxyfuran-2-yl)acrylic Acid FFCA->Product Knoevenagel Condensation Malonic_Acid Malonic Acid Malonic_Acid->Product Knoevenagel Condensation

Figure 5: Knoevenagel Condensation of FFCA.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its derivation from renewable resources, combined with its rich reactivity, positions it as a key intermediate for the development of a wide range of functional molecules with applications in pharmaceuticals, materials science, and agrochemicals. The protocols outlined in these application notes provide a foundation for researchers to explore the synthetic potential of this important bio-based platform chemical.

References

Application Notes and Protocols for the Catalytic Oxidation of 5-Hydroxymethylfurfural (HMF) to 5-Formyl-2-furancarboxylic Acid (FFCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key biomass-derived platform chemical, to its various oxidized derivatives is a cornerstone of sustainable chemistry. Among these derivatives, 5-formyl-2-furancarboxylic acid (FFCA) is a valuable intermediate for the synthesis of pharmaceuticals, polymers, and fine chemicals. This document provides detailed application notes and experimental protocols for the catalytic oxidation of HMF to FFCA, summarizing key data and methodologies from recent scientific literature.

The conversion of HMF to FFCA involves the selective oxidation of either the hydroxymethyl or the formyl group of HMF. Two primary reaction pathways are recognized:

  • Via 2,5-Diformylfuran (DFF): The hydroxymethyl group of HMF is first oxidized to an aldehyde, yielding DFF. Subsequently, one of the formyl groups of DFF is oxidized to a carboxylic acid to produce FFCA.[1][2][3]

  • Via 5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA): The formyl group of HMF is initially oxidized to a carboxylic acid, forming HMFCA. The hydroxymethyl group of HMFCA is then oxidized to an aldehyde to yield FFCA.[1][2][3]

The choice of catalyst and reaction conditions plays a crucial role in directing the reaction towards the desired FFCA product with high selectivity and yield.

Data Presentation: Catalytic Performance in HMF to FFCA Oxidation

The following tables summarize quantitative data from various catalytic systems for the oxidation of HMF, with a focus on the yield and selectivity of FFCA.

CatalystOxidantSolventTemp. (°C)Time (h)HMF Conv. (%)FFCA Yield (%)FFCA Select. (%)Reference
Copper/Cerium OxidesO₂Water110699-90[2][4]
Mn₃Fe₇O₂Water1401.583.037.7-[5]
Pt/HAP (Piezocatalysis)-------[5]
Nitrogen-doped carbon spheresTBHP----HighHigh[5]
Pt₀.₅Pd₀.₅/NPCO₂-90-96.1--[1]
Au₂Pd₁/TiO₂-0.4CA@HNTsO₂------[1]
Laccase from Trametes versicolor (LacTV)O₂Acetate Buffer (pH 4.5)--Complete--[6]
Aryl-alcohol oxidase (AAO)O₂----HighHigh[7]
PdO/AlPO₄-5O₂Solvent-free801.5-2.5Moderate-Increasing then decreasing[8]
TEMPO/H₃PO₄O₂-7048-83-[1]

Note: "-" indicates data not specified in the cited source. TBHP: tert-butyl hydroperoxide; HAP: hydroxyapatite; NPC: nitrogen-doped porous carbon.

Reaction Pathways and Experimental Workflow

The catalytic oxidation of HMF to FFCA can proceed through two main intermediates, DFF or HMFCA. The selection of the catalytic system and reaction conditions determines the predominant pathway.

HMF_Oxidation_Pathways cluster_path1 Pathway 1: DFF Intermediate cluster_path2 Pathway 2: HMFCA Intermediate HMF 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation of -CH₂OH HMFCA 5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA) HMF->HMFCA Oxidation of -CHO FFCA This compound (FFCA) DFF->FFCA Oxidation of -CHO HMFCA->FFCA Oxidation of -CH₂OH FDCA 2,5-Furandicarboxylic Acid (FDCA) FFCA->FDCA Further Oxidation

Caption: Reaction pathways for the catalytic oxidation of HMF to FFCA.

A general experimental workflow for the catalytic oxidation of HMF is depicted below. This can be adapted based on the specific catalyst and reaction conditions being employed.

Experimental_Workflow start Start prep Catalyst and Reagent Preparation start->prep reaction Catalytic Oxidation Reaction (Control of T, P, stirring) prep->reaction sampling Periodic Sampling reaction->sampling workup Reaction Work-up (Cooling, Filtration) reaction->workup analysis Product Analysis (HPLC, GC-MS) sampling->analysis purification Product Purification (Crystallization, Chromatography) workup->purification characterization Product Characterization (NMR, FT-IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for HMF oxidation.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should consult the primary literature for specific details related to a particular catalyst system.

Protocol 1: Heterogeneous Catalytic Oxidation in an Aqueous Medium

This protocol is a general guide for the oxidation of HMF using a solid catalyst in water.

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Heterogeneous catalyst (e.g., supported noble metal, mixed metal oxide)

  • Deionized water

  • Pressurized reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, gas inlet/outlet, and temperature controller

  • Filtration apparatus

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reactor Setup: Charge the pressurized reactor with a specific amount of HMF and the catalyst. For example, a 1:0.01 molar ratio of HMF to the active metal can be used.[3]

  • Solvent Addition: Add a measured volume of deionized water to the reactor to achieve the desired substrate concentration.

  • Reaction Initiation: Seal the reactor and purge it several times with the oxidant gas (e.g., O₂ or air). Pressurize the reactor to the desired pressure (e.g., 10 bar O₂).[3]

  • Reaction Conditions: Heat the reactor to the target temperature (e.g., 90-140 °C) while stirring vigorously to ensure good mixing and mass transfer.[1][5]

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals. Quench the reaction in the sample immediately (e.g., by cooling in an ice bath) and filter to remove the catalyst.

  • Analysis: Analyze the liquid samples by HPLC to determine the conversion of HMF and the yield of FFCA and other products. A common mobile phase for analysis is a dilute sulfuric acid solution.[9]

  • Reaction Termination and Work-up: After the desired reaction time, cool the reactor to room temperature and carefully release the pressure.

  • Catalyst Recovery: Recover the catalyst by filtration. The catalyst can potentially be washed, dried, and reused.[4]

  • Product Isolation: Isolate the FFCA from the aqueous solution. This may involve techniques such as solvent extraction or crystallization after concentrating the solution.

Protocol 2: Biocatalytic Oxidation using Whole-Cell or Enzymatic Systems

This protocol outlines the general steps for enzymatic or whole-cell catalyzed oxidation of HMF.

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Enzyme (e.g., laccase, aryl-alcohol oxidase) or whole-cell biocatalyst

  • Buffer solution (e.g., acetate, phosphate (B84403) buffer) at the optimal pH for the biocatalyst[6]

  • Shaking incubator or bioreactor with temperature and pH control

  • Centrifugation and filtration equipment

  • HPLC system for analysis

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel (e.g., flask or bioreactor), prepare a solution of HMF in the appropriate buffer.

  • Biocatalyst Addition: Add the enzyme or whole-cell suspension to the reaction mixture.

  • Reaction Conditions: Incubate the reaction mixture at the optimal temperature for the biocatalyst with agitation to ensure proper aeration and mixing. The reaction is typically carried out at or near atmospheric pressure.

  • Monitoring: Periodically withdraw aliquots from the reaction mixture. If using whole cells, centrifuge the sample to pellet the cells before analysis.

  • Analysis: Analyze the supernatant by HPLC to quantify HMF, FFCA, and other products.

  • Reaction Termination: The reaction can be stopped by denaturing the enzyme (e.g., by heat or pH change) or by removing the biocatalyst through centrifugation or filtration.

  • Product Isolation: Isolate the FFCA from the reaction medium using appropriate downstream processing techniques.

Conclusion

The catalytic oxidation of HMF to FFCA is a versatile transformation that can be achieved through various catalytic routes, including heterogeneous, homogeneous, and biocatalytic systems. The choice of catalyst and the optimization of reaction parameters are critical for achieving high yields and selectivities. The protocols and data presented here provide a foundation for researchers to design and execute experiments for the efficient and sustainable production of FFCA from biomass-derived HMF. Further research into novel and robust catalysts will continue to advance this important area of green chemistry.

References

Application Note: HPLC Analysis of 5-Formyl-2-furancarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-furancarboxylic acid (FFCA) is a key intermediate in the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), a renewable building block for polymers with the potential to replace petroleum-derived counterparts.[1][2] Accurate and reliable quantification of FFCA is crucial for monitoring reaction progress, optimizing process conditions, and ensuring the purity of the final FDCA product, as residual FFCA can act as a chain terminator during polymerization.[2] High-performance liquid chromatography (HPLC) with UV detection is a robust and widely used analytical technique for the determination of FFCA and related furanic compounds.[3][4]

This application note provides a detailed protocol for the HPLC analysis of this compound, including chromatographic conditions, quantitative data, and a workflow diagram.

Quantitative Data Summary

The following table summarizes typical quantitative data and chromatographic conditions for the HPLC analysis of this compound and related compounds.

ParameterValueAnalytical ConditionsReference
Analyte This compound (FFCA)
Retention Time5.7 minColumn: C18; Mobile Phase: Acetonitrile (B52724)/0.4% (NH4)2SO4 solution (pH 3.5) (10:90, v/v); Flow Rate: 0.6 mL/min; Detection: 286 nm[5]
Related Compounds
5-Hydroxymethylfurfural (HMF)9.8 minColumn: C18; Mobile Phase: Acetonitrile/0.4% (NH4)2SO4 solution (pH 3.5) (10:90, v/v); Flow Rate: 0.6 mL/min; Detection: 283 nm[5]
5-Hydroxymethyl-2-furancarboxylic acid (HMFCA)6.2 minColumn: C18; Mobile Phase: Acetonitrile/0.4% (NH4)2SO4 solution (pH 3.5) (10:90, v/v); Flow Rate: 0.6 mL/min; Detection: 250 nm[5]
2,5-Furandicarboxylic acid (FDCA)4.4 minColumn: C18; Mobile Phase: Acetonitrile/0.4% (NH4)2SO4 solution (pH 3.5) (10:90, v/v); Flow Rate: 0.6 mL/min; Detection: 264 nm[5]
Linearity (for FDCA)r² ≥ 0.999Analysis of at least five concentrations.[6]
Resolution> 2Between FDCA and potential impurities.[6]

Experimental Workflow

HPLC_Workflow HPLC Analysis Workflow for this compound cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_Setup HPLC System Setup Mobile_Phase_Prep->HPLC_Setup HPLC_Setup->Injection Chrom_Sep Chromatographic Separation Injection->Chrom_Sep Detection UV Detection Chrom_Sep->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Experimental Protocol

This protocol details a reverse-phase HPLC method for the analysis of this compound.

Materials and Reagents
  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄, analytical grade)

  • Sulfuric acid (H₂SO₄, for pH adjustment)

  • Water (HPLC grade or ultrapure)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

Preparation of Mobile Phase
  • Aqueous Component: Prepare a 0.4% (w/v) solution of ammonium sulfate in HPLC-grade water.

  • Adjust the pH of the ammonium sulfate solution to 3.5 with dilute sulfuric acid.

  • Mobile Phase: Mix the aqueous component with acetonitrile in a 90:10 (v/v) ratio.[5]

  • Degas the mobile phase thoroughly before use.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Dilute the reaction mixture or sample with the mobile phase to bring the analyte concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

HPLC Conditions
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: Acetonitrile / 0.4% (NH₄)₂SO₄ solution (pH 3.5) (10:90, v/v).[5]

  • Flow Rate: 0.6 mL/min.[5]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 35 °C.[5]

  • Detection: UV at 286 nm.[5]

Data Analysis
  • Integrate the peak area of this compound in both the standard and sample chromatograms.

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Signaling Pathway Diagram

The following diagram illustrates the oxidation pathway from 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic acid (FDCA), highlighting the intermediate, this compound (FFCA).

Oxidation_Pathway Oxidation Pathway of HMF to FDCA HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Oxidation DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation FFCA This compound (FFCA) HMFCA->FFCA Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation DFF->FFCA Oxidation

Caption: Key intermediates in the oxidation of HMF to FDCA.

References

Purifying 5-Formyl-2-furancarboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Formyl-2-furancarboxylic acid (FFCA) is a versatile bio-based platform chemical with significant potential in the synthesis of pharmaceuticals, polymers, and fine chemicals. As an intermediate in the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to the polymer monomer 2,5-furandicarboxylic acid (FDCA), the efficient purification of FFCA is a critical step for its use as a starting material in various applications. This application note provides detailed protocols for the purification of FFCA from typical reaction mixtures using crystallization, extraction, and chromatography techniques. The methodologies are designed for researchers, scientists, and professionals in drug development and materials science.

Challenges in FFCA Purification

The primary challenge in purifying FFCA lies in its separation from structurally similar compounds, particularly the starting material HMF and the over-oxidation product FDCA. All three compounds share the furan (B31954) backbone, leading to similar solubility profiles in many common solvents. Furthermore, the presence of both a carboxylic acid and an aldehyde group in FFCA makes it susceptible to degradation under harsh conditions. Therefore, purification methods must be both selective and mild to ensure high purity and yield.

Purification Strategies

Several strategies can be employed for the purification of FFCA, with the choice of method depending on the scale of the purification, the composition of the reaction mixture, and the desired final purity. The most common and effective methods are:

  • Crystallization: This technique relies on the differences in solubility of FFCA and its impurities in a given solvent at varying temperatures.

  • Liquid-Liquid Extraction: This method separates compounds based on their differential partitioning between two immiscible liquid phases.

  • Column Chromatography: This high-resolution technique is suitable for achieving very high purity, particularly on a smaller scale.

Data Presentation: Comparison of Purification Methods

The following table summarizes the typical performance of the detailed purification methods. The data is based on a model reaction mixture containing FFCA as the major component, with HMF and FDCA as the primary impurities.

Purification MethodKey PrincipleTypical Purity of FFCATypical Recovery Yield of FFCAAdvantagesDisadvantages
Crystallization Differential solubility> 98%80-90%Scalable, cost-effectiveModerate yield, potential for co-crystallization of impurities
Liquid-Liquid Extraction Differential partitioning90-95%> 95%High recovery, good for initial cleanupLower purity achieved in a single step, requires solvent removal
Column Chromatography Differential adsorption> 99.5%70-85%Highest purity achievable, good for small scaleNot easily scalable, solvent-intensive, higher cost

Experimental Protocols

Protocol 1: Purification of FFCA by Crystallization

This protocol describes the purification of FFCA from a reaction mixture where FFCA is the main product, with residual HMF and FDCA as impurities. The choice of solvent is critical; a solvent system in which FFCA has a steep solubility curve with temperature, while impurities remain either highly soluble or insoluble, is ideal. Based on solubility data, a mixture of 1,4-dioxane (B91453) and water is a suitable solvent system. FFCA is more soluble than FDCA in this mixture, and its solubility increases with temperature and the proportion of 1,4-dioxane.[1][2]

Materials:

  • Crude FFCA reaction mixture

  • 1,4-Dioxane

  • Deionized water

  • Beaker or Erlenmeyer flask

  • Heating magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Dissolution: In a beaker, suspend the crude FFCA reaction mixture in a minimal amount of a 1:1 (v/v) mixture of 1,4-dioxane and deionized water at room temperature.

  • Heating: Gently heat the suspension on a heating magnetic stirrer to 60-70 °C while stirring. Add small portions of the 1,4-dioxane/water mixture until all the solid has just dissolved. Avoid adding excess solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the clear solution to room temperature without stirring to allow for the formation of large crystals.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize the precipitation of FFCA.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the purified FFCA crystals in a vacuum oven at 50 °C to a constant weight.

Expected Outcome: This procedure should yield FFCA with a purity of >98%.

Protocol 2: Purification of FFCA by Liquid-Liquid Extraction

This protocol is suitable for an initial purification step to remove the majority of water-soluble or organic-soluble impurities from the reaction mixture. The pH of the aqueous phase is adjusted to control the protonation state and thus the solubility of the acidic FFCA.

Materials:

  • Crude FFCA reaction mixture in an aqueous solution

  • Ethyl acetate (B1210297)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (B78521) (NaOH), 1M solution

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • pH Adjustment (Acidic Extraction): If the reaction was performed under basic or neutral conditions, acidify the aqueous reaction mixture to a pH of 2-3 with 1M HCl. This will ensure that the carboxylic acid group of FFCA is protonated, making it more soluble in an organic solvent.

  • Extraction: Transfer the acidified aqueous solution to a separatory funnel and add an equal volume of ethyl acetate.

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate completely.

  • Collection of Organic Layer: Drain the lower aqueous layer and collect the upper organic layer containing the FFCA.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the recovery of FFCA.

  • Combine Organic Layers: Combine all the organic extracts.

  • Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the purified FFCA as a solid.

  • Further Purification (Optional): The resulting solid can be further purified by crystallization as described in Protocol 1.

Expected Outcome: This protocol should yield FFCA with a purity of 90-95% and a high recovery rate.

Protocol 3: Purification of FFCA by Column Chromatography

For applications requiring very high purity FFCA, such as in the development of pharmaceutical active ingredients, column chromatography is the recommended method.

Materials:

  • Crude FFCA

  • Silica (B1680970) gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Formic acid

  • Chromatography column

  • Beakers and test tubes

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a 9:1 hexane:ethyl acetate mixture.

  • Column Packing: Pack the chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude FFCA in a minimal amount of the mobile phase (e.g., 9:1 hexane:ethyl acetate with 0.1% formic acid) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity. The addition of a small amount of formic acid to the mobile phase can help to reduce tailing of the acidic FFCA.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC with a suitable stain or under a UV lamp.

  • Combine and Evaporate: Combine the fractions containing the pure FFCA and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified FFCA under vacuum.

Expected Outcome: This protocol can yield FFCA with a purity of >99.5%.

Visualizing the Purification Workflows

The following diagrams illustrate the logical flow of the described purification protocols.

CrystallizationWorkflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation Crude Crude FFCA Mixture Heat Heat to 60-70°C Crude->Heat Suspend in Solvent 1,4-Dioxane/Water Solvent->Heat Cool Slow Cooling & Ice Bath Heat->Cool Dissolved Mixture Filter Vacuum Filtration Cool->Filter Crystals Wash Wash with Cold Water Filter->Wash Dry Vacuum Drying Wash->Dry PureFFCA >98% Pure FFCA Dry->PureFFCA

Caption: Workflow for the Purification of FFCA by Crystallization.

ExtractionWorkflow cluster_prep Preparation cluster_extraction Extraction cluster_isolation Isolation Crude Aqueous Reaction Mixture Acidify Acidify to pH 2-3 Crude->Acidify AddSolvent Add Ethyl Acetate Acidify->AddSolvent Separate Separate Layers AddSolvent->Separate Repeat Repeat Extraction (2x) Separate->Repeat Aqueous Layer Combine Combine Organic Layers Separate->Combine Organic Layer Repeat->Combine Evaporate Rotary Evaporation Combine->Evaporate PurifiedFFCA 90-95% Pure FFCA Evaporate->PurifiedFFCA

Caption: Workflow for the Purification of FFCA by Liquid-Liquid Extraction.

ChromatographyWorkflow Start Crude FFCA Load Load on Silica Column Start->Load Elute Elute with Hexane/EtOAc Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Rotary Evaporation Combine->Evaporate PureFFCA >99.5% Pure FFCA Evaporate->PureFFCA

Caption: Workflow for the Purification of FFCA by Column Chromatography.

Conclusion

The purification of this compound from reaction mixtures can be effectively achieved through crystallization, liquid-liquid extraction, or column chromatography. The choice of the most suitable method depends on the specific requirements of the application, including the desired purity, the scale of the operation, and the nature of the impurities present. The protocols provided in this application note offer a comprehensive guide for researchers to obtain high-purity FFCA for their scientific endeavors.

References

Application Notes and Protocols for 5-Formyl-2-furancarboxylic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 5-Formyl-2-furancarboxylic acid (FFCA) as a monomer in the synthesis of novel polymers. While direct polymerization of FFCA is an emerging area of research, this document outlines potential synthesis routes for polyesters, polyamides, and Schiff base polymers based on the known reactivity of its constituent functional groups. The protocols provided are adapted from established methods for structurally similar furan-based monomers.

Introduction to this compound (FFCA)

This compound is a bio-based platform chemical that can be derived from the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF).[1] It possesses two key functional groups: a carboxylic acid and an aldehyde. This dual functionality makes FFCA a versatile monomer for the synthesis of a variety of polymers with unique properties. The rigid furan (B31954) ring is expected to impart good thermal stability and mechanical strength to the resulting polymers, similar to what is observed for polymers derived from 2,5-furandicarboxylic acid (FDCA).[2][3] The presence of the aldehyde group offers a reactive site for post-polymerization modifications or for the formation of dynamic covalent bonds, such as in Schiff base polymers.[4][5]

Synthesis of this compound (FFCA) Monomer

The synthesis of FFCA typically involves the selective oxidation of the hydroxymethyl group of HMF. Various catalytic systems have been explored for this conversion.[1][6] A general laboratory-scale protocol is outlined below.

Experimental Protocol: Selective Oxidation of HMF to FFCA

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Solvent (e.g., water, acetonitrile)

  • Oxidant (e.g., air, oxygen)

  • Catalyst (e.g., supported noble metal catalyst, biocatalyst)[1]

  • Base (if required by the catalytic system, e.g., NaOH)

  • Acid for quenching and precipitation (e.g., HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a reaction vessel, dissolve HMF in the chosen solvent.

  • Add the catalyst and, if necessary, the base to the solution.

  • Pressurize the reactor with the oxidant (e.g., air or oxygen) to the desired pressure.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC).

  • Upon completion, cool the reaction mixture to room temperature and depressurize the reactor.

  • Remove the catalyst by filtration.

  • Acidify the filtrate with an acid (e.g., HCl) to precipitate the FFCA product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Workflow for FFCA Synthesis

FFCA_Synthesis HMF 5-Hydroxymethylfurfural (HMF) Reaction Selective Oxidation HMF->Reaction Solvent Solvent Solvent->Reaction Catalyst Catalyst Catalyst->Reaction Oxidant Oxidant (Air/O2) Oxidant->Reaction Filtration Catalyst Removal (Filtration) Reaction->Filtration Precipitation Acidification & Precipitation Filtration->Precipitation Purification Purification Precipitation->Purification FFCA This compound (FFCA) Purification->FFCA

Caption: Workflow for the synthesis of FFCA from HMF.

Polymerization of FFCA

The bifunctional nature of FFCA allows for its participation in various polymerization reactions. The following sections detail potential methods for synthesizing polyesters, polyamides, and Schiff base polymers using FFCA as a monomer.

The carboxylic acid group of FFCA can react with diols to form polyesters via polycondensation. The pendant aldehyde group would remain in the polymer backbone, offering a site for further functionalization.

Experimental Protocol: Melt Polycondensation of FFCA with a Diol

Materials:

  • This compound (FFCA)

  • Diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol)

  • Polycondensation catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)

  • Antioxidant (e.g., Irganox 1010)

Procedure:

  • Esterification Stage:

    • Charge the reactor with FFCA, the diol (in molar excess), and the antioxidant.

    • Heat the mixture under a nitrogen atmosphere to initiate esterification, typically in the range of 160-200°C.

    • Water will be produced as a byproduct and should be removed from the reaction mixture.

    • Continue this stage until the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Add the polycondensation catalyst to the reactor.

    • Gradually increase the temperature (e.g., to 210-250°C) and reduce the pressure (to below 1 mbar) to facilitate the removal of the excess diol and promote chain growth.

    • Monitor the increase in melt viscosity.

    • Once the desired viscosity is achieved, the reaction is stopped by cooling the reactor.

    • The resulting polyester (B1180765) can be extruded and pelletized.

Workflow for FFCA-based Polyester Synthesis

Polyester_Synthesis FFCA FFCA Esterification Esterification FFCA->Esterification Diol Diol Diol->Esterification Polycondensation Polycondensation (High T, Vacuum) Esterification->Polycondensation Catalyst Catalyst Catalyst->Polycondensation Polyester Aldehyde-functionalized Polyester Polycondensation->Polyester

Caption: Synthesis of polyesters from FFCA via melt polycondensation.

FFCA can be polymerized with diamines to produce polyamides. The reaction can be carried out via melt polycondensation or solution polymerization.

Experimental Protocol: Solution Polymerization of FFCA with a Diamine

Materials:

  • This compound (FFCA)

  • Diamine (e.g., hexamethylenediamine, p-phenylenediamine)

  • Solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc))

  • Activating agent for amidation (e.g., triphenyl phosphite (B83602) and pyridine, or conversion of FFCA to its acid chloride)

Procedure:

  • If using an activating agent, dissolve FFCA and the diamine in the anhydrous solvent in a reactor equipped with a mechanical stirrer and a nitrogen inlet.

  • Add the activating agent (e.g., triphenyl phosphite and pyridine) to the solution.

  • Heat the reaction mixture to a specified temperature (e.g., 80-120°C) and stir for several hours.

  • Monitor the polymerization by observing the increase in solution viscosity.

  • After the reaction, precipitate the polyamide by pouring the solution into a non-solvent (e.g., methanol (B129727) or water).

  • Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.

The aldehyde group of FFCA can react with primary amines to form Schiff bases (imines). When a diamine is used, a Schiff base polymer can be formed. The carboxylic acid group can be present as a pendant group or can be used for further reactions.

Experimental Protocol: Schiff Base Polymerization of FFCA with a Diamine

Materials:

  • This compound (FFCA)

  • Diamine (e.g., ethylenediamine, p-phenylenediamine)

  • Solvent (e.g., ethanol, methanol, or a high-boiling point solvent like m-cresol)[7]

  • Acid or base catalyst (optional, depending on the reactivity of the monomers)

Procedure:

  • Dissolve equimolar amounts of FFCA and the diamine in the chosen solvent in a reaction flask.

  • If a catalyst is used, add it to the solution.

  • Heat the mixture under reflux with stirring for a specified period (e.g., 6-24 hours). A Dean-Stark trap can be used to remove the water formed during the reaction.

  • The formation of the polymer may be indicated by a color change or precipitation.[7]

  • Cool the reaction mixture and isolate the polymer by filtration or by precipitation in a non-solvent.

  • Wash the polymer with a suitable solvent to remove unreacted monomers and catalyst, and then dry it under vacuum.

Workflow for FFCA-based Schiff Base Polymer Synthesis

Schiff_Base_Synthesis FFCA FFCA Reaction Schiff Base Polycondensation FFCA->Reaction Diamine Diamine Diamine->Reaction Solvent Solvent Solvent->Reaction Polymer Poly(azomethine) with Pendant Carboxylic Acid Reaction->Polymer

Caption: Synthesis of Schiff base polymers from FFCA.

Properties of FFCA-Based Polymers

The properties of FFCA-based polymers are not yet extensively documented. However, based on the properties of analogous furan-based polymers, particularly those derived from FDCA, we can anticipate certain characteristics. The presence of the furan ring is expected to result in polymers with high thermal stability and good mechanical properties.[3][8]

Table 1: Anticipated Properties of FFCA-Based Polymers in Comparison to FDCA-Based Polymers

PropertyFFCA-Based Polymers (Anticipated)FDCA-Based Polymers (Reported Values)
Thermal Stability High, with decomposition temperatures likely above 300°C. The aldehyde group might slightly lower the onset of degradation.High, with decomposition temperatures typically in the range of 350-400°C for polyesters and polyamides.[2][9]
Glass Transition (Tg) Expected to be high due to the rigid furan ring. The polarity of the aldehyde group may increase Tg through stronger intermolecular interactions.For Poly(ethylene furanoate) (PEF), Tg is around 85-95°C. For polyamides, Tg can range from 110-160°C.[2]
Mechanical Properties Expected to exhibit high tensile strength and modulus due to the rigid backbone. The properties will be highly dependent on molecular weight.PEF shows a tensile modulus of around 2-4 GPa and a tensile strength of 50-70 MPa.[3] Furan-based polyamides also show high strength.[2]
Solubility The presence of the polar aldehyde group may increase solubility in polar organic solvents compared to FDCA-based polymers.Generally soluble in polar aprotic solvents like DMAc and NMP, and in some cases, in solvents like m-cresol.[9]
Reactivity The pendant aldehyde group provides a site for cross-linking or post-polymerization modification.[4][5]The ester or amide linkages are the primary reactive sites, susceptible to hydrolysis.

Post-Polymerization Modification and Applications

A key advantage of using FFCA as a monomer is the introduction of a reactive aldehyde group into the polymer structure. This allows for a range of post-polymerization modifications to tailor the material properties for specific applications.

Potential Modifications:

  • Cross-linking: The aldehyde groups can be used to cross-link the polymer chains, for example, through reactions with diols, diamines, or hydrazides, to form thermosetting materials with enhanced thermal and mechanical stability.[10][11]

  • Surface Functionalization: The surface of an FFCA-based polymer can be modified by reacting the aldehyde groups with specific molecules to alter properties like hydrophilicity, biocompatibility, or adhesion.

  • Grafting: Other polymer chains can be grafted onto the FFCA-based backbone via reactions involving the aldehyde group.

  • Drug Conjugation: For biomedical applications, the aldehyde group can serve as a point of attachment for therapeutic agents, enabling the development of polymer-drug conjugates for targeted delivery.[12]

Potential Applications:

  • High-Performance Materials: As replacements for petroleum-based engineering plastics in automotive and electronic applications, leveraging their expected high thermal and mechanical performance.[3]

  • Advanced Coatings and Adhesives: The reactive aldehyde groups can promote strong adhesion to various substrates.[3]

  • Biomedical Devices and Drug Delivery: The potential for functionalization makes these polymers attractive for creating biocompatible materials and drug delivery systems.[12]

  • Sustainable Packaging: As a bio-based alternative to PET, offering potentially good barrier properties.[13]

Conclusion

This compound represents a promising, yet underexplored, bio-based monomer for polymer synthesis. Its unique combination of a carboxylic acid, a reactive aldehyde, and a rigid furan ring offers the potential to create a new class of functional and high-performance polymers. The protocols and data presented in these notes, though largely based on analogous systems, provide a solid foundation for researchers to begin exploring the synthesis and applications of FFCA-based polymers. Further research is needed to fully elucidate the properties of these novel materials and unlock their full potential.

References

Application Notes and Protocols: 5-Formyl-2-furancarboxylic Acid in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-furancarboxylic acid (FFCA) is a versatile heterocyclic organic compound that serves as a valuable building block in the synthesis of a wide array of pharmaceutical agents.[1][2] Its unique structure, featuring a furan (B31954) ring substituted with both a carboxylic acid and an aldehyde group, allows for diverse chemical modifications, leading to the development of novel drug candidates with potential applications in oncology, inflammatory diseases, and metabolic disorders.[1][2] The furan moiety is a key structural component in numerous pharmacologically active compounds, contributing to their therapeutic properties by influencing factors such as binding affinity, selectivity, and overall pharmacokinetic profiles.[3] This document provides detailed application notes and experimental protocols for researchers interested in utilizing FFCA and its derivatives in pharmaceutical research and drug discovery.

Pharmaceutical Applications of this compound Derivatives

Derivatives synthesized from FFCA have shown promise in several therapeutic areas. The inherent reactivity of the aldehyde and carboxylic acid groups allows for the creation of diverse libraries of compounds, including amides, hydrazones, and other heterocyclic systems, which have been investigated for their biological activities.

Anticancer Applications

Furan-based compounds have been extensively studied for their potential as anticancer agents.[4][5] Derivatives of furan-2-carboxylic acid, which can be conceptually derived from FFCA, have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Key Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Certain furan derivatives interfere with microtubule dynamics, a critical process for cell division. By inhibiting tubulin polymerization, these compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis.

  • Induction of Apoptosis: Many furan-based anticancer agents trigger programmed cell death through intrinsic (mitochondrial) or extrinsic pathways. This is often characterized by the activation of caspases and changes in mitochondrial membrane potential.

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is a common mechanism for anticancer drugs. Furan derivatives have been shown to cause accumulation of cells in specific phases of the cell cycle, preventing their proliferation.[4]

Table 1: Cytotoxic Activity of Furan-2-Carboxamide Derivatives against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4 MCF-7 (Breast Cancer)4.06[4]
Compound 7 MCF-7 (Breast Cancer)2.96[4]
SH09 Various4 - 8[6]
(p-tolylcarbamothioyl)furan-2-carboxamide HepG2 (Liver Cancer)~20 µg/mL*[5]

*Note: Concentration reported, not IC50.

Anti-inflammatory Applications

Chronic inflammation is implicated in a wide range of diseases. Furan derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[7][8]

Key Mechanisms of Action:

  • Inhibition of Prostaglandin E2 (PGE2) Production: PGE2 is a key mediator of inflammation and pain. Some furan derivatives can suppress the production of PGE2, often by inhibiting cyclooxygenase (COX) enzymes.[9][10]

  • Modulation of Inflammatory Signaling Pathways: Furan compounds may exert their anti-inflammatory effects by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[7]

Antidiabetic Applications

Recent research has highlighted the potential of furan-2-carboxylic acid derivatives in the management of type 2 diabetes mellitus (T2DM). These compounds have been shown to ameliorate hyperglycemia by targeting key metabolic pathways.

Key Mechanisms of Action:

  • Inhibition of Gluconeogenesis: Excessive hepatic gluconeogenesis is a major contributor to hyperglycemia in T2DM. A furan-2-carboxylic acid derivative, designated as 10v, has been identified as an inhibitor of this pathway, leading to reduced blood glucose levels.[11]

Table 2: Pharmacokinetic Parameters of Furan-2-Carboxylic Acid Derivative 10v in Mice

ParameterValue
Half-life (t1/2) Relatively short
Volume of Distribution (Vd) Moderate
Oral Bioavailability Moderate to high

Source:[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative furan-2-carboxamide derivative from FFCA and for the evaluation of its potential pharmaceutical applications.

Protocol 1: Synthesis of a Furan-2-Carboxamide Derivative from this compound

This protocol describes a general two-step synthesis of a furan-2-carboxamide derivative. The first step involves the protection of the aldehyde group, followed by amide coupling.

Materials:

  • This compound (FFCA)

  • Ethylene (B1197577) glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Thionyl chloride (SOCl2) or a suitable coupling agent (e.g., HATU)

  • Desired amine

  • Triethylamine (B128534) (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Protection of the Aldehyde Group:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve FFCA (1 equivalent) in toluene.

    • Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the protected intermediate.

  • Amide Coupling:

    • Dissolve the protected intermediate (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C and stir for 2 hours at room temperature to form the acyl chloride. (Alternatively, use a peptide coupling agent like HATU in the presence of a base).

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Slowly add the acyl chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired furan-2-carboxamide derivative.

  • Deprotection of the Aldehyde Group (if required):

    • The acetal (B89532) protecting group can be removed under acidic conditions (e.g., aqueous HCl in THF) if the free aldehyde is desired for further modification or biological testing.

Synthesis_Workflow FFCA 5-Formyl-2-furancarboxylic Acid (FFCA) Protection Aldehyde Protection (Ethylene Glycol, p-TsOH) FFCA->Protection Protected_Intermediate Protected FFCA Protection->Protected_Intermediate Amide_Coupling Amide Coupling (SOCl2 or HATU, Amine, Base) Protected_Intermediate->Amide_Coupling Protected_Amide Protected Furan-2-carboxamide Amide_Coupling->Protected_Amide Deprotection Deprotection (Aqueous HCl) Protected_Amide->Deprotection Final_Product Furan-2-carboxamide Derivative Deprotection->Final_Product

General workflow for the synthesis of furan-2-carboxamide derivatives from FFCA.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of the synthesized furan derivatives on cancer cell lines.[4][12][13][14]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized furan derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan (B1609692) crystals)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized furan derivative in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Addition Add Compound to Cells Cell_Seeding->Compound_Addition Compound_Prep Prepare Serial Dilutions of Furan Derivative Compound_Prep->Compound_Addition Incubation_48h Incubate for 48-72h Compound_Addition->Incubation_48h MTT_Addition Add MTT Solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Dissolve Formazan in DMSO Incubation_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Workflow for the in vitro cytotoxicity MTT assay.
Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of a furan derivative on the cell cycle distribution of cancer cells.[5][11][15][16]

Materials:

  • Cancer cell line

  • Synthesized furan derivative

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol (B145695) (for fixation)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the furan derivative at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, including the floating cells from the supernatant.

    • Wash the cells with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

    • Add PI staining solution and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Signaling cluster_pathway Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Cell_Cycle_Arrest Cell Cycle Arrest G2->Cell_Cycle_Arrest M->G1 Furan_Derivative Furan Derivative (e.g., Tubulin Inhibitor) Furan_Derivative->G2 Inhibits Microtubule Formation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Simplified signaling pathway of cell cycle arrest induced by a tubulin-inhibiting furan derivative.
Protocol 4: Apoptosis Detection by Annexin V/PI Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with a furan derivative.[1][3][17][18]

Materials:

  • Cancer cell line

  • Synthesized furan derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with the furan derivative as described in the cell cycle analysis protocol.

  • Cell Harvesting and Staining:

    • Harvest the cells, including the supernatant.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Use FITC and PI signal detectors to differentiate the cell populations:

      • Annexin V(-) / PI(-): Viable cells

      • Annexin V(+) / PI(-): Early apoptotic cells

      • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

      • Annexin V(-) / PI(+): Necrotic cells

Apoptosis_Signaling Furan_Derivative Furan Derivative Mitochondria Mitochondria Furan_Derivative->Mitochondria Induces Mitochondrial Membrane Depolarization Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis

Simplified intrinsic apoptosis pathway induced by a furan derivative.

Conclusion

This compound is a promising starting material for the synthesis of novel pharmaceutical compounds. Its derivatives have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, and antidiabetic effects. The protocols provided in this document offer a framework for researchers to synthesize and evaluate new furan-based drug candidates, contributing to the development of new therapies for various diseases. Further research into the structure-activity relationships and mechanisms of action of FFCA derivatives will be crucial for optimizing their therapeutic potential.

References

The Pivotal Role of 5-Formyl-2-furancarboxylic Acid in Agrochemical Innovation: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Formyl-2-furancarboxylic acid (FFCA), a bio-based platform chemical derived from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), is emerging as a versatile building block in the synthesis of novel agrochemicals. Its unique molecular architecture, featuring a furan (B31954) ring functionalized with both an aldehyde and a carboxylic acid group, provides a reactive scaffold for the development of a diverse range of fungicidal, herbicidal, and insecticidal compounds. This application note details the synthesis, applications, and biological activities of agrochemicals derived from FFCA, providing researchers and drug development professionals with key data and protocols to harness its potential in sustainable agriculture.

Application in Fungicide Synthesis

FFCA is a valuable precursor for the synthesis of furan-containing fungicides, particularly novel pyrazole (B372694) derivatives. The dual reactivity of FFCA allows for the construction of complex heterocyclic systems with potent antifungal properties.

Synthesis of Fungicidal Pyrazole Amides

A key application of FFCA in fungicide development is in the synthesis of pyrazole amides. The general synthetic route involves the reaction of the carboxylic acid moiety of FFCA with a substituted pyrazole amine to form a stable amide linkage. The aldehyde group of FFCA can then be further modified to introduce additional diversity.

Quantitative Data on Fungicidal Activity

The following table summarizes the in vitro fungicidal activity of a series of novel pyrazole derivatives containing a 5-phenyl-2-furan moiety, demonstrating the potential of this class of compounds.

Compound IDTarget FungiEC50 (µg/mL)
I8Phytophthora infestans5.8
Botrytis cinerea12.5
Sclerotinia sclerotiorum25.0
Fusarium graminearum>50
Rhizoctonia solani>50

Experimental Protocol: Synthesis of Ethyl 1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate (I8)

  • Activation of 5-phenyl-2-furancarboxylic acid: To a solution of 5-phenyl-2-furancarboxylic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and add to a solution of ethyl 5-propyl-1H-pyrazole-3-carboxylate (1.0 eq) and triethylamine (B128534) (1.5 eq) in DCM at 0 °C.

  • Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with DCM.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired compound I8.

Mechanism of Action

While the precise signaling pathways for these novel pyrazole fungicides are still under investigation, preliminary studies on compound I8 suggest that it may act on the synthesis of the fungal cell wall. Morphological and ultrastructural studies using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have revealed that I8 can disrupt cell wall integrity, leading to cell senescence and death.

Logical Relationship of Synthesis and Fungicidal Action

FFCA 5-Formyl-2-furancarboxylic Acid (FFCA) Amide Pyrazole Amide Derivative FFCA->Amide Amidation Pyrazole Substituted Pyrazole Pyrazole->Amide Fungus Target Fungus Amide->Fungus Application CellWall Cell Wall Synthesis Inhibition Fungus->CellWall Disruption Death Fungal Cell Death CellWall->Death

Caption: Synthesis of pyrazole amide fungicides from FFCA and their proposed mechanism of action.

Application in Herbicide Synthesis

FFCA and its derivatives also serve as valuable synthons for the creation of novel herbicides. The furan scaffold can be incorporated into various herbicidal pharmacophores to enhance their efficacy and spectrum of activity.

Synthesis of Herbicidal Pyrazolo[3,4-d]pyrimidin-4-ones

Derivatives of pyrazolo[3,4-d]pyrimidin-4-one containing aryloxyphenoxypropionate moieties have shown promising herbicidal activity. While direct synthesis from FFCA is not explicitly detailed in the available literature, the versatile reactivity of FFCA's functional groups allows for its potential integration into the synthesis of such complex heterocyclic systems.

Quantitative Data on Herbicidal Activity

The following table presents the herbicidal activity of selected pyrazolo[3,4-d]pyrimidin-4-one derivatives against common weeds.

Compound IDWeed SpeciesInhibition Rate (%) at 100 mg/L
6aRape (root)85.2
Barnyard grass (root)75.6
6bRape (root)82.1
Barnyard grass (root)72.3
7aRape (root)78.9
Barnyard grass (root)68.5

Experimental Workflow for Herbicide Synthesis

start Starting Materials (including furan precursors) step1 Synthesis of Iminophosphorane Intermediate start->step1 step2 Aza-Wittig Reaction with Aromatic Isocyanates step1->step2 step3 Annulation with Substituted Phenols step2->step3 product Pyrazolo[3,4-d]pyrimidin-4-one Herbicides step3->product

Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidin-4-one herbicides.

Application in Insecticide Synthesis

The furan nucleus is a component of some synthetic pyrethroid insecticides. While direct synthesis from FFCA is less common, its derivatives, such as furan-2-carboxylic acid esters, have been explored for their insecticidal properties.

Synthesis of Insecticidal Furan-2-carboxylic Acid Esters

The carboxylic acid group of FFCA can be readily esterified with various alcohols to produce a library of furan-2-carboxylic acid esters. These esters can then be evaluated for their insecticidal activity against a range of pests.

Experimental Protocol: General Procedure for Esterification

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.

  • Catalysis: Add a catalytic amount of a suitable acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify by column chromatography if necessary.

This compound stands out as a promising and versatile platform molecule for the synthesis of a new generation of agrochemicals. Its bio-based origin aligns with the growing demand for sustainable solutions in agriculture. The diverse reactivity of its functional groups enables the creation of a wide array of chemical structures with potent fungicidal, herbicidal, and insecticidal activities. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to explore the full potential of FFCA in the development of innovative and effective crop protection agents. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action will undoubtedly expand the utility of this valuable bio-based building block.

Application Notes and Protocols for the Synthesis of 5-Formyl-2-furancarboxylic Acid (FFCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-furancarboxylic acid (FFCA) is a valuable bio-based platform chemical and a key intermediate in the synthesis of various high-value products, including pharmaceuticals, agrochemicals, and advanced polymers.[1] As a derivative of 5-hydroxymethylfurfural (B1680220) (HMF), which is readily obtained from renewable biomass, FFCA represents a sustainable building block for the chemical industry.[2] Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, allows for a wide range of chemical transformations.[1]

The primary route for the synthesis of FFCA is the selective oxidation of HMF. This process involves the oxidation of either the primary alcohol or the aldehyde group of HMF, proceeding through one of two main pathways to ultimately yield 2,5-furandicarboxylic acid (FDCA), with FFCA as a crucial intermediate.[3][4]

  • Pathway 1 (via HMFCA): HMF → 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) → FFCA → FDCA

  • Pathway 2 (via DFF): HMF → 2,5-diformylfuran (DFF) → FFCA → FDCA

This document provides detailed application notes and experimental protocols for the synthesis of FFCA from HMF, focusing on a method utilizing a non-precious metal oxide catalyst.

Data Presentation: Comparison of Catalytic Systems for FFCA Synthesis

The following table summarizes the performance of various catalytic systems for the selective oxidation of HMF to FFCA, providing a comparative overview of reaction conditions and outcomes.

CatalystCo-catalyst/BaseTemperature (°C)Time (h)OxidantHMF Conversion (%)FFCA Yield (%)Reference
Mn₃Fe₇Na₂CO₃1401.5O₂ (30 bar)83.037.7[5]
Cu/Ce OxidesNone1304O₂ (20 bar)9990[3]
NiOₓ-PtOₓ/CF-Ambient-Electrochemical-77[6]

Signaling Pathway: Oxidation of HMF to FFCA

The diagram below illustrates the two primary oxidation pathways from 5-hydroxymethylfurfural (HMF) to this compound (FFCA) and its subsequent conversion to 2,5-furandicarboxylic acid (FDCA).

HMF_Oxidation_Pathway HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Oxidation of aldehyde group DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation of alcohol group FFCA This compound (FFCA) HMFCA->FFCA Oxidation DFF->FFCA Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation

Caption: Oxidation pathways of HMF to FFCA and FDCA.

Experimental Protocol: Synthesis of FFCA using a Cu/Ce Oxide Catalyst

This protocol details the selective aerobic oxidation of HMF to FFCA using a copper/cerium oxide catalyst in water, adapted from a method demonstrating high selectivity and yield.[3]

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Copper/Cerium Oxide Catalyst

  • Deionized Water

  • High-Pressure Autoclave Reactor with magnetic stirring

  • Filtration apparatus

  • Rotary evaporator

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethyl acetate

Procedure:

  • Reaction Setup:

    • In a high-pressure autoclave reactor, add 5-hydroxymethylfurfural (HMF), the copper/cerium oxide catalyst, and deionized water. A typical reactant to catalyst molar ratio is around 20:1.

    • Seal the reactor and purge it with nitrogen gas several times to remove any residual air.

  • Reaction Execution:

    • Pressurize the reactor with oxygen to the desired pressure (e.g., 20 bar).

    • Heat the reactor to the reaction temperature (e.g., 130 °C) while stirring vigorously.

    • Maintain these conditions for the specified reaction time (e.g., 4 hours). The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by HPLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

    • Filter the reaction mixture to remove the solid catalyst. The catalyst can be washed with water, dried, and potentially reused.

    • Transfer the filtrate to a beaker. The product, FFCA, will be in the aqueous solution.

    • Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the FFCA.[7]

    • Cool the solution in an ice bath to maximize precipitation.

    • Collect the precipitated FFCA by filtration and wash the solid with cold deionized water to remove any remaining impurities.

    • For further purification, recrystallization from hot water or a suitable organic solvent can be performed.[8]

    • Dry the purified this compound under vacuum.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for the synthesis and purification of this compound.

FFCA_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Add HMF, Catalyst, and Water to Reactor Pressurize 2. Pressurize with O₂ Reactants->Pressurize Heat 3. Heat and Stir Pressurize->Heat Cool 4. Cool and Depressurize Heat->Cool Filter_Catalyst 5. Filter to Remove Catalyst Cool->Filter_Catalyst Acidify 6. Acidify Filtrate to pH 2-3 Filter_Catalyst->Acidify Precipitate 7. Precipitate and Filter FFCA Acidify->Precipitate Wash_Dry 8. Wash and Dry FFCA Precipitate->Wash_Dry Final_Product Final_Product Wash_Dry->Final_Product Purified FFCA

Caption: Workflow for FFCA synthesis and purification.

References

Troubleshooting & Optimization

Technical Support Center: 5-Formyl-2-furancarboxylic Acid (FFCA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the synthesis of 5-Formyl-2-furancarboxylic acid (FFCA), a key bio-based platform chemical.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses frequent challenges encountered during the synthesis of FFCA, primarily from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF).

Problem: Low Yield and/or Purity of Final FFCA Product

Low yields and the presence of impurities are the most common obstacles in FFCA synthesis. These issues typically arise from incomplete reactions, over-oxidation, or competing side reactions.

Initial Troubleshooting Steps:

  • Reaction Analysis: Before workup, analyze a sample of the crude reaction mixture using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) to identify the product distribution. This will determine if the issue is low conversion or high side product formation.

  • Condition Optimization: Based on the analysis, adjust key reaction parameters. Low conversion may require longer reaction times or higher temperatures, while poor selectivity necessitates milder conditions or a more selective catalyst.

  • Purification Strategy Review: The purification method must be suited to the specific impurities present. Structurally similar side products often require more advanced separation techniques than simple precipitation.

Detailed Analysis of Common Side Products

The selective oxidation of HMF to FFCA is a delicate process where multiple products can form. Understanding these side products is critical for troubleshooting.[1][2][3]

Side Product NameChemical StructureFormation Mechanism & CauseRecommended Mitigation Strategy
2,5-Furandicarboxylic acid (FDCA) HOOC-(C₄H₂O)-COOHOver-oxidation: The aldehyde group of the desired FFCA product is further oxidized to a carboxylic acid. This is common with strong oxidants or prolonged reaction times.[4]Use a milder or more selective catalyst. Carefully control the stoichiometry of the oxidant. Reduce reaction time and monitor product formation closely.
5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HOCH₂-(C₄H₂O)-COOHIncomplete Oxidation/Alternative Pathway: The aldehyde group of HMF is oxidized before the alcohol group. If the reaction stalls, HMFCA becomes a major byproduct.[2][5]Increase reaction temperature, oxidant concentration, or reaction time to promote the oxidation of the alcohol group.
2,5-Diformylfuran (DFF) OHC-(C₄H₂O)-CHOAlternative Pathway: The alcohol group of HMF is oxidized before the aldehyde group. DFF is an intermediate that can be further oxidized to FFCA and then FDCA.[2][3][5]This is often a transient intermediate. Its accumulation may suggest the catalyst is more effective at alcohol oxidation than aldehyde oxidation under the current conditions.
Humins Polymeric furanic speciesPolymerization/Degradation: Acidic conditions, high temperatures, or the presence of certain impurities can cause HMF and other furanic intermediates to polymerize into insoluble, dark-colored solids known as humins.[6][7]Maintain a neutral or slightly basic pH. Use lower reaction temperatures if possible. Ensure high purity of the starting HMF.
Formic and Levulinic Acids HCOOH and CH₃COCH₂CH₂COOHRing Opening/Hydrolysis: Under harsh acidic and aqueous conditions, the furan (B31954) ring of HMF can hydrolyze and degrade, leading to the formation of these smaller acid molecules.[8]Avoid strongly acidic conditions and high temperatures in aqueous media.

Visualization of FFCA Synthesis and Side Product Pathways

The following diagram illustrates the reaction network starting from HMF. The desired pathway to FFCA is shown alongside the competing reactions that lead to common impurities.

FFCA_Synthesis_Pathways cluster_main Reaction Pathways HMF 5-Hydroxymethylfurfural (HMF) FFCA This compound (FFCA - Desired Product) HMF->FFCA Pathway 1 (Oxidize Alcohol) HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Pathway 2 (Oxidize Aldehyde) DFF 2,5-Diformylfuran (DFF) HMF->DFF Pathway 1 (Oxidize Alcohol) Humins Humins (Polymeric Byproducts) HMF->Humins Degradation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Over-oxidation HMFCA->FFCA Oxidation DFF->FFCA Oxidation

Caption: Reaction network for FFCA synthesis from HMF, showing desired and side pathways.

Frequently Asked Questions (FAQs)

Q1: My final product is a mix of FFCA and FDCA. How can I separate them?

A1: Separating FFCA and FDCA is challenging due to their similar structures.[9]

  • Acid Precipitation: This is a common method. FDCA is generally less soluble than FFCA in acidic aqueous solutions. By carefully controlling the pH during acidification of the basic reaction mixture, it may be possible to selectively precipitate FDCA first.[10]

  • Esterification: A more complex but effective method involves esterifying the entire acid mixture. The resulting mono-ester of FFCA and di-ester of FDCA will have different physical properties (e.g., boiling points), allowing for easier separation by distillation or chromatography. The purified esters can then be hydrolyzed back to the corresponding acids.[11]

Q2: The reaction mixture turns dark brown or black, and an insoluble solid forms. What is happening?

A2: This indicates the formation of humins, which are complex, insoluble polymers.[6][7] Humin formation is a significant side reaction that traps the desired product and deactivates catalysts. It is typically caused by high temperatures and acidic conditions. To prevent this, maintain pH control (often slightly basic) and avoid excessive temperatures.

Q3: Can I use air instead of pure oxygen as the oxidant?

A3: Yes, air is frequently used as a more economical and safer oxidant. However, because the partial pressure of oxygen is lower in air, the reaction rate may be slower. To compensate, you might need to increase the total pressure, reaction time, or temperature, but be mindful that this could also increase the formation of side products.

Experimental Protocols

Representative Protocol: Catalytic Aerobic Oxidation of HMF to FFCA

This protocol is a generalized procedure and should be optimized for specific catalysts and equipment.

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Supported metal catalyst (e.g., Pt/C, Au/TiO₂, or a non-precious metal catalyst)

  • Aqueous base solution (e.g., 1 M NaHCO₃ or Na₂CO₃)

  • Pressurized reaction vessel with gas inlet, sampling port, and stirring

  • Oxygen or synthetic air source

  • Acid for workup (e.g., 6 M HCl)

Procedure Workflow:

FFCA_Workflow cluster_reaction I. Reaction Phase cluster_workup II. Workup & Purification Phase A Charge reactor with HMF, water, and aqueous base. B Add catalyst. A->B C Seal, heat, and stir reactor to desired temperature. B->C D Pressurize with O₂ or air to initiate reaction. C->D E Monitor reaction progress by sampling and HPLC analysis. D->E F Cool reactor to room temp and vent excess pressure. E->F Reaction Complete G Filter the reaction mixture to recover the catalyst. F->G H Transfer filtrate to a beaker and cool in an ice bath. G->H I Slowly add acid (e.g., HCl) while stirring to precipitate product. H->I J Collect solid product by vacuum filtration, wash with cold water, and dry. I->J

Caption: General experimental workflow for the synthesis and isolation of FFCA.

Detailed Steps:

  • Reaction Setup: To the reaction vessel, add HMF, deionized water, and the aqueous base solution. The base is crucial for facilitating the reaction and preventing humin formation.

  • Catalyst Addition: Add the catalyst powder to the vessel.

  • Reaction Conditions: Seal the reactor. Begin stirring and heat the mixture to the target temperature (e.g., 90-140 °C).

  • Oxidation: Pressurize the reactor with oxygen or air to the desired pressure (e.g., 5-20 bar). This point is considered the start of the reaction.

  • Monitoring: Periodically take small samples from the reactor, filter out the catalyst, and analyze the liquid phase by HPLC to track the consumption of HMF and the formation of FFCA and other byproducts.

  • Workup: Once the desired conversion/selectivity is reached, stop the heating, and allow the reactor to cool to room temperature. Carefully vent the remaining pressure.

  • Catalyst Recovery: Open the reactor and filter the mixture to recover the catalyst, which can potentially be washed and reused.

  • Product Precipitation: Place the filtrate in an ice bath. Slowly add acid (e.g., HCl) dropwise while stirring vigorously. The FFCA will precipitate as a solid as the pH drops to ~2-3.

  • Isolation: Collect the precipitated solid using vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts and impurities.

  • Drying: Dry the purified FFCA product in a vacuum oven at a moderate temperature (e.g., 60 °C).

References

Technical Support Center: Optimizing 5-Formyl-2-furancarboxylic Acid (FFCA) Yield from HMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Formyl-2-furancarboxylic acid (FFCA) from the oxidation of 5-Hydroxymethylfurfural (HMF).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of FFCA from HMF, offering potential causes and solutions in a question-and-answer format.

Q1: My FFCA yield is low, and I have a significant amount of unreacted HMF. What are the likely causes and how can I improve the conversion?

A1: Low HMF conversion with a low FFCA yield can stem from several factors related to catalyst activity and reaction conditions.

  • Potential Causes:

    • Insufficient Catalyst Activity: The catalyst may be poisoned, have low intrinsic activity, or be present in an insufficient amount.

    • Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy of the reaction.

    • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Poor Mass Transfer: In heterogeneous catalysis, inefficient mixing can limit the contact between HMF, the catalyst, and the oxidant.

    • Incorrect Oxidant Concentration: The concentration of the oxidant (e.g., O₂, H₂O₂) may be too low.

  • Solutions:

    • Catalyst Optimization:

      • Increase the catalyst loading.

      • Ensure the catalyst is properly activated before the reaction.

      • Consider using a more active catalyst system. For instance, noble metal catalysts like Pt, Pd, and Ru supported on various materials have shown high activity.[1]

    • Reaction Condition Adjustments:

      • Gradually increase the reaction temperature. For example, some studies show that increasing the temperature from 70°C to 110°C can significantly enhance HMF conversion.[1]

      • Extend the reaction time and monitor the progress by taking aliquots for analysis.

      • Improve stirring or agitation to enhance mass transfer.

      • Increase the pressure of the gaseous oxidant (e.g., O₂) or the concentration of the chemical oxidant.

Q2: I have high HMF conversion, but the main product is 2,5-Diformylfuran (DFF) instead of FFCA. How can I promote the oxidation of DFF to FFCA?

A2: The accumulation of DFF indicates that the first oxidation step (HMF to DFF) is efficient, but the subsequent oxidation to FFCA is hindered.

  • Potential Causes:

    • Reaction Pathway Preference: In acidic or alkali-free conditions, the oxidation of the hydroxyl group of HMF to an aldehyde (forming DFF) is often favored.[1][2]

    • Catalyst Selectivity: The catalyst might be more selective for alcohol oxidation than for aldehyde oxidation.

    • Insufficient Water Content: The oxidation of the aldehyde group in DFF to a carboxylic acid is facilitated by the presence of water to form a gem-diol intermediate.[1]

  • Solutions:

    • Adjusting Reaction Conditions:

      • Introduce a controlled amount of a base (e.g., NaHCO₃, K₂CO₃). Basic conditions can promote the oxidation of the aldehyde group.

      • Ensure sufficient water is present in the reaction medium.

    • Catalyst Modification:

      • Employ a catalyst known to facilitate aldehyde oxidation. Bimetallic catalysts, for example, can sometimes offer better selectivity for the desired pathway.

Q3: My reaction produces a significant amount of 2,5-Furandicarboxylic acid (FDCA), leading to a low yield of the desired FFCA intermediate. How can I control this over-oxidation?

A3: The formation of FDCA is a common issue, as it is the thermodynamically favored final product of HMF oxidation. Controlling the reaction to stop at the FFCA intermediate requires careful optimization.

  • Potential Causes:

    • Highly Active Catalyst: The catalyst may be too active, rapidly converting FFCA to FDCA.

    • Prolonged Reaction Time: Leaving the reaction for too long will inevitably lead to the formation of the fully oxidized product.

    • Excess Oxidant: A high concentration of the oxidant can drive the reaction to completion.

    • High Reaction Temperature: Elevated temperatures can accelerate the rate of FFCA oxidation to FDCA.

  • Solutions:

    • Fine-tuning Reaction Parameters:

      • Reduce the reaction time and closely monitor the formation of FFCA and FDCA over time to identify the optimal stopping point.

      • Lower the reaction temperature to decrease the rate of the second oxidation step.

      • Decrease the oxidant concentration or pressure.

    • Catalyst Selection:

      • Choose a catalyst with higher selectivity for FFCA. The choice of metal and support can significantly influence selectivity.

Q4: I am observing the formation of dark, insoluble by-products (humins) in my reaction mixture. How can I minimize their formation?

A4: Humin formation is a common side reaction, especially under acidic conditions and at elevated temperatures, leading to reduced yield and difficulties in product purification.

  • Potential Causes:

    • Acidic Conditions: Protic acids can catalyze the degradation and polymerization of HMF and its derivatives.

    • High Temperatures: Elevated temperatures promote the polymerization reactions that lead to humins.

    • High HMF Concentration: Higher concentrations of HMF can increase the rate of polymerization.

  • Solutions:

    • Control of Reaction pH:

      • Operate in a neutral or slightly basic medium if the catalytic system allows.

      • If acidic conditions are necessary, use the mildest possible acid and the lowest effective concentration.

    • Temperature Management:

      • Conduct the reaction at the lowest temperature that provides a reasonable conversion rate.

    • Substrate Concentration:

      • Consider running the reaction at a lower HMF concentration or using a fed-batch approach where HMF is added gradually.

Frequently Asked Questions (FAQs)

Q1: What are the main reaction pathways for the oxidation of HMF to FFCA?

A1: There are two primary pathways for the oxidation of HMF. The final intermediate for both is FFCA, which is then oxidized to FDCA.[1][2]

  • DFF Pathway: The hydroxymethyl group of HMF is first oxidized to an aldehyde group, forming 2,5-diformylfuran (DFF). DFF is then further oxidized to FFCA. This pathway is often favored in acidic or alkali-free conditions.[1][2]

  • HMFCA Pathway: The aldehyde group of HMF is first oxidized to a carboxylic acid group, yielding 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). The hydroxymethyl group of HMFCA is subsequently oxidized to an aldehyde to form FFCA. This route is typically promoted in alkaline environments.[1]

Q2: Which type of catalyst is generally most effective for maximizing FFCA yield?

A2: The choice of catalyst is critical and depends on the desired reaction conditions. Noble metal catalysts, such as those based on platinum (Pt), palladium (Pd), and ruthenium (Ru), are widely used and have shown excellent activity in HMF oxidation.[1] The selectivity towards FFCA can be tuned by modifying the catalyst support, adding a second metal to create a bimetallic catalyst, and carefully controlling the reaction parameters. Non-noble metal catalysts and enzymatic catalysts are also being explored as more sustainable alternatives.

Q3: What is the role of a base in the oxidation of HMF to FFCA?

A3: A base can play a significant role in directing the reaction pathway and improving selectivity. In alkaline conditions, the oxidation of the aldehyde group of HMF is favored, promoting the HMFCA pathway.[1] This can be advantageous for selectively producing FFCA by controlling the subsequent oxidation of the alcohol group. However, strong basic conditions can also lead to HMF degradation.

Q4: How can I effectively separate and purify FFCA from the reaction mixture?

A4: The separation and purification of FFCA can be challenging due to the presence of unreacted HMF, other intermediates (DFF, HMFCA), the final product (FDCA), and by-products. A common method involves acidification of the reaction mixture to precipitate the carboxylic acids (FFCA and FDCA), followed by separation techniques such as crystallization or chromatography. The different solubilities of FFCA and FDCA in various solvents can be exploited for selective crystallization.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Oxidation of HMF to FFCA and FDCA

CatalystSupportOxidantTemperature (°C)Time (h)HMF Conversion (%)FFCA Yield (%)FDCA Yield (%)Reference
FeMo₆-O₂ (atm)1008-75-[3]
TEMPO-O₂7048-83 (with H₃PO₄)-[2]
Ru/Ni₁Mn₆-O₂--High-High[2]
Pt/C-O-MgCarbonO₂ (1.0 MPa)11012>99Low97[1]
Ru₄/Cu₁-Co₁-O·MgOMgOO₂ (1.0 MPa)120121001.886.1[4]

Note: The primary product in some cited studies is FDCA, with FFCA being an intermediate. The data is presented to show the conditions under which these compounds are formed.

Experimental Protocols

Protocol 1: Selective Aerobic Oxidation of HMF to FFCA using a Fe-Anderson Type Catalyst

This protocol is adapted from a study reporting a high yield of FFCA.[3]

1. Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Na₃H₆FeMo₆O₂₄·5H₂O (FeMo₆) catalyst

  • N-methyl pyrrolidone (NMP) (solvent)

  • Potassium carbonate (K₂CO₃)

  • High-purity oxygen (O₂)

2. Catalyst Preparation:

  • The FeMo₆ catalyst can be prepared by a recrystallization method as described in the literature.

3. Reaction Procedure:

  • In a suitable reactor equipped with a magnetic stirrer, gas inlet, and condenser, add HMF, the FeMo₆ catalyst, K₂CO₃, and NMP. The recommended molar ratio is HMF/K₂CO₃/Catalyst = 1/0.5/0.08.

  • Seal the reactor and purge with O₂ several times.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Maintain the reaction at this temperature under an atmospheric pressure of O₂ for 8 hours.

  • Monitor the reaction progress by periodically taking samples and analyzing them using HPLC.

4. Product Isolation and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the catalyst by filtration.

  • Acidify the filtrate with an appropriate acid (e.g., HCl) to precipitate the carboxylic acid products.

  • Collect the precipitate by filtration and wash with cold water.

  • The crude FFCA can be further purified by recrystallization from a suitable solvent system.

Mandatory Visualization

HMF_Oxidation_Pathways HMF 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF -OH Oxidation (Acidic/Base-Free) HMFCA 5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA) HMF->HMFCA -CHO Oxidation (Alkaline) FFCA This compound (FFCA) DFF->FFCA -CHO Oxidation HMFCA->FFCA -OH Oxidation FDCA 2,5-Furandicarboxylic Acid (FDCA) FFCA->FDCA Over-oxidation

Caption: Reaction pathways for the oxidation of HMF to FFCA and FDCA.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Catalyst_Prep Catalyst Preparation/ Activation Reaction_Setup Reactor Setup & Charging Catalyst_Prep->Reaction_Setup Reactant_Prep Reactant & Solvent Preparation Reactant_Prep->Reaction_Setup Reaction_Execution Controlled Heating, Stirring & Oxidant Supply Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (e.g., HPLC) Reaction_Execution->Monitoring Catalyst_Separation Catalyst Removal (Filtration) Reaction_Execution->Catalyst_Separation Monitoring->Reaction_Execution Product_Isolation Product Precipitation/ Extraction Catalyst_Separation->Product_Isolation Purification Purification (Recrystallization/ Chromatography) Product_Isolation->Purification Characterization Product Characterization (NMR, HPLC, etc.) Purification->Characterization Yield_Calculation Yield & Selectivity Calculation Characterization->Yield_Calculation

Caption: General experimental workflow for FFCA synthesis from HMF.

References

Technical Support Center: Purification of 5-Formyl-2-furancarboxylic Acid (FFCA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Formyl-2-furancarboxylic acid (FFCA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: When FFCA is synthesized, particularly from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), the crude product can contain several impurities. These include:

  • Unreacted Starting Material: 5-hydroxymethylfurfural (HMF).

  • Over-oxidation Product: 2,5-Furandicarboxylic acid (FDCA)[1].

  • Intermediates: 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and 2,5-diformylfuran (DFF)[2][3].

  • Colored Byproducts: Dark, polymeric materials, often referred to as humins, can form during the synthesis of furan (B31954) compounds[4].

  • Structurally Similar Compounds: The close structural resemblance between FFCA, FDCA, and other furanic intermediates presents a significant purification challenge[1].

Q2: My purified FFCA is discolored (yellow to brown). What is the cause and how can I fix it?

A2: Discoloration in purified FFCA is typically due to the presence of colored byproducts, often furanic polymers or degradation products[1]. These impurities can be persistent. To address this, consider the following:

  • Recrystallization with Decolorizing Carbon: Adding activated charcoal (decolorizing carbon) during the recrystallization process can help adsorb these colored impurities.

  • Column Chromatography: Silica (B1680970) gel chromatography can be effective in separating FFCA from the polar, colored impurities.

  • Storage: Improper storage, such as exposure to light or elevated temperatures, can lead to degradation and discoloration over time. It is recommended to store FFCA at low temperatures (≤ -10 °C)[5].

Q3: What is the best solvent for recrystallizing this compound?

A3: The choice of solvent for recrystallization depends on the impurity profile. Based on solubility data and analogous compounds, a mixture of solvents is often effective. FFCA has shown higher solubility in 1,4-dioxane (B91453) than in water[6][7]. For a related compound, 5-formyl-2-furylboronic acid, a mixture of acetonitrile (B52724) and water was used for recrystallization[8]. Therefore, exploring solvent systems like water/acetonitrile or water/1,4-dioxane mixtures is a good starting point. FFCA is also slightly soluble in methanol (B129727) and DMSO[9].

Q4: How can I effectively separate FFCA from FDCA?

A4: Separating FFCA from FDCA is challenging due to their similar structures. Key strategies include:

  • Fractional Crystallization: This technique relies on the solubility differences between FFCA and FDCA in a particular solvent system. Since FFCA is generally more soluble than FDCA in mixtures of water and 1,4-dioxane, this property can be exploited[6][7].

  • Chromatography: High-performance liquid chromatography (HPLC) or column chromatography can provide good separation.

  • Esterification: A more complex method involves esterifying the mixture of acids. The resulting esters may have different physical properties (e.g., boiling points), allowing for separation by distillation or chromatography. The purified ester of the desired compound can then be hydrolyzed back to the acid[10].

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization 1. FFCA is too soluble in the chosen solvent. 2. Too much solvent was used. 3. The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.1. Select a solvent system where FFCA has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a co-solvent system (e.g., water/1,4-dioxane) to fine-tune solubility[6][7]. 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
Persistent Impurities After Recrystallization 1. The impurity has similar solubility to FFCA in the chosen solvent. 2. The impurity co-crystallizes with FFCA.1. Try a different recrystallization solvent or solvent mixture. 2. Consider a multi-step purification approach, such as recrystallization followed by column chromatography.
Poor Separation in Column Chromatography 1. Inappropriate solvent system (eluent). 2. Column overloading. 3. Incorrect stationary phase.1. Optimize the eluent system using thin-layer chromatography (TLC) first. A gradient elution, for example, from a non-polar to a more polar solvent system (e.g., hexanes:ethyl acetate), might be necessary[11]. 2. Ensure that the amount of crude material loaded onto the column is appropriate for the column size. 3. Standard silica gel is typically used for this type of compound.
Product Degradation During Purification 1. Exposure to high temperatures for extended periods. 2. Unfavorable pH conditions (highly acidic or basic).1. If heating is necessary for dissolution, do so for the minimum time required. Use a rotary evaporator at a moderate temperature to remove solvents. 2. Be mindful of the pH during any aqueous workup or acid-base extraction steps. While there is limited specific data on FFCA's pH stability, related furan compounds can be sensitive to strong acids or bases.
Inaccurate Purity Assessment by HPLC 1. Co-elution of impurities with the FFCA peak. 2. Incorrect wavelength of detection.1. Adjust the mobile phase composition or gradient to improve peak resolution. 2. Use a photodiode array (PDA) detector to check for peak purity. The optimal detection wavelength for FFCA is around 286 nm[12].

Quantitative Data

Table 1: Solubility of this compound (FFCA) in Water/1,4-Dioxane Mixtures

Temperature (K)Mole Fraction Solubility of FFCA in Pure Water (x10³)Mole Fraction Solubility of FFCA in Pure 1,4-Dioxane (x10³)Maximum Mole Fraction Solubility of FFCA (in ~60% 1,4-Dioxane) (x10³)
303.15~0.5~10~25
313.15~0.8~15~35
323.15~1.2~22~50
333.15~1.8~30~70
343.15~2.5~42~95

Data extrapolated and simplified from Figures in[7].

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₄O₄[5][13]
Molecular Weight 140.09 g/mol [5][13]
Appearance White to yellow to orange crystalline powder[5]
Melting Point 206 - 212 °C[5]
Storage Temperature ≤ -10 °C[5]
Solubility Slightly soluble in DMSO and Methanol[9]

Experimental Protocols

Protocol 1: Recrystallization of this compound (Adapted from similar compounds)

  • Solvent Selection: Based on preliminary tests, select a suitable solvent system (e.g., a water/acetonitrile or water/1,4-dioxane mixture).

  • Dissolution: In a flask, add the crude FFCA and the minimum volume of the hot solvent mixture required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound (General Procedure)

  • Stationary Phase: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude FFCA in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Begin elution with the less polar solvent system, gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate (B1210297) in hexanes)[11].

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure FFCA.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: HPLC Analysis for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.4% (NH₄)₂SO₄ solution with pH adjusted to 3.5) in a ratio of approximately 10:90 (v/v)[12].

  • Flow Rate: 0.6 - 1.0 mL/min[12].

  • Column Temperature: 35 °C[12].

  • Detection: UV detector at 286 nm[12].

  • Standard Preparation: Prepare a stock solution of high-purity FFCA in the mobile phase or a suitable solvent and create a calibration curve by making serial dilutions.

Visualizations

G cluster_0 Troubleshooting Workflow for FFCA Purification start Crude FFCA recrystallization Recrystallization start->recrystallization purity_check1 Assess Purity (TLC/HPLC) recrystallization->purity_check1 low_recovery Low Recovery? purity_check1->low_recovery No still_impure Still Impure? purity_check1->still_impure Yes pure_ffca Pure FFCA low_recovery->pure_ffca No optimize_solvent Optimize Solvent/ Cooling Rate low_recovery->optimize_solvent Yes column_chrom Column Chromatography still_impure->column_chrom Yes still_impure->pure_ffca No purity_check2 Assess Purity (HPLC) column_chrom->purity_check2 purity_check2->pure_ffca Pure multi_step Consider Multi-Step (e.g., Recrystallization + Chromatography) purity_check2->multi_step Still Impure optimize_solvent->recrystallization multi_step->recrystallization

Caption: Troubleshooting workflow for the purification of FFCA.

G synthesis Synthesis of FFCA (e.g., from HMF oxidation) crude_product Crude FFCA Mixture FFCA (Product) HMF (Unreacted) FDCA (Over-oxidation) HMFCA (Intermediate) Colored Impurities synthesis->crude_product purification Purification Step (Recrystallization or Chromatography) crude_product->purification pure_ffca Purified FFCA purification->pure_ffca impurities Separated Impurities HMF FDCA HMFCA Colored Impurities purification->impurities

References

Technical Support Center: Synthesis of Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to humin formation during furan (B31954) derivative synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during furan derivative synthesis, offering potential causes and actionable solutions.

Problem Potential Causes Suggested Solutions
Low Yield of Furan Derivative and High Amount of Black, Insoluble Precipitate (Humin) 1. High Reaction Temperature: Elevated temperatures accelerate side reactions leading to humin formation.[1][2][3] 2. High Substrate Concentration: Increased concentration of starting materials (e.g., sugars) can promote intermolecular reactions that form humins.[1] 3. Inappropriate Solvent System: The choice of solvent significantly impacts reaction selectivity. Protic solvents like water can participate in side reactions.[4][5][6] 4. Strong Acid Catalysis: High concentrations of strong acids can catalyze the degradation of both the starting material and the desired furan product into humin precursors.[2]1. Optimize Reaction Temperature: Lower the reaction temperature and incrementally increase it to find the optimal balance between reaction rate and selectivity. 2. Adjust Substrate Concentration: Start with a lower substrate concentration to minimize intermolecular side reactions. 3. Solvent System Modification: - Implement a biphasic system (e.g., water-MIBK) to continuously extract the furan derivative from the reactive aqueous phase, thus preventing its degradation.[1] - Utilize aprotic polar solvents like DMSO, which can stabilize intermediates and suppress humin formation.[1][6] 4. Catalyst Optimization: - Reduce the concentration of the acid catalyst.[2] - Consider using solid acid catalysts for easier separation and potentially higher selectivity.[7][8]
Reactor and Catalyst Fouling 1. Humin Deposition: Insoluble humin byproducts adhere to reactor surfaces and catalyst pores, leading to deactivation and blockages.[7][9]1. Implement a Biphasic System: This minimizes the concentration of humin precursors in the catalyst-containing phase.[1] 2. Regular Catalyst Regeneration: If using a solid catalyst, establish a regeneration protocol to remove deposited humins. 3. Solvent Selection: Employ solvents that can partially solubilize humin precursors to prevent their precipitation.
Product Isolation and Purification is Difficult 1. Presence of Soluble Humins: Besides insoluble humins, soluble oligomeric byproducts can contaminate the desired product, making purification challenging.[1][4]1. Solvent Extraction: Optimize the solvent system for liquid-liquid extraction to selectively isolate the furan derivative. 2. Chromatographic Purification: Employ column chromatography with a suitable stationary and mobile phase to separate the product from soluble humins. 3. Use of Trapping Agents: In some cases, adding agents that react with humin precursors can prevent the formation of complex mixtures.[10]

Frequently Asked Questions (FAQs)

Q1: What are humins and how are they formed?

A1: Humins are complex, dark-colored, and often insoluble polymeric byproducts that are formed during the acid-catalyzed dehydration of carbohydrates to produce furan derivatives like 5-hydroxymethylfurfural (B1680220) (HMF).[8][11][12] Their formation involves a series of complex reactions, including the polymerization and condensation of the furan product itself, as well as reactions with reaction intermediates and starting materials.[12][13] A key intermediate in humin formation from hexoses is 2,5-dioxo-6-hydroxy-hexanal (DHH), which is formed by the rehydration of HMF.[11][12] DHH can then undergo aldol-type condensation reactions with HMF and other species to initiate polymerization.[11][12]

Q2: What is the primary mechanism of humin formation from 5-HMF?

A2: The primary mechanism involves the acid-catalyzed rehydration of 5-HMF to form 2,5-dioxo-6-hydroxy-hexanal (DHH).[11][12] DHH is highly reactive and can undergo keto-enol tautomerization. The resulting enols can then participate in aldol (B89426) addition and condensation reactions with HMF molecules.[11][12] This process leads to the formation of dimers and oligomers that eventually grow into the insoluble polymeric network known as humins.[11]

Q3: How does the choice of solvent affect humin formation?

A3: The solvent plays a crucial role in controlling the reaction selectivity.[4][5]

  • Aprotic Polar Solvents (e.g., DMSO): These solvents can stabilize the aldehyde group of HMF, protecting it from nucleophilic attack and subsequent condensation reactions that lead to humins.[1][6]

  • Biphasic Systems (e.g., Water-Organic Solvent): In these systems, the furan derivative is continuously extracted into the organic phase as it is formed in the aqueous phase. This minimizes its residence time in the acidic aqueous environment, thereby reducing its degradation to humins.[1]

  • Protic Solvents (e.g., Water): While being a green solvent, water can participate in the rehydration of HMF to DHH, a key precursor for humin formation.[11][12]

Q4: Can the type of acid catalyst influence the rate of humin formation?

A4: Yes, the nature and concentration of the acid catalyst have a significant impact. While strong Brønsted acids are effective for the dehydration of sugars, they can also accelerate the degradation of the furan product and the formation of humins.[2] The use of solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, can offer better control over acidity and may lead to higher selectivity by providing specific active sites for the desired reaction while potentially minimizing side reactions.[7][8]

Q5: Are there any strategies to protect the furan derivative from participating in humin formation?

A5: Yes, a protection strategy can be employed. For instance, the hydroxymethyl group of 5-HMF can be protected, for example, by methylation.[14] This protection can increase the stability of the furan compound and prevent it from participating in the polymerization reactions that lead to humins.[14] Another approach is acetal (B89532) protection of the aldehyde group, which has been shown to suppress humin formation.[15][16]

Quantitative Data on Humin Prevention Strategies

The following tables summarize quantitative data on the impact of various reaction parameters on the yield of 5-hydroxymethylfurfural (HMF) and the formation of humins from fructose (B13574).

Table 1: Effect of Solvent System on HMF Yield and Humin Formation

Solvent SystemTemperature (°C)Reaction Time (h)Fructose Conversion (%)HMF Yield (%)Reference
Water180210025[9]
DMSO1203>9991[17]
Water/MIBK (biphasic)14019889[17]
[BMIM]Cl (Ionic Liquid)12039070[1]

Table 2: Effect of Catalyst on HMF Yield from Fructose

CatalystSolventTemperature (°C)Reaction TimeHMF Yield (%)Reference
HClWater/DMSO140Not specified89[17]
H₂SO₄Water180225[9]
CrCl₃[BMIM]Cl1203 h70[1]
AlCl₃Water/MIBK14024 min67[5]

Experimental Protocols

Protocol 1: Synthesis of 5-HMF from Fructose in a Biphasic Water/MIBK System

This protocol is based on the general principles of biphasic catalysis for HMF production to minimize humin formation.

Materials:

  • D-Fructose

  • Methyl isobutyl ketone (MIBK)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

Procedure:

  • Prepare an aqueous solution of D-fructose.

  • Add NaCl to the aqueous phase to enhance the partitioning of HMF into the organic phase.

  • Combine the aqueous fructose solution with an equal volume of MIBK in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

  • Add the acid catalyst (e.g., HCl) to the aqueous phase to achieve the desired pH.

  • Heat the biphasic mixture to the reaction temperature (e.g., 140 °C) with vigorous stirring.

  • Maintain the reaction for the specified time, monitoring the progress by taking samples from the organic phase for analysis (e.g., by HPLC or GC).

  • After completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.

  • The organic layer containing the HMF can be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude HMF.

  • The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Minimizing Humin Formation Using DMSO as a Solvent

This protocol outlines the synthesis of HMF from fructose using DMSO as a solvent to suppress humin formation.

Materials:

  • D-Fructose

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acid catalyst (e.g., Amberlyst-15 ion-exchange resin)

Procedure:

  • Dissolve D-fructose in DMSO in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add the solid acid catalyst to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring.

  • Monitor the reaction progress by taking small aliquots of the reaction mixture at regular intervals and analyzing them by HPLC.

  • Once the desired conversion is achieved, cool the reaction mixture to room temperature.

  • Filter to remove the solid acid catalyst. The catalyst can be washed with a small amount of fresh DMSO and prepared for regeneration.

  • The resulting solution contains HMF in DMSO. The HMF can be isolated by techniques such as vacuum distillation or extraction with a suitable solvent.

Visualizations

Humin_Formation_Pathway Fructose Fructose HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF Acid-Catalyzed Dehydration Humins Humins (Insoluble Polymer) Fructose->Humins Direct Degradation DHH 2,5-Dioxo-6-hydroxy-hexanal (DHH) HMF->DHH Rehydration Intermediates Reactive Intermediates HMF->Intermediates Self-Condensation HMF->Humins Condensation DHH->Intermediates Aldol Condensation Intermediates->Humins Polymerization

Caption: Simplified reaction pathway for humin formation from fructose.

Biphasic_System_Workflow Start Start: Fructose in Aqueous Phase Reaction Acid-Catalyzed Dehydration (Aqueous Phase) Start->Reaction Extraction HMF Extraction into Organic Phase (e.g., MIBK) Reaction->Extraction HMF Formation Byproducts Humin Precursors (Aqueous Phase) Reaction->Byproducts Side Reactions Product HMF in Organic Phase (Product) Extraction->Product Humins Reduced Humin Formation Byproducts->Humins

Caption: Workflow of a biphasic system to mitigate humin formation.

References

Technical Support Center: Optimizing Reaction Conditions for Selective DFF Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the selective synthesis of 2,5-diformylfuran (DFF) from the oxidation of 5-hydroxymethylfurfurual (HMF). Below you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and a summary of catalytic performance under various conditions.

Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of DFF, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Yield of DFF

  • Question: My DFF yield is consistently low, although the HMF conversion is high. What are the potential causes and how can I improve the yield?

  • Answer: Low DFF yield with high HMF conversion suggests that the reaction is proceeding but is favoring the formation of byproducts or over-oxidation products. Here are the common culprits and solutions:

    • Over-oxidation to FFCA and FDCA: The desired product, DFF, can be further oxidized to 5-formyl-2-furancarboxylic acid (FFCA) and subsequently to 2,5-furandicarboxylic acid (FDCA).

      • Solution: Reduce the reaction time and monitor the progress closely using techniques like TLC or HPLC to stop the reaction at the optimal point of DFF formation. Lowering the reaction temperature or the oxygen pressure can also help to minimize over-oxidation.[1]

    • Formation of Humins: HMF and DFF are prone to degradation and polymerization, especially at high temperatures, forming insoluble black polymers known as humins.[2]

      • Solution: Optimize the reaction temperature; temperatures above a certain threshold (e.g., >50 °C in some systems) can lead to a sharp decline in DFF yield.[3] Using aprotic solvents such as toluene (B28343), dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylformamide (DMF) can also suppress humin formation.[2]

    • Sub-optimal Catalyst Performance: The catalyst may not be selective enough for the partial oxidation of the alcohol group of HMF.

      • Solution: Screen different catalysts. For instance, while some catalysts are designed for complete oxidation to FDCA, others, like certain mixed metal oxides or specifically prepared supported catalysts, show high selectivity towards DFF.[4]

Issue 2: Poor Selectivity towards DFF

  • Question: My reaction produces a mixture of DFF and other byproducts like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and FFCA. How can I improve the selectivity for DFF?

  • Answer: Poor selectivity indicates that competing reaction pathways are occurring. The key is to favor the oxidation of the hydroxyl group of HMF over the aldehyde group.

    • Solvent Effects: The choice of solvent plays a crucial role in directing the reaction selectivity.

      • Solution: In general, aprotic and less polar solvents tend to favor the formation of DFF.[5] For example, using toluene or acetonitrile (B52724) often results in higher DFF selectivity compared to aqueous or highly polar protic solvents.[5][6]

    • Presence of Base: The addition of a base can significantly influence the reaction pathway. While bases can enhance the overall reaction rate in some systems, they can also promote the oxidation of the aldehyde group, leading to HMFCA and subsequently FDCA.

      • Solution: For selective DFF production, it is often preferable to conduct the reaction in the absence of a strong base. Some catalytic systems are specifically designed to operate under base-free conditions.[4]

    • Catalyst Properties: The nature of the catalyst's active sites and its support can dictate the selectivity.

      • Solution: Experiment with different catalysts and supports. For instance, the basicity of the catalyst support can influence which functional group of HMF is preferentially oxidized. Modifying a catalyst, for example by doping it with alkali metals, can alter its electronic properties and improve DFF selectivity.[7]

Issue 3: Catalyst Deactivation and Reusability

  • Question: My catalyst loses activity after one or two runs. What is causing this deactivation, and how can I regenerate or reuse my catalyst effectively?

  • Answer: Catalyst deactivation is a common challenge in HMF oxidation. The primary causes are:

    • Formation of Polymeric Byproducts (Humins): Insoluble humins can deposit on the catalyst surface, blocking the active sites.[1]

      • Solution: To regenerate the catalyst, you can try washing it with a suitable solvent to remove adsorbed organic species. For some catalysts, a wash with a dilute basic solution (e.g., NaOH solution with pH 12) followed by thorough rinsing and drying has been shown to restore activity.[8]

    • Leaching of Active Metals: The active metal components of the catalyst may leach into the reaction medium, especially under harsh conditions.

      • Solution: Optimize the reaction conditions to be as mild as possible (lower temperature, shorter reaction time) to minimize leaching. Ensure the catalyst support is stable under the reaction conditions. After the reaction, the catalyst should be carefully separated from the reaction mixture, washed, and dried before reuse.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical reaction pathway for the selective oxidation of HMF to DFF?

    • A1: The selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF) involves the targeted oxidation of the primary alcohol group (-CH₂OH) on the furan (B31954) ring to an aldehyde group (-CHO), while leaving the existing aldehyde group at the 5-position intact. This is a partial oxidation reaction. The reaction can further proceed to oxidize the remaining aldehyde group to a carboxylic acid, forming this compound (FFCA), and ultimately 2,5-furandicarboxylic acid (FDCA).[9]

  • Q2: Which analytical techniques are best for monitoring the reaction progress and determining DFF yield?

    • A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the reaction progress and quantifying the concentrations of HMF, DFF, and other potential byproducts like HMFCA, FFCA, and FDCA. Gas Chromatography (GC) can also be used, often after derivatization of the analytes.

  • Q3: What is the role of the oxidant, and which ones are commonly used?

    • A3: The oxidant is responsible for providing the oxygen atoms for the oxidation of the alcohol group. For greener and more sustainable processes, molecular oxygen (O₂) from air or pure oxygen is the preferred oxidant.[10][11] Other oxidants like hydrogen peroxide or tert-butyl hydroperoxide have also been used in some catalytic systems.

  • Q4: How does the reaction temperature typically affect the conversion and selectivity?

    • A4: Generally, increasing the reaction temperature increases the rate of HMF conversion. However, there is often an optimal temperature for DFF selectivity. Exceeding this temperature can lead to a decrease in DFF yield due to increased side reactions, such as humin formation and over-oxidation to FFCA and FDCA.[3]

  • Q5: Can I use a continuous flow reactor for DFF synthesis?

    • A5: Yes, continuous flow reactors offer several advantages over batch reactors for industrial-scale production, including better heat and mass transfer, easier scalability, and potentially higher productivity. Several studies have successfully demonstrated the synthesis of DFF from HMF in continuous flow systems.[1]

Data Presentation

The following tables summarize the performance of different catalytic systems for the selective oxidation of HMF to DFF under various reaction conditions.

Table 1: Performance of Manganese Dioxide (MnO₂) Based Catalysts

CatalystSolventTemperature (°C)Time (h)O₂ Pressure (bar)HMF Conversion (%)DFF Selectivity (%)Reference
α-MnO₂Isopropanol14040.3 MPa93.284.3[10]
Cs/MnOₓDMF100-1098.494.7[10]
Co-MnO₂Isopropanol14040.3 MPa8787[12]

Table 2: Performance of Iron-Cobalt (Fe-Co) Based Catalysts

CatalystSolventTemperature (°C)Time (h)O₂ Pressure (MPa)AdditiveHMF Conversion (%)DFF Selectivity (%)Reference
FeCo/C(500)Toluene10061Na₂CO₃>99>99[13]
FeCo/C(500)Toluene10031Na₂CO₃--[14]

Table 3: Performance of Ruthenium (Ru) Based Catalysts

CatalystSolventTemperature (°C)Time (h)O₂ Pressure (bar)HMF Conversion (%)DFF Selectivity (%)Reference
Ru/γ-aluminaToluene130-40 psi9997[8]
Ru/C (K-doped)Trifluorotoluene12056--[7]
Ru/Al₂O₃Toluene140---84.2 (yield)[6]

Experimental Protocols

Below are detailed methodologies for key experiments in the selective synthesis of DFF.

Protocol 1: Selective Aerobic Oxidation of HMF to DFF using a MOF-derived Magnetic Hollow Fe-Co Nanocatalyst [13][14]

1. Catalyst Preparation (FeCo/C(500))

  • Synthesis of MIL-45b (MOF precursor):

    • Mix CoCl₂·4H₂O, fine Fe powder, trimesic acid (1,3,5-benzenetricarboxylate or BTC), and H₂O in a molar ratio of 1:1:1:80 in a suitable vessel.

    • Add a 10 mol L⁻¹ KOH solution to adjust the pH to approximately 5.

    • Transfer the mixture to an autoclave and crystallize at 180°C for 3 days.

    • Filter the resulting solid, wash it with demineralized water, and dry.

  • Pyrolysis to FeCo/C(500):

    • Heat the prepared MIL-45b (1.0 g) to 500°C in an argon atmosphere with a heating rate of 1 °C min⁻¹.

    • Hold the temperature at 500°C for 10 hours.

    • Cool the furnace to room temperature under argon to obtain the FeCo/C(500) catalyst.

2. Catalytic Oxidation of HMF

  • In a high-pressure reactor, add 1 mmol of HMF, the FeCo/C(500) catalyst (20 mol% metal relative to HMF), and 1 mmol of Na₂CO₃.

  • Add 2 mL of toluene as the solvent.

  • Seal the reactor and purge it with O₂ several times.

  • Pressurize the reactor to 1 MPa with O₂.

  • Heat the reactor to 100°C and stir the reaction mixture for the desired time (e.g., 3-6 hours).

  • After the reaction, cool the reactor to room temperature and carefully release the pressure.

  • Separate the magnetic catalyst from the reaction mixture using an external magnet.

  • Analyze the liquid phase by HPLC to determine HMF conversion and DFF selectivity.

Protocol 2: Selective Aerobic Oxidation of HMF to DFF using an α-MnO₂ Catalyst [11][15]

1. Catalyst Synthesis (α-MnO₂)

  • Note: The specific synthesis method for α-MnO₂ can vary. A general hydrothermal method is outlined here. For a specific morphology, refer to the cited literature.

    • Dissolve a manganese salt (e.g., KMnO₄ and MnSO₄·H₂O) in deionized water.

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at a specific temperature (e.g., 140-180°C) for a designated time (e.g., 12-24 hours).

    • After cooling, filter the precipitate, wash it thoroughly with deionized water and ethanol, and dry it in an oven (e.g., at 80°C overnight).

2. Catalytic Oxidation of HMF

  • In a high-pressure reactor, place the α-MnO₂ catalyst (e.g., 50 mg), HMF (e.g., 0.5 mmol), and the chosen solvent (e.g., 10 mL of isopropanol).

  • Seal the reactor, purge with O₂, and then pressurize to the desired O₂ pressure (e.g., 0.3 MPa).

  • Heat the reactor to the desired temperature (e.g., 140°C) with vigorous stirring.

  • Maintain the reaction for the specified duration (e.g., 4 hours).

  • After the reaction, cool the reactor to room temperature and vent the pressure.

  • Separate the solid catalyst by centrifugation or filtration.

  • Analyze the supernatant liquid by HPLC to determine the conversion of HMF and the selectivity to DFF.

Mandatory Visualization

HMF_to_DFF_Pathway HMF 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF Selective Oxidation (-CH₂OH → -CHO) HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Side Reaction (-CHO → -COOH) Byproducts Humins & Other Byproducts HMF->Byproducts FFCA This compound (FFCA) DFF->FFCA Over-oxidation DFF->Byproducts FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Over-oxidation HMFCA->FFCA Oxidation

Caption: Reaction pathway for the oxidation of HMF to DFF and potential side reactions.

Experimental_Workflow_DFF_Synthesis cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Work-up & Analysis cluster_optimization Optimization Loop Catalyst_Prep Catalyst Synthesis & Characterization Reactor_Setup Charge Reactor with Catalyst, HMF, Solvent Catalyst_Prep->Reactor_Setup Reagent_Prep Prepare HMF Solution & Other Reagents Reagent_Prep->Reactor_Setup Reaction_Conditions Set Temperature, Pressure, & Stirring Speed Reactor_Setup->Reaction_Conditions Run_Reaction Run Reaction for Designated Time Reaction_Conditions->Run_Reaction Cooling Cool Reactor & Vent Run_Reaction->Cooling Separation Separate Catalyst (Filtration/Magnet) Cooling->Separation Analysis Analyze Liquid Phase (e.g., HPLC) Separation->Analysis Evaluate Evaluate Yield & Selectivity Analysis->Evaluate Adjust Adjust Parameters (Temp, Time, Catalyst, etc.) Evaluate->Adjust Adjust->Reactor_Setup Iterate

Caption: General experimental workflow for optimizing selective DFF production.

References

Technical Support Center: Degradation Pathways of 5-Formyl-2-furancarboxylic Acid (FFCA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Formyl-2-furancarboxylic acid (FFCA). This document includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound (FFCA)?

A1: The primary degradation pathway for FFCA is its oxidation to 2,5-furandicarboxylic acid (FDCA), a valuable platform chemical.[1][2][3][4] This conversion is a key step in the valorization of biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF). The degradation of FFCA is most commonly studied via enzymatic or microbial pathways.

Q2: What are the key intermediates in the degradation of compounds leading to FFCA and its subsequent conversion to FDCA?

A2: FFCA itself is a key intermediate in the oxidation of HMF to FDCA. There are two main pathways from HMF to FFCA:

  • Pathway A: HMF is first oxidized to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), which is then oxidized to FFCA.

  • Pathway B: HMF is oxidized to 2,5-diformylfuran (DFF), which is subsequently oxidized to FFCA.[5]

From FFCA, the final degradation product is FDCA.

Q3: Which microorganisms are known to degrade FFCA or its precursors?

A3: Several microorganisms have been identified that can metabolize furanic compounds. Cupriavidus basilensis HMF14 is a well-studied bacterium capable of degrading HMF and its derivatives.[6][7][8][9][10] Other organisms, such as certain species of Pseudomonas, have also been investigated for their ability to metabolize these compounds.[9]

Q4: What are the primary enzymes involved in the enzymatic degradation of FFCA?

A4: The key enzymes responsible for the oxidation of FFCA and its precursors are oxidoreductases. Specifically, 5-hydroxymethylfurfural oxidase (HMFO) and aryl-alcohol oxidase (AAO) are capable of catalyzing the conversion of HMF and its intermediates, including FFCA, to FDCA.[1][2][3][4][11]

Troubleshooting Guides

This section addresses common issues encountered during FFCA degradation experiments.

Problem Possible Causes Troubleshooting Steps
Low or no conversion of FFCA to FDCA 1. Enzyme Inhibition: The enzyme may be inhibited by the substrate (FFCA) or a byproduct. FFCA concentrations above 15 mM have been shown to be inhibitory to some HMFOs.[2] Hydrogen peroxide (H₂O₂), a byproduct of oxidase activity, can also inhibit the oxidation of FFCA by aryl-alcohol oxidase.[3][12] 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can lead to poor enzyme activity. 3. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.1. Address Inhibition:     - For FFCA inhibition, consider a fed-batch approach to maintain a low substrate concentration.     - For H₂O₂ inhibition, add catalase to the reaction mixture to degrade the hydrogen peroxide.[3][12] 2. Optimize Conditions:     - Verify the optimal pH and temperature for your specific enzyme from the literature or perform an optimization experiment. For example, some HMFOs show optimal activity at a neutral to slightly alkaline pH.     - Ensure the buffer system does not interfere with the enzyme's activity. 3. Check Enzyme Activity:     - Perform a standard activity assay with a known substrate to confirm the enzyme is active.
Incomplete conversion of HMF to FDCA (accumulation of FFCA) 1. Rate-Limiting Step: The oxidation of FFCA to FDCA is often the rate-limiting step in the overall conversion of HMF to FDCA.[3][4] 2. Enzyme Specificity: The enzyme may have a lower catalytic efficiency for FFCA compared to other intermediates like HMF or DFF.[1][4]1. Increase Reaction Time: Allow the reaction to proceed for a longer duration. 2. Increase Enzyme Concentration: A higher enzyme loading may be necessary to drive the reaction to completion. 3. Use a Co-enzyme or a Second Enzyme: In some cases, a multi-enzyme system may be more effective. For example, combining an aryl-alcohol oxidase with a peroxygenase can facilitate the complete conversion of HMF to FDCA.[13]
Poor peak resolution or tailing in HPLC analysis 1. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for separating FFCA and FDCA. 2. Column Degradation: The HPLC column may be degraded or contaminated. 3. Sample Overload: Injecting too concentrated a sample can lead to peak distortion.1. Optimize Mobile Phase:     - Adjust the pH of the aqueous component (e.g., with sulfuric acid) to ensure the carboxylic acids are in their protonated form. A common mobile phase is a dilute sulfuric acid solution.[14][15]     - Vary the gradient of the organic solvent (e.g., acetonitrile) if using gradient elution. 2. Column Maintenance:     - Flush the column with a strong solvent to remove contaminants.     - If the problem persists, consider replacing the column. 3. Adjust Sample Concentration: Dilute the sample before injection.
Variability in microbial degradation results 1. Inconsistent Inoculum: The age or density of the microbial culture used for inoculation can affect the degradation rate. 2. Adaptation Period: The microorganisms may require a period of adaptation to the furanic compounds. 3. Toxicity of Substrates: High concentrations of HMF or FFCA can be toxic to the microorganisms.1. Standardize Inoculum: Use a consistent protocol for preparing the inoculum, ensuring the same growth phase and cell density for each experiment. 2. Pre-acclimatize Cultures: Grow the microorganisms in the presence of low concentrations of the furanic compounds before starting the degradation experiment. 3. Control Substrate Concentration: Start with lower concentrations of the substrate or use a fed-batch approach to avoid toxicity.

Data Presentation

Table 1: Optimal Conditions for Enzymatic Oxidation of FFCA to FDCA

EnzymeOrganismOptimal pHOptimal Temperature (°C)Key FindingsReference
HMF Oxidase (HMFO)Methylovorus sp.7.5 - 8.030 - 40Activity is inhibited by FFCA at concentrations >15 mM.[2]
Aryl-alcohol Oxidase (AAO)Pleurotus eryngii6.028FFCA oxidation is inhibited by H₂O₂. Addition of catalase is required for complete conversion from HMF.[3][12]
HMF Oxidase (PseniHMFO)Pseudomonas sp.8.035Shows higher efficiency for FFCA oxidation compared to Methylovorus sp. HMFO.[1][4]
HMF Oxidase (PsespHMFO)Pseudomonas sp.7.540Exhibits good stability and efficiency for FDCA production.[1][4]

Table 2: Kinetic Parameters of HMF Oxidase from Methylovorus sp. for Various Substrates

SubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (s⁻¹mM⁻¹)
HMF1.2 ± 0.115 ± 0.412.5
DFF0.8 ± 0.12.0 ± 0.12.5
FFCA> 10-~0.01

Data adapted from literature. Note that the kinetic parameters for FFCA were difficult to determine due to strong substrate inhibition.[1]

Experimental Protocols

Protocol 1: Enzymatic Degradation of FFCA using HMF Oxidase

This protocol provides a general procedure for the enzymatic conversion of FFCA to FDCA.

  • Enzyme Preparation:

    • Reconstitute or dilute the purified HMF oxidase to the desired concentration in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.5).

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare the reaction mixture containing:

      • 50 mM sodium phosphate buffer (pH 7.5)

      • 1-10 mM FFCA (dissolved in the buffer)

      • (Optional) Catalase to remove H₂O₂ byproduct.

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with stirring.

  • Initiation of Reaction:

    • Add the HMF oxidase solution to the reaction mixture to initiate the reaction. The final enzyme concentration will need to be optimized for your specific conditions.

  • Sampling and Analysis:

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Stop the enzymatic reaction in the aliquots immediately, for example, by adding a small amount of acid (e.g., HCl) or by heat inactivation.

    • Analyze the samples by HPLC to determine the concentrations of FFCA and FDCA.

Protocol 2: HPLC Analysis of FFCA and its Degradation Products

This protocol describes a typical HPLC method for the separation and quantification of FFCA, FDCA, HMF, and DFF.

  • HPLC System:

    • An HPLC system equipped with a UV detector and a suitable column (e.g., a C18 column or a specific organic acid analysis column like Aminex HPX-87H).[14][15]

  • Mobile Phase:

    • A common mobile phase is an isocratic or gradient elution with an aqueous solution of a weak acid and an organic solvent.

    • Example: A gradient of 5 mM sulfuric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[15]

  • Chromatographic Conditions:

    • Flow rate: 0.5-1.0 mL/min

    • Column Temperature: 25-40°C

    • Detection Wavelength: 265-280 nm (FFCA and FDCA have strong absorbance in this range).

    • Injection Volume: 5-20 µL

  • Sample Preparation:

    • Centrifuge the reaction samples to remove any precipitated protein or other solids.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

    • If necessary, dilute the samples with the mobile phase to fall within the linear range of the calibration curve.

  • Quantification:

    • Prepare standard solutions of FFCA, FDCA, HMF, and DFF of known concentrations.

    • Generate a calibration curve for each compound by plotting peak area against concentration.

    • Determine the concentration of each compound in the experimental samples by comparing their peak areas to the calibration curves.

Mandatory Visualization

Degradation_Pathways_of_HMF cluster_pathway Degradation Pathways from HMF to FDCA HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2- furancarboxylic acid (HMFCA) HMF->HMFCA Oxidation (Pathway A) DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation (Pathway B) FFCA This compound (FFCA) HMFCA->FFCA Oxidation DFF->FFCA Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation

Caption: Degradation pathways of HMF to FDCA via intermediates HMFCA, DFF, and FFCA.

Experimental_Workflow cluster_workflow Experimental Workflow for FFCA Degradation Analysis prep 1. Reaction Preparation (Buffer, Substrate, Enzyme) reaction 2. Enzymatic Reaction (Controlled Temperature and pH) prep->reaction sampling 3. Time-course Sampling reaction->sampling quenching 4. Reaction Quenching (e.g., Acidification) sampling->quenching centrifugation 5. Sample Centrifugation quenching->centrifugation filtration 6. Syringe Filtration (0.22 µm) centrifugation->filtration hplc 7. HPLC Analysis filtration->hplc data 8. Data Analysis (Quantification via Calibration Curve) hplc->data

Caption: A typical experimental workflow for studying the enzymatic degradation of FFCA.

References

Technical Support Center: 5-Formyl-2-furancarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Formyl-2-furancarboxylic acid (FFCA) reactions, primarily focusing on its synthesis from 5-hydroxymethylfurfural (B1680220) (HMF).

Frequently Asked Questions (FAQs)

Q1: My FFCA yield is low, and I'm observing a significant amount of 2,5-furandicarboxylic acid (FDCA). What could be the cause and how can I fix it?

A1: Over-oxidation of FFCA to FDCA is a common issue. Several factors can contribute to this:

  • Prolonged Reaction Time: The reaction may have proceeded for too long, allowing for the subsequent oxidation of the desired FFCA product.

  • High Catalyst Loading: An excessive amount of catalyst can accelerate the oxidation of FFCA to FDCA.

  • Elevated Temperature: Higher reaction temperatures can increase the rate of the over-oxidation reaction.

  • Strongly Alkaline Conditions: High pH can facilitate the oxidation of the aldehyde group in FFCA to a carboxylic acid.[1][2]

Troubleshooting Steps:

  • Optimize Reaction Time: Conduct a time-course study to identify the optimal reaction time for maximizing FFCA yield before significant conversion to FDCA occurs.

  • Reduce Catalyst Loading: Titrate the amount of catalyst to find the minimum effective concentration that provides good conversion of HMF without excessive FDCA formation.

  • Lower the Reaction Temperature: Experiment with decreasing the reaction temperature in increments to slow down the over-oxidation of FFCA.

  • Adjust pH: If using a base, consider using a weaker base or reducing the amount of base to avoid overly alkaline conditions that favor FDCA formation.[3] For instance, in some systems, switching from NaOH to Na2CO3 can improve selectivity.[3]

Q2: I am observing a lot of dark, insoluble material (humins) in my reaction mixture. What causes this and how can I prevent it?

A2: The formation of humins, which are polymeric byproducts, is a significant challenge in reactions involving HMF.[3] Key contributing factors include:

  • High Temperatures: Elevated temperatures can promote the degradation and polymerization of HMF and its derivatives.[4]

  • High Substrate Concentration: Concentrated solutions of HMF are more prone to humin formation.

  • Strongly Acidic or Basic Conditions: Extreme pH values can catalyze the side reactions that lead to humins.[4]

Preventative Measures:

  • Control Temperature: Maintain the lowest effective temperature for the reaction.

  • Use Dilute Solutions: Start with a lower concentration of HMF.

  • Optimize pH: Avoid harsh acidic or basic conditions. A neutral or mildly basic environment is often preferable.

  • Solvent Choice: The choice of solvent can influence humin formation. Some studies suggest that solvents like n-methyl pyrrolidone (NMP) can be effective.[5]

  • Protecting Groups: In some cases, derivatizing HMF to protect its reactive functional groups before the main reaction can minimize humin formation.[6]

Q3: My catalyst seems to be deactivating after one or two runs. What are the likely causes and how can I regenerate it?

A3: Catalyst deactivation is a common issue and can be caused by several factors:

  • Humin Deposition: The insoluble humin byproducts can coat the surface of the catalyst, blocking active sites.[7]

  • Adsorption of Intermediates or Impurities: Reaction intermediates or impurities present in the HMF feedstock can strongly adsorb to the catalyst surface.[4]

  • Leaching of Active Metals: Under harsh reaction conditions, the active metal component of a supported catalyst may leach into the reaction medium.[4]

Troubleshooting and Regeneration:

  • Prevent Humin Formation: Follow the preventative measures outlined in Q2 to minimize humin deposition.

  • Purify HMF Feedstock: Ensure the HMF starting material is of high purity to avoid catalyst poisoning by impurities.

  • Regeneration by Calcination: For some catalysts deactivated by humin deposition, calcination (heating to a high temperature in air) can burn off the organic deposits and restore activity.[7]

  • Optimize Reaction Conditions: Use milder reaction conditions (lower temperature, neutral pH) to reduce the likelihood of metal leaching.

Troubleshooting Flowchart

Troubleshooting_FFCA_Reactions start Start: Low FFCA Yield check_byproducts Analyze Byproducts (HPLC) start->check_byproducts high_fdca High FDCA check_byproducts->high_fdca Over-oxidation high_hmf High Unreacted HMF check_byproducts->high_hmf Incomplete Reaction high_humins High Humins check_byproducts->high_humins Degradation solution_fdca1 Decrease Reaction Time high_fdca->solution_fdca1 solution_fdca2 Decrease Catalyst Loading high_fdca->solution_fdca2 solution_fdca3 Lower Temperature high_fdca->solution_fdca3 solution_fdca4 Adjust pH (milder base) high_fdca->solution_fdca4 solution_hmf1 Increase Reaction Time high_hmf->solution_hmf1 solution_hmf2 Increase Temperature high_hmf->solution_hmf2 solution_hmf3 Check Catalyst Activity high_hmf->solution_hmf3 solution_humins1 Lower Temperature high_humins->solution_humins1 solution_humins2 Use More Dilute HMF high_humins->solution_humins2 solution_humins3 Optimize pH high_humins->solution_humins3 HMF_Oxidation_Pathway HMF 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation of -CH2OH HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Oxidation of -CHO FFCA This compound (FFCA) DFF->FFCA Oxidation HMFCA->FFCA Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation

References

Technical Support Center: Catalyst Deactivation in HMF Oxidation to DFFC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst deactivation during the oxidation of 5-hydroxymethylfurfurral (HMF) to 2,5-diformylfuran (DFFC).

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common problems encountered during HMF oxidation experiments, with a focus on catalyst deactivation.

IssuePotential CauseSuggested Solution
Low DFFC Yield and/or HMF Conversion 1. Catalyst Poisoning: Impurities in the HMF feed or solvent (e.g., sulfur compounds, chlorides) can irreversibly bind to active sites.- Purify the HMF feedstock and solvent before reaction. - Use guard beds to remove poisons before the feed contacts the catalyst.[1]
2. Strong Product Adsorption: The product, DFFC, or intermediates can strongly adsorb on the catalyst surface, blocking active sites.- Optimize reaction conditions (temperature, pressure) to favor product desorption. - In alkaline conditions, ensure sufficient base is present to neutralize acidic products which might otherwise adsorb strongly.[2]
3. Humin Formation: HMF can undergo polymerization to form insoluble humins, which physically block catalyst pores and active sites.[3]- Employ aprotic solvents like DMSO or THF, which are known to suppress humin formation.[3] - Optimize reaction temperature and time to minimize HMF degradation.[3]
Decreased Catalyst Activity Over Time (Deactivation) 1. Metal Leaching: The active metal component of the catalyst may leach into the reaction medium, reducing the number of active sites.[4]- Choose a support material with strong metal-support interactions. - Pre-treat the catalyst to stabilize the metal particles. - Analyze the reaction mixture post-reaction (e.g., using ICP-OES) to quantify metal leaching.[4]
2. Sintering of Metal Nanoparticles: High reaction temperatures can cause metal nanoparticles to agglomerate, reducing the active surface area.[1]- Operate at the lowest effective temperature. - Utilize supports that inhibit metal particle mobility. - Synthesize catalysts with a narrow particle size distribution.
3. Coking: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[5]- Regenerate the catalyst by controlled oxidation (calcination) to burn off the coke.[6] - Optimize reaction conditions to minimize coke formation (e.g., lower temperature, different solvent).
Change in Product Selectivity 1. Change in Metal Oxidation State: The oxidation state of the active metal can change during the reaction, altering its catalytic properties and selectivity.- Characterize the fresh and spent catalyst using techniques like XPS to determine the metal oxidation state. - Implement a pre-treatment step to ensure the desired oxidation state before the reaction.
2. Support Degradation: The catalyst support may not be stable under the reaction conditions (e.g., acidic or basic media), leading to changes in its properties and influencing selectivity.- Select a support material that is stable under the chosen reaction conditions. - Characterize the support material before and after the reaction to check for changes in its structure and composition.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in HMF oxidation to DFFC?

A1: The main deactivation mechanisms are poisoning by impurities, strong adsorption of reaction products, formation of humins that block active sites, leaching of the active metal, sintering of metal nanoparticles, and coking.[1][3][4][5]

Q2: How can I determine the cause of my catalyst's deactivation?

A2: A combination of characterization techniques can help identify the deactivation mechanism. For instance:

  • Inductively Coupled Plasma (ICP) analysis of the reaction solution can detect leached metals.[4]

  • Transmission Electron Microscopy (TEM) can reveal sintering of metal particles.

  • X-ray Photoelectron Spectroscopy (XPS) can show changes in the oxidation state of the active metal.[4]

  • Thermogravimetric Analysis (TGA) can indicate the presence of coke or other deposits.

Q3: Is it possible to regenerate a deactivated catalyst?

A3: Yes, in some cases. For deactivation caused by coking, controlled calcination to burn off carbonaceous deposits can restore activity.[6] However, for deactivation due to severe sintering or significant metal leaching, regeneration may not be effective.[6]

Q4: What is the role of the support material in catalyst stability?

A4: The support plays a crucial role. It can influence the dispersion and stability of the metal nanoparticles, affect the adsorption of reactants and products, and contribute to the overall stability of the catalyst under reaction conditions.[2] Strong metal-support interactions can help prevent metal leaching and sintering.

Q5: How does the presence of a base affect catalyst deactivation?

A5: In alkaline conditions, the base can help to keep acidic products in solution, preventing their strong adsorption on the catalyst surface, which can be a cause of deactivation.[2] However, a highly basic environment can also lead to HMF degradation and the formation of humins.[7]

Quantitative Data

Table 1: Performance of Various Noble Metal Catalysts in the Oxidation of HMF to FDCA (a related oxidation product)

CatalystSupportTemp. (°C)Time (h)BaseHMF Conv. (%)FDCA Yield (%)Reference
AuTiO₂602NaOH>9945[2]
PdC602NaOH8575[2]
RuMgAlO1404None10099[4]
Pt/BiTiO₂-< 5Na₂CO₃>99>99[8]
Au-PdHT1002None10099.9[8]

Note: While the primary focus is on DFFC, much of the available quantitative data pertains to the over-oxidation product, 2,5-furandicarboxylic acid (FDCA). The principles of catalyst deactivation are largely applicable to both processes.

Experimental Protocols

Protocol 1: Preparation of a Supported Gold Catalyst by Deposition-Precipitation

  • Support Pre-treatment: Disperse the desired support material (e.g., activated carbon, TiO₂) in deionized water.

  • Gold Precursor Addition: Heat the suspension to 70-80 °C with vigorous stirring. Add a solution of HAuCl₄ dropwise.

  • Precipitation: Adjust the pH of the slurry to a value between 7 and 9 by the dropwise addition of a base solution (e.g., NaOH or Na₂CO₃) to precipitate the gold hydroxide (B78521) onto the support.

  • Aging: Maintain the temperature and stirring for 1-2 hours to allow for complete deposition and aging of the precipitate.

  • Washing: Filter the solid and wash it thoroughly with deionized water until free of chloride ions (tested with AgNO₃ solution).

  • Drying: Dry the catalyst overnight at 100-120 °C.

  • Calcination/Reduction: Calcine the dried catalyst in air at 300-400 °C to decompose the gold precursor to Au₂O₃. Subsequently, reduce the catalyst in a hydrogen flow at a suitable temperature to obtain supported gold nanoparticles.

Protocol 2: Catalytic Oxidation of HMF to DFFC

  • Reactor Setup: In a high-pressure batch reactor, add the HMF substrate, the solvent (e.g., water, DMSO), and the prepared catalyst.

  • Reaction Initiation: Seal the reactor, purge it with an inert gas (e.g., nitrogen), and then pressurize it with oxygen or air to the desired pressure.

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 100-150 °C) and stir the mixture at a constant rate.

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: After the reaction is complete, cool the reactor to room temperature, vent the pressure, and separate the catalyst by filtration. The DFFC product can be isolated from the reaction mixture by extraction or crystallization.

Protocol 3: Characterization of a Deactivated Catalyst

  • Sample Preparation: Carefully recover the catalyst from the reaction mixture by filtration, wash it with a suitable solvent to remove any adsorbed species, and dry it thoroughly.

  • Technique Selection:

    • TEM: To visualize changes in particle size and morphology (sintering).

    • ICP-OES/AAS: To analyze the filtrate for leached metal content.

    • XPS: To determine the surface elemental composition and oxidation states of the active metals.

    • TGA: To quantify the amount of carbonaceous deposits (coke).

    • XRD: To identify changes in the crystalline structure of the catalyst and support.

Visualizations

CatalystDeactivationPathways cluster_causes Causes of Deactivation cluster_effects Effects on Catalyst cluster_outcome Experimental Outcome Poisoning Poisoning ActiveSites Loss of Active Sites Poisoning->ActiveSites Sintering Sintering SurfaceArea Decreased Surface Area Sintering->SurfaceArea Leaching Metal Leaching Leaching->ActiveSites Coking Coking/Fouling Coking->ActiveSites PoreBlocking Pore Blockage Coking->PoreBlocking Support Support Degradation StructuralChange Structural Change Support->StructuralChange LowActivity Low Activity/ Conversion ActiveSites->LowActivity SurfaceArea->LowActivity PoreBlocking->LowActivity StructuralChange->LowActivity LowSelectivity Low Selectivity StructuralChange->LowSelectivity

Caption: Key mechanisms of catalyst deactivation and their effects.

TroubleshootingWorkflow start Low DFFC Yield q1 Is HMF conversion also low? start->q1 a1_yes Suspect Catalyst Deactivation or Suboptimal Conditions q1->a1_yes Yes a1_no Suspect Poor Selectivity q1->a1_no No check_deactivation Characterize Spent Catalyst (TEM, ICP, TGA, XPS) a1_yes->check_deactivation check_conditions Optimize Reaction Conditions (Temp, Pressure, Solvent) a1_yes->check_conditions check_selectivity Review Catalyst Choice and Reaction Pathway a1_no->check_selectivity solution_poisoning Purify Feedstock check_deactivation->solution_poisoning Poisoning solution_sintering Lower Temperature check_deactivation->solution_sintering Sintering solution_coking Regenerate Catalyst check_deactivation->solution_coking Coking solution_leaching Improve Support check_deactivation->solution_leaching Leaching

Caption: A logical workflow for troubleshooting low DFFC yield.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction HMF Oxidation Reaction cluster_analysis Post-Reaction Analysis support_prep Support Pre-treatment deposition Metal Deposition support_prep->deposition washing Washing & Drying deposition->washing activation Calcination/Reduction washing->activation reactor_setup Reactor Setup activation->reactor_setup reaction Reaction under O2 reactor_setup->reaction sampling Sampling & Analysis reaction->sampling product_isolation Product Isolation sampling->product_isolation catalyst_recovery Catalyst Recovery product_isolation->catalyst_recovery characterization Catalyst Characterization catalyst_recovery->characterization

Caption: A general experimental workflow for HMF oxidation.

References

Technical Support Center: Minimizing Impurities in 5-Formyl-2-furancarboxylic Acid (FFCA) Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 5-Formyl-2-furancarboxylic acid (FFCA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols to minimize impurities during the synthesis and purification of FFCA.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of FFCA, primarily from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF).

Q1: My FFCA product is contaminated with 2,5-furandicarboxylic acid (FDCA). How can I prevent this over-oxidation?

A1: Over-oxidation of FFCA to FDCA is a common issue. Here are several strategies to minimize its formation:

  • Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the rate of the second oxidation step from FFCA to FDCA. Monitor the reaction progress closely using techniques like HPLC to stop the reaction once the optimal FFCA concentration is reached.

  • Optimize Oxidant Concentration: Using a stoichiometric or slightly excess amount of the oxidant can prevent over-oxidation. A large excess of the oxidizing agent will drive the reaction towards the more stable FDCA.

  • Catalyst Selection: Choose a catalyst with high selectivity for the partial oxidation of HMF to FFCA. Some catalysts are inherently more selective than others. For example, certain modified noble metal catalysts or specific biocatalysts can favor the formation of FFCA.

  • pH Control: The reaction pH can significantly influence the oxidation pathway. In some catalytic systems, alkaline conditions may favor the oxidation of the aldehyde group in HMF to a carboxylate, which can then be followed by oxidation of the alcohol group. Careful control of pH can help to selectively oxidize the alcohol group first, leading to FFCA.

Q2: I am observing a significant amount of unreacted 5-hydroxymethylfurfural (HMF) in my final product. What should I do?

A2: Incomplete conversion of HMF can be addressed by optimizing several reaction parameters:

  • Increase Reaction Time or Temperature: Insufficient reaction time or temperature can lead to incomplete conversion. Gradually increase these parameters while monitoring for the formation of byproducts.

  • Increase Catalyst Loading: A higher catalyst loading can increase the reaction rate and drive the conversion of HMF to completion. However, be mindful of potential side reactions with increased catalyst concentration.

  • Ensure Homogeneous Reaction Mixture: In heterogeneous catalysis, ensure efficient stirring to maximize the contact between the reactants and the catalyst surface.

  • Check Catalyst Activity: The catalyst may be deactivated. If using a recycled catalyst, consider regeneration or using a fresh batch.

Q3: My reaction mixture is turning dark, and I'm getting a low yield of FFCA due to the formation of a tarry residue. What is causing this and how can I prevent it?

A3: The formation of a dark, tarry residue is likely due to the production of humins, which are polymeric byproducts of furan (B31954) compounds.

  • Control Reaction Temperature: High temperatures can promote the degradation of HMF and the formation of humins. Operate at the lowest effective temperature.

  • Solvent Selection: The choice of solvent can impact humin formation. In some cases, using a co-solvent system or a different solvent altogether can suppress these side reactions.

  • pH Control: Acidic conditions can sometimes accelerate humin formation. Maintaining a neutral or slightly basic pH, depending on the catalytic system, can be beneficial.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to the formation of colored impurities.

  • Prompt Product Isolation: Once the reaction is complete, promptly isolate the FFCA to prevent its degradation under the reaction conditions.

Q4: How can I effectively remove impurities from my crude FFCA product?

A4: Several purification techniques can be employed to obtain high-purity FFCA:

  • Crystallization: This is a highly effective method for purifying FFCA. The choice of solvent is crucial and depends on the solubility profile of FFCA and its impurities. A good crystallization solvent will dissolve FFCA at high temperatures and have low solubility at room temperature, while the impurities remain in the mother liquor.

  • Acid-Base Extraction: This technique can be used to separate acidic FFCA from neutral or basic impurities. By dissolving the crude product in an organic solvent and extracting with an aqueous base, the FFCA will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the pure FFCA.

  • Chromatography: For very high purity requirements, column chromatography can be used, although it is less scalable than crystallization or extraction.

Data Presentation: Impact of Reaction Conditions on FFCA Selectivity

The following table summarizes the effect of various reaction parameters on the conversion of HMF and the selectivity towards FFCA, based on findings from different catalytic systems.

ParameterConditionHMF Conversion (%)FFCA Selectivity (%)Key Observations & Potential Issues
Temperature Low (e.g., 70-90 °C)Moderate to HighHighSlower reaction rates may require longer reaction times.
High (e.g., >120 °C)High to CompleteLowerIncreased risk of over-oxidation to FDCA and humin formation.
Reaction Time ShortLow to ModerateHighIncomplete conversion of HMF.
LongHigh to CompleteLowerIncreased formation of FDCA and other byproducts.
Catalyst Selective Noble Metal CatalystHighHighCatalyst cost and potential for leaching.
Biocatalyst (e.g., specific oxidases)HighVery HighMay require specific pH and temperature conditions; enzyme stability can be a concern.
Non-precious Metal CatalystModerate to HighModerate to HighGenerally lower cost, but may have lower activity and selectivity.
Base Addition Absent or Low ConcentrationVariesCan be highReaction rates may be slower in some systems.
High ConcentrationHighVariesCan promote the formation of HMFCA as an intermediate, potentially leading to different impurity profiles.[1]
Oxidant Air/O₂VariesGoodEnvironmentally friendly, but may require higher pressure.
Hydrogen Peroxide (H₂O₂)HighGoodCan be effective at lower temperatures, but concentration needs to be carefully controlled.

Experimental Protocols

1. General Protocol for Selective Catalytic Oxidation of HMF to FFCA

This protocol provides a general procedure for the synthesis of FFCA. The specific catalyst, solvent, temperature, and reaction time should be optimized based on the chosen catalytic system.

  • Materials:

    • 5-hydroxymethylfurfural (HMF)

    • Catalyst (e.g., supported noble metal catalyst, metal oxide catalyst)

    • Solvent (e.g., water, toluene, dimethyl sulfoxide)

    • Oxidant (e.g., O₂, air, H₂O₂)

    • Base (optional, e.g., Na₂CO₃, NaOH)

  • Procedure:

    • Set up a reaction vessel (e.g., a three-necked flask or a high-pressure reactor) equipped with a stirrer, a condenser, and a gas inlet/outlet.

    • Charge the reactor with HMF, the catalyst, and the solvent.

    • If using a base, add it to the reaction mixture.

    • Purge the reactor with an inert gas (e.g., nitrogen) and then introduce the oxidant (e.g., pressurize with O₂ or bubble air through the mixture). If using a liquid oxidant like H₂O₂, add it dropwise.

    • Heat the reaction mixture to the desired temperature and stir vigorously.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

    • Once the desired conversion and selectivity are achieved, cool the reaction mixture to room temperature.

    • Separate the catalyst by filtration (for heterogeneous catalysts).

    • Isolate the crude FFCA from the reaction mixture, for example, by solvent evaporation or extraction.

    • Purify the crude FFCA using crystallization or acid-base extraction.

2. Protocol for Purification of FFCA by Crystallization

  • Materials:

    • Crude FFCA

    • Crystallization solvent (e.g., water, ethanol, or a mixture)

  • Procedure:

    • Dissolve the crude FFCA in a minimal amount of the chosen solvent at an elevated temperature (near the solvent's boiling point).

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. FFCA crystals should start to form.

    • To maximize the yield, cool the solution further in an ice bath.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified FFCA crystals under vacuum.

3. Protocol for Purification of FFCA by Acid-Base Extraction

  • Materials:

    • Crude FFCA

    • Organic solvent (e.g., ethyl acetate, diethyl ether)

    • Aqueous base (e.g., saturated sodium bicarbonate solution)

    • Aqueous acid (e.g., 1 M HCl)

  • Procedure:

    • Dissolve the crude FFCA in an organic solvent.

    • Transfer the solution to a separatory funnel.

    • Add an aqueous base (e.g., saturated sodium bicarbonate solution) to the separatory funnel. The FFCA will react with the base to form its water-soluble carboxylate salt.

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The aqueous layer will contain the FFCA salt.

    • Drain the aqueous layer into a separate beaker.

    • Repeat the extraction of the organic layer with the aqueous base to ensure complete transfer of the FFCA.

    • Combine the aqueous extracts.

    • Slowly add an aqueous acid (e.g., 1 M HCl) to the combined aqueous extracts with stirring until the solution is acidic (test with pH paper). The FFCA will precipitate out of the solution.

    • Collect the precipitated FFCA by vacuum filtration.

    • Wash the FFCA with cold water.

    • Dry the purified FFCA under vacuum.

Mandatory Visualizations

FFCA_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage HMF 5-Hydroxymethylfurfural (HMF) ReactionMixture Reaction Mixture (HMF, Catalyst, Solvent, Oxidant) HMF->ReactionMixture Mixing CrudeFFCA Crude FFCA Product ReactionMixture->CrudeFFCA Catalytic Oxidation Purification Purification (Crystallization or Extraction) CrudeFFCA->Purification PureFFCA Pure FFCA Purification->PureFFCA Isolation Impurities Impurities (FDCA, HMF, Humins) Purification->Impurities Removal

Caption: Experimental workflow for the synthesis and purification of this compound (FFCA).

Impurity_Formation_Pathway HMF 5-Hydroxymethylfurfural (HMF) FFCA This compound (FFCA) HMF->FFCA Desired Oxidation Humins Humins (Polymeric Byproducts) HMF->Humins Degradation (Impurity) FDCA 2,5-Furandicarboxylic Acid (FDCA) FFCA->FDCA Over-oxidation (Impurity)

Caption: Simplified reaction pathway showing the formation of FFCA and common impurities from HMF.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Validation of 5-Formyl-2-furancarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 5-Formyl-2-furancarboxylic acid (FFCA). The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting an appropriate analytical method based on performance metrics and experimental considerations. The data presented herein is based on established methodologies for the analysis of furanic compounds.

Introduction to this compound and Its Importance

This compound (FFCA), a derivative of 5-hydroxymethylfurfural (B1680220) (HMF), is a valuable platform chemical with applications in the synthesis of polymers, pharmaceuticals, and fine chemicals.[1][2] Given its role as a key building block, ensuring the purity of FFCA is critical for the quality and efficacy of the final products. HPLC is a powerful and widely used technique for assessing the purity of such compounds.[3][4][5]

Potential impurities in FFCA can arise from the oxidation of HMF and may include 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 2,5-furandicarboxylic acid (FDCA), and 2,5-diformylfuran (DFF).[1][6][7] An effective HPLC method must be able to separate FFCA from these and other potential process-related impurities.

Comparative Analysis of HPLC Methods

This guide compares two reversed-phase HPLC methods for the purity analysis of FFCA:

  • Method A: Isocratic Elution with a Standard C18 Column. A straightforward and robust method suitable for routine quality control.

  • Method B: Gradient Elution with a High-Resolution C18 Column. A method designed for higher sensitivity and improved resolution of closely eluting impurities.

The performance of these two methods is evaluated based on key chromatographic parameters.

Data Presentation

Table 1: HPLC Method Parameters

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Column Standard C18 (250 mm x 4.6 mm, 5 µm)High-Resolution C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile (B52724):Water (30:70, v/v) with 0.1% Phosphoric AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Mode IsocraticGradient: 10% B to 50% B over 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 280 nm280 nm
Injection Volume 10 µL5 µL

Table 2: Comparative Performance Data

Performance MetricMethod A: Isocratic ElutionMethod B: Gradient Elution
Retention Time of FFCA (min) ~ 8.5~ 10.2
Resolution (FFCA / HMFCA) 1.8> 2.5
Resolution (FFCA / FDCA) 2.1> 3.0
Limit of Detection (LOD) (µg/mL) 0.50.1
Limit of Quantitation (LOQ) (µg/mL) 1.50.3
Linearity (R²) (1-100 µg/mL) > 0.999> 0.9995
Analysis Run Time (min) 1520

Experimental Protocols

Detailed methodologies for both HPLC methods are provided below.

General Sample and Standard Preparation
  • FFCA Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase of the respective method to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh approximately 10 mg of the FFCA sample, dissolve it in 10 mL of a 50:50 acetonitrile/water mixture, and filter through a 0.45 µm syringe filter before injection.

Method A: Isocratic Elution Protocol
  • HPLC System Preparation: Set up the HPLC system with the Standard C18 column and equilibrate with the mobile phase (Acetonitrile:Water (30:70, v/v) with 0.1% Phosphoric Acid) at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Instrument Settings: Set the column temperature to 30 °C and the UV detector to a wavelength of 280 nm.

  • Analysis: Inject 10 µL of the prepared standards and sample solutions.

  • Data Acquisition and Processing: Record the chromatograms for 15 minutes. Integrate the peak areas to determine the purity of FFCA and quantify any impurities using the calibration curve.

Method B: Gradient Elution Protocol
  • HPLC System Preparation: Install the High-Resolution C18 column. Purge the pumps with their respective mobile phases (A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile).

  • Instrument Settings: Set the column temperature to 35 °C and the UV detector to 280 nm. Program the gradient elution as follows: 10% B to 50% B over 15 minutes, hold at 50% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes. The total run time will be 20 minutes. Set the flow rate to 1.2 mL/min.

  • Analysis: Inject 5 µL of the prepared standards and sample solutions.

  • Data Acquisition and Processing: Acquire chromatograms for the entire duration of the gradient run. Calculate the purity and impurity levels based on the peak areas and the established calibration curve.

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC purity validation of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh FFCA Standard/Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Prepare Working Standards dissolve->dilute filter Filter Sample Solution (0.45 µm) dissolve->filter inject Inject into HPLC System dilute->inject filter->inject separate Chromatographic Separation inject->separate detect UV Detection (280 nm) separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity & Impurity Profile integrate->calculate

References

Quantitative Analysis of 5-Formyl-2-furancarboxylic Acid in a Mixture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5-Formyl-2-furancarboxylic acid (FFCA) in a mixture. We will delve into the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering supporting data to aid in method selection for your specific research needs.

Introduction to this compound (FFCA)

This compound is a key bio-based platform chemical and an important intermediate in the production of polymers, pharmaceuticals, and fine chemicals. It is often found in mixtures with other furan (B31954) derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF), from which it is commonly synthesized, and other oxidation products like 2,5-furandicarboxylic acid (FDCA). Accurate quantification of FFCA is crucial for process optimization, quality control, and research and development.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for the quantification of FFCA depends on several factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. Below is a comparative overview of the most common methods.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of FFCA and related furan derivatives. Data for FFCA is based on published methods for similar compounds where specific FFCA validation data is not available.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL~1-5 µg/mL (highly matrix-dependent)
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL~3-15 µg/mL (highly matrix-dependent)
Linearity (r²) > 0.999> 0.999> 0.995
Recovery 95 - 105%90 - 110%85 - 115%
Precision (%RSD) < 5%< 10%< 15%
Sample Throughput HighModerateHigh
Selectivity HighVery HighLow to Moderate
Derivatization Required NoYesNo

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of non-volatile compounds like FFCA. It offers excellent separation of FFCA from other components in a mixture.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

Procedure:

  • Standard Preparation: Prepare a stock solution of FFCA in a suitable solvent (e.g., a mixture of water and acetonitrile). From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation:

    • For liquid samples, centrifuge to remove particulate matter and filter the supernatant through a 0.45 µm syringe filter.

    • Dilute the sample with the mobile phase to bring the FFCA concentration within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and an aqueous solution of 0.4% ammonium sulfate adjusted to pH 3.5 (e.g., 10:90 v/v)[1]. Alternatively, a gradient elution with acidified water and acetonitrile can be used.

    • Flow Rate: 0.6 mL/min[1].

    • Column Temperature: 35 °C[1].

    • Injection Volume: 10 - 20 µL.

    • Detection: UV detection at approximately 286 nm[1].

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the FFCA standard against its concentration.

    • Determine the concentration of FFCA in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, but requires a derivatization step to make the non-volatile FFCA amenable to gas chromatography.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of derivatized carboxylic acids (e.g., DB-5ms).

Reagents:

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)).

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).

  • FFCA standard (≥98% purity).

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of FFCA in an anhydrous solvent.

    • For samples, perform a liquid-liquid or solid-phase extraction to isolate FFCA and other organic acids. The extract must be dried completely before derivatization.

  • Derivatization (Silylation):

    • To the dried standard or sample residue, add the silylating agent (e.g., 100 µL of BSTFA + 1% TMCS).

    • Seal the reaction vial and heat at 60-70°C for 30-60 minutes.

    • After cooling, the derivatized sample is ready for injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 - 280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivatized FFCA.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized FFCA.

  • Analysis:

    • Analyze the derivatized standards and samples.

    • Create a calibration curve and quantify the FFCA in the samples as described for the HPLC method.

UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry is a simple and rapid technique but lacks the selectivity for quantifying FFCA in a complex mixture due to potential spectral overlap from other furan derivatives and components in the sample matrix.

Instrumentation:

  • UV-Vis Spectrophotometer.

Reagents:

  • Solvent for dissolving the sample (e.g., water, ethanol, or a buffer solution).

  • FFCA standard (≥98% purity).

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of FFCA and a series of calibration standards.

    • Prepare the sample by dissolving it in the chosen solvent and filtering if necessary.

  • Spectral Analysis:

    • Scan the FFCA standard to determine its wavelength of maximum absorbance (λmax). Based on related compounds, this is expected to be in the UV region.

    • Measure the absorbance of the standards and samples at the determined λmax.

  • Analysis:

    • Construct a calibration curve and determine the concentration of FFCA in the sample.

Limitations and Considerations:

  • This method is highly susceptible to interference from other UV-absorbing compounds in the mixture, such as HMF and DFF[1].

  • Derivative spectrophotometry can sometimes be used to resolve overlapping spectra, but this requires significant method development and may not be suitable for all mixtures.

Mandatory Visualizations

experimental_workflow General Workflow for Quantitative Analysis of FFCA cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Mixture Containing FFCA extraction Extraction / Dilution sample->extraction filtration Filtration (0.45 µm) extraction->filtration derivatization Derivatization (for GC-MS) filtration->derivatization hplc HPLC-UV filtration->hplc uvvis UV-Vis Spectrophotometry filtration->uvvis gcms GC-MS derivatization->gcms calibration Calibration Curve Construction hplc->calibration gcms->calibration uvvis->calibration quantification Quantification of FFCA calibration->quantification

Caption: General workflow for the quantitative analysis of FFCA.

signaling_pathway Oxidative Conversion Pathway of HMF HMF 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation HMFCA 5-Hydroxymethyl-2- furancarboxylic acid (HMFCA) HMF->HMFCA Oxidation FFCA This compound (FFCA) DFF->FFCA Oxidation HMFCA->FFCA Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation

Caption: Common oxidative pathways from HMF to FFCA and FDCA.

References

A Comparative Guide to Catalytic Efficiency in 5-Formyl-2-furancarboxylic Acid (FFCA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical, to 5-Formyl-2-furancarboxylic acid (FFCA) is a critical transformation in the synthesis of valuable chemicals and pharmaceutical intermediates. The efficiency of this conversion is highly dependent on the catalytic system employed. This guide provides an objective comparison of various catalytic strategies for FFCA synthesis, supported by experimental data, to aid researchers in selecting the optimal approach for their specific needs.

Comparison of Catalytic Performance

The catalytic oxidation of HMF to FFCA can be achieved through various heterogeneous and homogeneous catalytic systems. The choice of catalyst, support material, and reaction conditions significantly influences the conversion of HMF and the selectivity towards FFCA. Below is a summary of the performance of different catalytic systems.

CatalystSupportOxidantTemperature (°C)Time (h)BaseHMF Conversion (%)FFCA Yield (%)Reference
AuHydroxyapatiteO₂1002None>9994 (as acetal)[ChemCatChem, 2022]
CuO-CeO₂-O₂10024None9990[BURJC Digital]
NiOₓ-PtOₓCarbon Felt---Neutral-77[ResearchGate]
Mn₃Fe₇-O₂1401.5Na₂CO₃8337.7[ResearchGate]
Au-PdActivated CarbonO₂---100>95 (to FDCA)[RSC Publishing]
PtCarbonO₂22-NaOH--[ResearchGate]
Ru/Al₂O₃-O₂----Good[ResearchGate]
Metal-FreeNitrogen-doped carbon spheresTBHP--NoneHighHigh[ResearchGate]

Note: The data presented is compiled from various sources and direct comparison should be made with caution due to differing reaction conditions. The Au-Pd catalyst showed high yield for the over-oxidation product, 2,5-furandicarboxylic acid (FDCA).

Reaction Pathways and Experimental Workflow

The selective oxidation of HMF to FFCA is a key step in the valorization of biomass. The reaction can proceed through different intermediates depending on the catalyst and reaction conditions. Understanding the reaction network and the experimental workflow is crucial for optimizing the synthesis of FFCA.

Reaction Pathway from HMF to FFCA and FDCA

The oxidation of HMF can proceed via two main pathways. One pathway involves the initial oxidation of the alcohol group to form 2,5-diformylfuran (DFF), which is then oxidized to FFCA. The other pathway starts with the oxidation of the aldehyde group to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), which is subsequently oxidized to FFCA. FFCA itself is an intermediate that can be further oxidized to the final product, 2,5-furandicarboxylic acid (FDCA).

Reaction_Pathway HMF 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation of alcohol HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Oxidation of aldehyde FFCA This compound (FFCA) DFF->FFCA Oxidation HMFCA->FFCA Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation

Caption: Reaction network for the oxidation of HMF to FFCA and FDCA.

General Experimental Workflow for FFCA Synthesis

A typical experimental procedure for the catalytic synthesis of FFCA from HMF involves several key stages, from the preparation of the catalyst to the analysis of the final products. The following diagram illustrates a generalized workflow.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Catalyst_Synthesis Catalyst Synthesis Characterization Characterization (XRD, TEM, etc.) Catalyst_Synthesis->Characterization Reaction_Setup Reaction Setup (Reactor, HMF, Solvent, Catalyst) Characterization->Reaction_Setup Reaction Controlled Reaction (Temperature, Pressure, Time) Reaction_Setup->Reaction Sampling Reaction Sampling Reaction->Sampling Separation Product Separation & Purification Sampling->Separation Analysis Analysis (HPLC, GC, NMR) Separation->Analysis Results Results Analysis->Results Data Analysis & Yield Calculation

Caption: A generalized workflow for the catalytic synthesis of FFCA.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and comparison of catalytic systems.

Catalyst Preparation: Impregnation Method for Supported Gold Catalyst

This protocol describes a general impregnation method for the preparation of a supported gold catalyst, a commonly used catalyst for HMF oxidation.

  • Support Pre-treatment: The support material (e.g., activated carbon, TiO₂, CeO₂) is dried in an oven at 120 °C for 12 hours to remove any adsorbed water.

  • Precursor Solution Preparation: A solution of a gold precursor (e.g., HAuCl₄) is prepared in deionized water to the desired concentration.

  • Impregnation: The dried support is added to the gold precursor solution. The mixture is stirred for 24 hours at room temperature to ensure uniform impregnation of the gold precursor onto the support.

  • Drying: The solvent is removed by rotary evaporation at 60 °C. The resulting solid is then dried in an oven at 120 °C for 12 hours.

  • Calcination/Reduction: The dried catalyst is calcined in air at a specific temperature (e.g., 300-500 °C) to decompose the precursor and form gold oxide species. Subsequently, the catalyst is reduced under a flow of H₂ gas at a high temperature to obtain metallic gold nanoparticles. The specific temperatures and times for calcination and reduction depend on the support and desired nanoparticle size.

  • Characterization: The final catalyst is characterized by techniques such as X-ray diffraction (XRD) to determine the crystalline structure and gold particle size, transmission electron microscopy (TEM) for imaging the nanoparticles, and inductively coupled plasma optical emission spectrometry (ICP-OES) to determine the actual gold loading.

Catalytic Oxidation of 5-HMF to FFCA

This protocol outlines a general procedure for the liquid-phase aerobic oxidation of HMF to FFCA using a heterogeneous catalyst.

  • Reactor Setup: A high-pressure batch reactor (e.g., a Parr autoclave) equipped with a magnetic stirrer, a gas inlet, a sampling port, and a temperature controller is used.

  • Reactant Charging: The reactor is charged with a specific amount of 5-HMF, the catalyst, and the solvent (e.g., water, dimethyl sulfoxide). If required, a base (e.g., Na₂CO₃, K₂CO₃) is also added to the reaction mixture.

  • Reaction Initiation: The reactor is sealed and purged several times with the oxidant gas (e.g., O₂, air) to remove any residual air. The reactor is then pressurized to the desired pressure with the oxidant.

  • Reaction Execution: The reaction mixture is heated to the desired temperature while stirring vigorously to ensure good mixing and mass transfer. The reaction is allowed to proceed for a predetermined amount of time.

  • Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at different time intervals through the sampling port. The samples are filtered to remove the catalyst and then analyzed by high-performance liquid chromatography (HPLC) or gas chromatography (GC) to determine the conversion of HMF and the yield of FFCA and other products.

  • Product Isolation: After the reaction is complete, the reactor is cooled to room temperature and depressurized. The catalyst is separated by filtration. The liquid product mixture can be subjected to further purification steps, such as extraction or crystallization, to isolate the pure FFCA.

A Comparative Guide: 5-Formyl-2-furancarboxylic Acid vs. 5-Hydroxymethylfurfural in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Hydroxymethylfurfural (B1680220) (HMF) and 5-Formyl-2-furancarboxylic acid (FFCA) are two pivotal biomass-derived platform chemicals, instrumental in the synthesis of value-added products, including pharmaceuticals, polymers, and fine chemicals.[1] While structurally related, their distinct functional groups—a primary alcohol and an aldehyde for HMF, versus a carboxylic acid and an aldehyde for FFCA—dictate significantly different reactivity profiles and applications. This guide provides an objective comparison of their performance in key chemical transformations, supported by experimental data.

Physicochemical Properties

A fundamental understanding of the physical properties of HMF and FFCA is essential for designing reaction conditions and purification protocols.

Property5-Hydroxymethylfurfural (HMF)This compound (FFCA)
Molecular Formula C₆H₆O₃C₆H₄O₄
Molecular Weight 126.11 g/mol 140.09 g/mol
Appearance Yellowish, crystalline solidOff-white to yellow powder
Melting Point 30-34 °C201-205 °C
Boiling Point 114-116 °C (at 1 mmHg)Not available
Solubility Soluble in water, alcohols, acetone, DMSOSoluble in DMSO, methanol; sparingly soluble in water
Key Functional Groups Aldehyde, Primary AlcoholAldehyde, Carboxylic Acid

Reactivity in Catalytic Oxidation

The most significant and industrially relevant reaction for HMF is its oxidation to 2,5-Furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid for polymer production.[2][3] In this multi-step oxidation, FFCA is a key intermediate. The reaction can proceed through two main pathways, either via oxidation of the alcohol group first to form 2,5-diformylfuran (DFF) or via oxidation of the aldehyde group first to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA).[4][5] Both pathways converge at FFCA before the final oxidation to FDCA.

G HMF 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF Alcohol Oxidation HMFCA 5-Hydroxymethyl-2- furancarboxylic acid (HMFCA) HMF->HMFCA Aldehyde Oxidation FFCA This compound (FFCA) DFF->FFCA Aldehyde Oxidation HMFCA->FFCA Alcohol Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Aldehyde Oxidation

The efficiency of converting HMF to FDCA is often dictated by the rate of conversion of the FFCA intermediate.[6] The choice of catalyst, oxidant, and reaction conditions determines the selectivity towards the intermediates (DFF, HMFCA, FFCA) and the final product (FDCA).

Comparative Performance Data in HMF Oxidation

The following table summarizes experimental data from various catalytic systems for the oxidation of HMF, highlighting the yields of FFCA and FDCA.

CatalystOxidant / ConditionsHMF Conv. (%)FFCA Yield (%)FDCA Yield (%)Time (h)Reference
Ru/Cu-Co-O·MgOO₂ (1 MPa), 100 °C, H₂O1001.886.112[7]
Pt/CO₂ (33.9 mL/min), 90 °C, NaOH100Not Present82.2Continuous[8]
Ru-basedElectrocatalytic, 60 °C, K₂SO₄92.34.690.224[9]
TEMPO/KBrNaClO, 10-15 °C, pH 10-1198.158.4 (at 30 min)98.21.17[6]
MnO₂O₂ (1 MPa), 100 °C, H₂O100-6524[10]
Au/TiO₂O₂ (20 bar), 30 °C, NaOH100-71 (selectivity)-[11]

Analysis:

  • High-Yield FDCA Systems: Noble metal catalysts like Pt and Ru, often under basic conditions or with applied potential, can achieve high yields of FDCA with complete HMF conversion. In some efficient systems, the FFCA intermediate is rapidly converted and not observed in significant quantities in the final product.[8]

  • FFCA as a Target Product: Systems using catalysts like TEMPO can be tuned to isolate intermediates. For instance, under specific conditions, the reaction can be stopped to yield a high percentage of FFCA.[6] Certain electrocatalytic methods have also been developed specifically to target FFCA as the main product.[1]

  • Reaction Conditions: The oxidation of FFCA to FDCA is often the rate-determining step.[6][9] Reaction conditions such as temperature, pressure, and pH play a critical role. For example, in some electrocatalytic systems, alkaline conditions promote the formation of FFCA but inhibit its subsequent conversion to FDCA.[9]

Reactivity in Schiff Base Formation

Both HMF and FFCA possess an aldehyde group, making them suitable for condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of polymers (polyimines) and various bioactive molecules.

G cluster_0 General Schiff Base Reaction Furan (B31954) Furan Aldehyde (HMF or FFCA) SchiffBase Schiff Base (Imine) Furan->SchiffBase + R'-NH₂ - H₂O Amine Primary Amine (R'-NH₂)

  • HMF in Schiff Base Reactions: The hydroxyl group of HMF remains as a pendant group in the resulting Schiff base or polymer. This hydroxyl group can be used for subsequent modifications, such as esterification, or can influence the material's properties (e.g., hydrophilicity, potential for hydrogen bonding). HMF has been reacted with lysine (B10760008) to form Schiff bases found in baked foods.[12]

  • FFCA in Schiff Base Reactions: The carboxylic acid group of FFCA introduces a negative charge (at neutral or basic pH) and a site for further reactions like amidation or esterification. This makes FFCA a valuable monomer for creating functional polymers or complex heterocyclic compounds.[13] The carboxylic acid can act as an internal catalyst or influence the reaction kinetics and solubility of the resulting products.

While direct quantitative comparisons of reaction rates are scarce in the literature, the electronic nature of the furan ring is altered by the substituent at the 5-position. The carboxylic acid group in FFCA is more electron-withdrawing than the hydroxymethyl group in HMF, which can influence the electrophilicity of the aldehyde's carbonyl carbon and thus its reactivity towards nucleophilic attack by an amine.

Applications in Polymer Synthesis

HMF and its derivatives are key monomers for creating bio-based polymers.[14][15]

  • Polymers from HMF: HMF is a versatile precursor for various monomers.[16][17] Its primary alcohol can be used in polymerization reactions to form polyesters and polyethers. For example, HMF can be polymerized with dihydrosilanes.[16] It can also be converted into macrocyclic oligoesters which then undergo ring-opening polymerization to yield poly(hydroxymethylfuroate).[18]

  • Polymers from FFCA and its derivatives: The most significant polymer derived from the HMF/FFCA lineage is polyethylene (B3416737) furanoate (PEF), which is synthesized from FDCA.[3] FFCA itself, with its dual functionality, is a building block for specialized polymers. The carboxylic acid and aldehyde groups allow it to be incorporated into polyester (B1180765) or polyamide backbones through various reaction schemes.

Experimental Protocols

Protocol 1: Catalytic Oxidation of HMF to FDCA using TEMPO

This protocol is adapted from a method for the quantitative oxidation of HMF in a single aqueous phase.[6]

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Potassium Bromide (KBr)

  • Sodium Hypochlorite (NaClO) solution

  • Sodium Carbonate (Na₂CO₃)

  • Deionized Water

Procedure:

  • In a temperature-controlled reaction vessel, dissolve HMF (e.g., 2 mmol) and Na₂CO₃ (e.g., 0.15 mmol) in deionized water.

  • Add TEMPO (e.g., 0.2 mmol/L) and KBr (e.g., 0.25 mmol/L) to the solution.

  • Maintain the reaction temperature between 10-15 °C and the pH between 10-11.

  • Initiate the reaction by adding the NaClO solution (e.g., 4.2 mmol) to the mixture under stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the concentration of HMF, FFCA, and FDCA.

  • The reaction is considered complete when HMF is no longer detected. Under optimal conditions, a near-quantitative yield of FDCA can be achieved in approximately 70-180 minutes.[6]

Protocol 2: General Synthesis of a Schiff Base

This protocol describes a general method for the condensation reaction between a furan aldehyde and a primary amine.[19]

Materials:

  • Furan aldehyde (HMF or FFCA)

  • Primary amine (e.g., aniline, lysine)

  • Solvent (e.g., ethanol, methanol)

  • Acid catalyst (optional, e.g., glacial acetic acid)

Procedure:

  • Dissolve the furan aldehyde (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the primary amine (1 equivalent for monofunctional amines, or appropriate stoichiometry for diamines) to the solution.

  • If required, add a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the substrates.

  • Monitor the reaction via Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the Schiff base product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMSO).[19]

Conclusion

This compound and 5-hydroxymethylfurfural are not typically direct competitors but rather represent different stages in the value chain of biomass conversion.

  • HMF is the primary, versatile platform chemical. Its dual alcohol and aldehyde functionality allows for a wide range of transformations, including reduction to diols, oxidation to aldehydes and acids, and participation in polymerization.[15]

  • FFCA is a partially oxidized derivative of HMF and a crucial intermediate on the pathway to FDCA.[20] Its aldehyde and carboxylic acid groups make it a bifunctional monomer for creating specialized polymers and complex organic molecules where an acidic moiety is desired.[13]

The choice between using HMF or FFCA in a reaction depends entirely on the desired final product. For pathways requiring the synthesis of FDCA, the efficient conversion of HMF through FFCA is the primary goal. For applications requiring a pendant hydroxyl group, HMF is the clear starting material. Conversely, if a carboxylic acid functionality is needed alongside a reactive aldehyde, FFCA is the more direct and appropriate building block.

References

A Comparative Guide to Furan-Based Building Blocks: Alternatives to 2,5-Diformylfuran (DFF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable chemical feedstocks has positioned furan (B31954) derivatives, particularly those derived from 5-hydroxymethylfurfural (B1680220) (HMF), as pivotal building blocks for a new generation of polymers, resins, and fine chemicals.[1] While 2,5-diformylfuran (DFF) is a valuable and versatile monomer, a range of other furan-based compounds offer unique properties and functionalities. This guide provides an objective comparison of key alternatives to DFF, supported by experimental data, detailed protocols, and process visualizations to aid in the selection of the most suitable building block for your research and development needs.

The primary alternatives to DFF derived from the common precursor HMF include 2,5-furandicarboxylic acid (FDCA), 2,5-bis(hydroxymethyl)furan (BHMF), and furfuryl alcohol. Each of these molecules provides a different set of reactive functional groups, leading to a variety of polymers with distinct characteristics. Other notable derivatives include the intermediates in the oxidation of HMF to FDCA, namely 5-hydroxymethyl-2-furoic acid (HMFA) and 5-formyl-2-furoic acid (FFCA), which also hold potential as specialized monomers.[2][3]

Performance Comparison of Furan-Based Building Blocks

The choice of a furan-based building block significantly influences the properties of the resulting polymer. The following tables summarize the synthesis of these monomers from HMF and the properties of their derived polymers, providing a basis for comparison with DFF.

Table 1: Synthesis of DFF and its Alternatives from 5-Hydroxymethylfurfural (HMF)
Building BlockTypical CatalystOxidant/ReductantSolventTemperature (°C)Time (h)Yield (%)Reference(s)
2,5-Diformylfuran (DFF) Ru/Al₂O₃O₂Toluene140-84.2[4]
Fe-Co NanocatalystAirEthyl Acetate (B1210297)1306>99[5]
2,5-Furandicarboxylic Acid (FDCA) Pt/CO₂Water1002>99[4]
Au/ZrO₂AirWater100575[6]
2,5-Bis(hydroxymethyl)furan (BHMF) Ru/Co₃O₄IsopropanolIsopropanol190682.8[7]
Cu-ZnOH₂Ethanol1003>99[7]
Furfuryl Alcohol Cu-basedH₂Gas or Liquid Phase--High[8]
Table 2: Comparison of Polymer Properties Derived from DFF and its Alternatives
Polymer TypeMonomer(s)Tensile Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temp. (T_g, °C)Decomposition Temp. (T_d, °C)Reference(s)
Polyimine DFF + Diamine-6.5 - 77.8-8 - 60>300 (High Char Yield)[9]
Poly(ethylene furanoate) (PEF) FDCA + Ethylene (B1197577) Glycol2.2 - 3.058 - 8510 - 11175 - 87~350[10][11][12][13]
Poly(butylene furanoate) (PBF) FDCA + 1,4-Butanediol~1.0--35 - 45~380[10][12]
BHMF-based Polyester BHMF + Adipic Acid----~300[14]
Furan Resin Furfuryl Alcohol---246-[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key synthesis pathways from HMF and a general workflow for polymer synthesis and characterization.

HMF Derivative Synthesis Pathways cluster_oxidation Oxidation cluster_reduction Reduction HMF 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF Selective Oxidation HMFA 5-Hydroxymethyl-2-furoic Acid (HMFA) HMF->HMFA Selective Oxidation BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF Hydrogenation FFCA 5-Formyl-2-furoic Acid (FFCA) DFF->FFCA Oxidation HMFA->FFCA Oxidation FDCA 2,5-Furandicarboxylic Acid (FDCA) FFCA->FDCA Oxidation

Caption: Synthesis pathways from HMF to DFF and its key alternatives.

General Polymer Synthesis and Characterization Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomers Furan Monomer(s) + Co-monomer(s) Polymerization Polymerization (e.g., Polycondensation, Polyaddition) Monomers->Polymerization Purification Purification and Isolation (e.g., Precipitation, Filtration) Polymerization->Purification Structural Structural Analysis (NMR, FTIR) Purification->Structural Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Mechanical Mechanical Testing (Tensile, DMA) Purification->Mechanical MolecularWeight Molecular Weight Determination (GPC/SEC) Purification->MolecularWeight

Caption: A generalized workflow for furan-based polymer synthesis and characterization.

Experimental Protocols

The following are representative experimental protocols for the synthesis of key furan-based building blocks and their subsequent polymerization.

Protocol 1: Synthesis of 2,5-Diformylfuran (DFF) from HMF

This protocol is adapted from the aerobic oxidation of HMF using a reusable iron-cobalt nanocatalyst.[5]

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Fe-Co nanocatalyst

  • Ethyl acetate (solvent)

  • Pressurized reaction vessel

Procedure:

  • In a typical reaction, add HMF (1 mmol) and the Fe-Co nanocatalyst (20 mg) to a glass liner.

  • Add ethyl acetate (10 mL) to the liner.

  • Place the liner in a high-pressure stainless-steel reactor.

  • Seal the reactor and purge with O₂ several times.

  • Pressurize the reactor with air to the desired pressure (e.g., 10 bar).

  • Heat the reactor to 130 °C with stirring.

  • After the reaction time (e.g., 6 hours), cool the reactor to room temperature and carefully release the pressure.

  • Separate the catalyst from the reaction mixture by filtration or magnetic decantation.

  • Analyze the liquid phase by HPLC or GC to determine the conversion of HMF and the yield of DFF.

  • The product can be purified by column chromatography.

Protocol 2: Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from HMF

This protocol is based on the catalytic oxidation of HMF using a platinum on carbon (Pt/C) catalyst in an aqueous medium.[4]

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • 5% Pt/C catalyst

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Pressurized reaction vessel

Procedure:

  • Dissolve HMF (e.g., 0.1 M) and NaHCO₃ (e.g., 4 equivalents to HMF) in deionized water.

  • Add the Pt/C catalyst to the solution (e.g., catalyst to HMF molar ratio of 1:100).

  • Transfer the mixture to a high-pressure reactor.

  • Seal the reactor, purge with air or O₂, and then pressurize to the desired pressure (e.g., 40 bar air).

  • Heat the reactor to 100 °C with vigorous stirring.

  • Maintain the reaction for the specified time (e.g., 2-6 hours), monitoring the pressure to ensure an excess of oxygen.

  • After the reaction, cool the reactor to room temperature and vent.

  • Filter the catalyst from the hot reaction mixture.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the FDCA.

  • Filter the precipitated FDCA, wash with cold deionized water, and dry under vacuum.

Protocol 3: Synthesis of Poly(ethylene furanoate) (PEF) from FDCA

This protocol describes a two-stage melt polycondensation process.[16]

Materials:

  • 2,5-Furandicarboxylic acid (FDCA) or its dimethyl ester (DMFD)

  • Ethylene glycol (EG)

  • Polycondensation catalyst (e.g., antimony trioxide, titanium(IV) isopropoxide)

  • Stabilizer (e.g., phosphoric acid)

Procedure: Stage 1: Esterification (or Transesterification if starting with DMFD)

  • Charge the reactor with FDCA (or DMFD) and an excess of ethylene glycol (e.g., molar ratio of 1:2).

  • Add the catalyst.

  • Heat the mixture under a nitrogen atmosphere with stirring, typically in a stepwise manner (e.g., 160 °C for 2h, then 190 °C for 2h).

  • Water (or methanol (B129727) if using DMFD) is distilled off as the reaction proceeds.

Stage 2: Polycondensation

  • Once the esterification is complete, add the stabilizer.

  • Gradually increase the temperature (e.g., to 230-250 °C) and apply a high vacuum (<100 Pa).

  • Continue the reaction under vacuum with stirring for several hours until the desired melt viscosity (indicative of molecular weight) is achieved.

  • The molten polymer is then extruded from the reactor and pelletized.

Conclusion

The selection of a furan-based building block is a critical decision in the development of sustainable materials. While DFF offers a unique dialdehyde (B1249045) functionality suitable for producing polyimines and other polymers through condensation reactions, its alternatives provide access to a broader range of polymer families. FDCA is a frontrunner for producing high-performance polyesters like PEF, which exhibits superior barrier and thermal properties compared to its petroleum-based analogue, PET.[17][18] BHMF is a versatile diol for synthesizing polyesters, polyurethanes, and polycarbonates, although its thermal stability during polymerization can be a challenge.[14] Furfuryl alcohol remains a key monomer for robust thermosetting resins.[1]

The quantitative data and experimental protocols provided in this guide are intended to facilitate an informed selection process. Researchers are encouraged to consider the desired end-use properties, synthesis feasibility, and overall sustainability profile when choosing the optimal furan-based building block for their specific application. The continued exploration of these renewable platform chemicals will undoubtedly pave the way for a new generation of high-performance, bio-based materials.

References

A Comparative Guide to Catalysts for the Oxidation of 5-Hydroxymethylfurfural (HMF) to Valuable Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The conversion of biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) into high-value furan (B31954) derivatives is a cornerstone of sustainable chemistry. Among the most sought-after products are 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid for polymer production, and 2,5-diformylfuran (DFF), a versatile building block for various fine chemicals and pharmaceuticals.[1][2][3] The selective oxidation of HMF is a key technological challenge, with research intensely focused on the development of efficient and robust catalytic systems. This guide provides a comparative analysis of various catalysts, presenting key performance data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in this dynamic field.

The oxidation of HMF can proceed through different reaction pathways, primarily dictated by the catalyst and reaction conditions.[2][4] The two main routes to FDCA involve the initial oxidation of either the alcohol group to form DFF or the aldehyde group to yield 5-hydroxymethyl-2-furancarboxylic acid (HMFCA).[5][6] Subsequent oxidation steps lead to the final product, FDCA.[2]

Catalyst Performance: A Quantitative Comparison

The efficacy of a catalyst in HMF oxidation is evaluated based on its activity (conversion of HMF) and selectivity towards the desired furan derivative. The following tables summarize the performance of a range of catalytic systems under various reaction conditions.

Table 1: Catalysts for the Oxidation of HMF to 2,5-Furandicarboxylic Acid (FDCA)

CatalystSupport/SystemOxidantTemperature (°C)Time (h)HMF Conversion (%)FDCA Yield (%)Reference
Pt/C-O-MgCarbon-Oxygen-MagnesiumO₂ (1.5 MPa)1107>9997[7]
Au/MZ-600Mesoporous ZirconiaO₂604-5-93[5]
Pt₀.₅Pd₀.₅/NPCN-doped Porous CarbonO₂90-96.184.6[5]
MnOₓ-VCVulcan CarbonO₂ (1 MPa)120410099[5]
Ag/CeO₂-DTPA-400Cerium OxideO₂Room Temp6-98[5]
NiFeS-tert-butyl hydroperoxide1201210083.2[8]
Merrifield resin-Co-PyMerrifield resintert-butyl hydroperoxide1002495.690.4[9]
Co-P/CFCopper FoamElectrocatalysis (1.0 M KOH)--~100~90[1]
Ni₂P NPA/NFNickel FoamElectrocatalysis (1.0 M KOH)--~10098[1]
NiCo(OH)₂/NiCo₂O₄Nickel FoamElectrocatalysis--94.486.7 (selectivity)[4]

Table 2: Catalysts for the Selective Oxidation of HMF to 2,5-Diformylfuran (DFF)

CatalystSupport/SystemOxidantTemperature (°C)Time (h)HMF Conversion (%)DFF Yield (%)Reference
β-MnO₂-O₂--9997[10]
Fe₃O₄@CCarbon-coated MagnetiteH₂O₂--99.3 (from glucose)-[11]
Fe-Co NanocatalystMOF-derivedO₂-->99>99[12]
CuIHomogeneous (DMSO)O₂--93.292.3[13]
MnO₂ nanorods-UV light24-99~100 (selectivity)[14]
VOPO₄·2H₂O-O₂100--95 (selectivity)[15]
NG-800N-doped GrapheneO₂1006>9999.5 (selectivity)[16]

Visualizing the Process

To better understand the transformation of HMF and the experimental procedures, the following diagrams illustrate the key pathways and workflows.

HMF_Oxidation_Pathway HMF 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation of -CH₂OH HMFCA 5-Hydroxymethyl-2- furancarboxylic acid (HMFCA) HMF->HMFCA Oxidation of -CHO FFCA 5-Formyl-2-furancarboxylic acid (FFCA) DFF->FFCA Oxidation HMFCA->FFCA Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation

Caption: Reaction pathways for the oxidation of HMF to FDCA.

Experimental_Workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Product Analysis & Catalyst Recovery Catalyst_Synthesis Catalyst Synthesis Characterization Characterization (XRD, SEM, etc.) Catalyst_Synthesis->Characterization Reactor_Setup Reactor Setup (Batch/Flow) Reactants Add HMF, Solvent, Catalyst Reactor_Setup->Reactants Reaction_Conditions Set Temperature, Pressure, Stirring Reactants->Reaction_Conditions Reaction Run Reaction for a Set Time Reaction_Conditions->Reaction Sampling Take Reaction Samples Reaction->Sampling Catalyst_Recovery Catalyst Recovery & Reuse Studies Reaction->Catalyst_Recovery Analysis Analyze Products (HPLC, GC) Sampling->Analysis

Caption: A typical experimental workflow for HMF oxidation studies.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for comparative studies. Below are representative protocols for thermal and electrocatalytic HMF oxidation.

Protocol 1: Thermal Aerobic Oxidation of HMF to FDCA using a Heterogeneous Catalyst

This protocol is a generalized procedure based on common practices reported in the literature for noble and non-noble metal catalysts.[5][7][8]

1. Catalyst Preparation and Pre-treatment:

  • Synthesize the catalyst using the desired method (e.g., impregnation, co-precipitation, hydrothermal synthesis).

  • Characterize the catalyst using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) to determine its physicochemical properties.

  • Activate or pre-treat the catalyst as required (e.g., reduction under H₂ flow, calcination in air).

2. Reaction Setup:

  • A high-pressure batch reactor (e.g., a Parr autoclave) equipped with a magnetic stirrer, a heating mantle, a temperature controller, and a gas inlet/outlet is typically used.

  • In a typical experiment, add the catalyst, HMF, and the solvent (e.g., water, organic solvent) to the reactor vessel.

  • Seal the reactor and purge it several times with the oxidant gas (e.g., O₂) to remove air.

  • Pressurize the reactor to the desired pressure.

3. Reaction Execution:

  • Start stirring and heat the reactor to the target reaction temperature.

  • Maintain the temperature and pressure for the specified reaction time.

  • Periodically, liquid samples can be withdrawn from the reactor for analysis.

4. Product Analysis:

  • After the reaction, cool the reactor to room temperature and release the pressure.

  • Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.

  • Analyze the liquid phase using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of HMF and the various oxidation products. A C18 column and a UV detector are commonly employed.

  • Calculate the HMF conversion, product selectivity, and yield based on the HPLC data.

5. Catalyst Reusability Test:

  • After the reaction, recover the catalyst, wash it with a suitable solvent, and dry it.

  • Use the recovered catalyst for subsequent reaction cycles under the same conditions to evaluate its stability and reusability.

Protocol 2: Electrocatalytic Oxidation of HMF to FDCA

This protocol is based on the electrocatalytic systems described for transition metal-based catalysts on conductive substrates.[1][4]

1. Electrode Preparation:

  • The catalyst is typically grown or deposited on a conductive substrate (e.g., nickel foam, carbon paper) which serves as the working electrode.

  • The counter electrode is often a platinum wire or graphite (B72142) rod, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode) is also used.

2. Electrochemical Cell Setup:

  • A three-electrode electrochemical cell is used, containing an alkaline electrolyte (e.g., 1.0 M KOH) and a specific concentration of HMF.

  • The three electrodes are immersed in the electrolyte solution.

3. Electrochemical Oxidation:

  • The oxidation is carried out at a constant potential (potentiostatic) or with a varying potential (potentiodynamic), controlled by a potentiostat.

  • The reaction is typically conducted at room temperature and ambient pressure.

  • The progress of the reaction can be monitored by measuring the current density over time.

4. Product Quantification:

  • After a certain period of electrolysis, the electrolyte is analyzed by HPLC to quantify the remaining HMF and the formed products.

  • The Faradaic efficiency (FE), which is the ratio of the charge consumed for the formation of a specific product to the total charge passed, is calculated to assess the efficiency of the electrocatalytic process.

This guide provides a snapshot of the current state of catalytic HMF oxidation. The choice of catalyst and reaction conditions is critical and depends on the desired product, economic viability, and environmental considerations. The provided data and protocols offer a foundation for researchers to design and evaluate new and improved catalytic systems for the sustainable production of furan-based chemicals.

References

Stability of Furan-2,5-Dicarboxylic Acid Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furan-2,5-dicarboxylic acid (FDCA) is a pivotal bio-based platform chemical, recognized for its potential to replace petroleum-derived terephthalic acid in the production of polymers like polyethylene (B3416737) furanoate (PEF). The stability of its precursors is a critical factor influencing the efficiency, cost-effectiveness, and sustainability of the overall FDCA production process. This guide provides an objective comparison of the stability of different FDCA precursors, supported by experimental data, to aid researchers in selecting the optimal pathway for their specific applications.

Executive Summary

The most common precursor for FDCA synthesis is 5-hydroxymethylfurfural (B1680220) (HMF), derived from the dehydration of C6 sugars. However, the inherent instability of HMF presents significant challenges, leading to the formation of byproducts and reducing the overall yield of FDCA. This has spurred research into alternative, more stable precursors. This guide will compare the stability of HMF with other promising alternatives, including 5-alkoxymethylfurfurals (AMFs) and 5-(chloromethyl)furfural (CMF), and discuss the implications for FDCA production.

Comparison of Precursor Stability

The stability of FDCA precursors is paramount, as degradation can lead to the formation of undesirable byproducts such as levulinic acid, formic acid, and insoluble humins, which complicate purification and reduce process efficiency.

5-Hydroxymethylfurfural (HMF)

HMF is notoriously unstable, particularly in acidic aqueous solutions and at elevated temperatures. This instability is a major bottleneck in the economic production of FDCA.

  • Thermal Instability : HMF is sensitive to heat, with degradation accelerating at temperatures above 120°C, leading to thermal decomposition. For long-term storage, refrigeration at 2–8°C is recommended to minimize degradation.

  • pH Sensitivity : HMF is more stable in mildly acidic to neutral conditions. In alkaline (basic) environments, it undergoes hydrolysis, breaking down into smaller, less stable molecules. This degradation is more pronounced at higher pH levels.

  • Light Sensitivity : Exposure to light, especially UV radiation, can induce photochemical degradation of HMF, leading to the formation of byproducts. Therefore, storage in opaque or dark containers is advisable.

The primary degradation pathway for HMF in acidic aqueous solutions is rehydration to form levulinic acid and formic acid. Additionally, HMF can undergo self-condensation or polymerization to form soluble and insoluble humins, which are complex, dark-colored byproducts.

Alternative Precursors with Enhanced Stability

To overcome the challenges associated with HMF instability, researchers have investigated several alternative precursors.

  • 5-Alkoxymethylfurfurals (AMFs) : Ether derivatives of HMF, such as 5-ethoxymethylfurfural (EMF) and 5-methoxymethylfurfural (MMF), exhibit significantly higher stability. The ether group protects the reactive hydroxymethyl group, making AMFs less prone to the side reactions that plague HMF. This enhanced stability allows for more robust processing conditions.

  • 5-(Chloromethyl)furfural (CMF) : CMF is another promising HMF alternative that demonstrates improved stability and reactivity. The chlorine group enhances the molecule's hydrophobicity, which can simplify its extraction from the aqueous reaction medium. This property, combined with its increased stability, makes CMF an attractive intermediate for the synthesis of value-added chemicals from biomass.

Quantitative Data on FDCA Production from Various Precursors

The following table summarizes the performance of different precursors in the synthesis of FDCA, highlighting the reaction conditions and the achieved yields. This data underscores the impact of precursor choice on the overall efficiency of FDCA production.

PrecursorCatalystSolventTemperature (°C)Time (h)BaseHMF Conv. (%)FDCA Yield (%)Reference
HMFAu/ZrO₂Water1005->99~75[1]
HMFPt/CWater90-NaOH10086.4[2]
HMFRuOₓ/MnOₓ-VCWater1204-10099[3][4]
HMFPt-Ni/CWater11024->99>99[1]
HMFMnFe₂O₄tert-butanol1006TBHP (oxidant)-85[3]
HMFCo@Nb-PtWater110--100>99[3]
Sucrose (via HMF)Au/ZrO₂Water--NaOH-84 (from HMF)[5][6]
Uronic Acids (via FFA esters)Au catalyst-Room Temp-O₂ (oxidant)-45 (overall)[7]

Experimental Protocols

General Protocol for Assessing Precursor Stability

This protocol outlines a general method for comparing the stability of different FDCA precursors under controlled conditions.

Objective: To determine the degradation rate of a furan (B31954) derivative (e.g., HMF, AMF, CMF) under specific thermal and pH stress conditions.

Materials:

  • Furan precursor to be tested

  • Buffer solutions of desired pH (e.g., pH 3, 5, 7, 9)

  • High-purity water

  • Thermostatically controlled oven or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Solution Preparation: Prepare a stock solution of the furan precursor in high-purity water at a known concentration (e.g., 10 mM).

  • Sample Preparation: For each pH condition to be tested, dilute the stock solution with the corresponding buffer to a final working concentration (e.g., 1 mM). Prepare several vials for each condition to allow for sampling at different time points.

  • Incubation: Place the vials in a thermostatically controlled environment set to the desired temperature (e.g., 50°C, 70°C, 90°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each pH/temperature condition. Immediately quench the reaction by cooling the vial in an ice bath.

  • HPLC Analysis: Analyze the concentration of the remaining precursor in each sample using a validated HPLC method. The mobile phase and detection wavelength should be optimized for the specific furan derivative being analyzed.

  • Data Analysis: Plot the concentration of the precursor as a function of time for each condition. Determine the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., first-order decay). The half-life (t₁/₂) of the precursor under each condition can then be calculated.

Protocol for Catalytic Oxidation of HMF to FDCA

The following is a representative protocol for the synthesis of FDCA from HMF using a heterogeneous catalyst.

Objective: To synthesize FDCA from HMF via catalytic oxidation.

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Heterogeneous catalyst (e.g., Pt/C, Au/TiO₂)

  • Solvent (e.g., deionized water)

  • Base (e.g., NaOH, Na₂CO₃)

  • High-pressure reactor (autoclave) with magnetic stirring and temperature control

  • Oxygen or air supply

  • Filtration apparatus

  • Analytical equipment (HPLC)

Procedure:

  • Reactor Setup: In a high-pressure reactor, combine HMF, the catalyst, the solvent, and the base (if required). The molar ratios of substrate to catalyst and base should be based on literature precedents or prior optimization.

  • Reaction: Seal the reactor and purge it with oxygen or air. Pressurize the reactor to the desired pressure and heat it to the target temperature while stirring.

  • Monitoring: The reaction can be monitored by taking samples at regular intervals (if the reactor setup allows) and analyzing them by HPLC to determine the conversion of HMF and the yield of FDCA and intermediates.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and release the pressure.

  • Product Isolation: Separate the catalyst from the reaction mixture by filtration. Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the FDCA.

  • Purification: Collect the solid FDCA by filtration, wash it with cold water, and dry it under vacuum.

  • Analysis: Confirm the purity of the isolated FDCA using techniques such as NMR, FT-IR, and melting point analysis.

Visualizations

Signaling Pathways and Experimental Workflows

FDCA_Synthesis_Pathways cluster_biomass Biomass Feedstocks cluster_precursors FDCA Precursors cluster_intermediates Key Intermediates cluster_product Final Product Biomass Hexose Sugars (e.g., Fructose) HMF 5-Hydroxymethylfurfural (HMF) Biomass->HMF Dehydration AMF 5-Alkoxymethylfurfural (AMF) Biomass->AMF Etherification CMF 5-(Chloromethyl)furfural (CMF) Biomass->CMF Halogenation Uronic_Acids Uronic Acids (from Agro-Residues) FFA_ester Formylfuroic Acid Ester Uronic_Acids->FFA_ester Multi-step conversion DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation HMFCA 5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA) HMF->HMFCA Oxidation Byproducts (Levulinic Acid, Humins) Byproducts (Levulinic Acid, Humins) HMF->Byproducts (Levulinic Acid, Humins) Degradation FDCA 2,5-Furandicarboxylic Acid (FDCA) AMF->FDCA Oxidation CMF->FDCA Oxidation FFA_ester->FDCA Oxidation FFCA 5-Formyl-2-furancarboxylic Acid (FFCA) DFF->FFCA Oxidation HMFCA->FFCA Oxidation FFCA->FDCA Oxidation

Caption: Reaction pathways from various biomass-derived precursors to FDCA.

Stability_Assessment_Workflow A Prepare Precursor Solution in Buffered Media (Varying pH) B Incubate Samples at Controlled Temperatures A->B C Collect Aliquots at Timed Intervals B->C D Quench Reaction (e.g., Ice Bath) C->D E Analyze Precursor Concentration by HPLC D->E F Plot Concentration vs. Time E->F G Determine Degradation Rate Constant (k) and Half-life (t½) F->G

References

A Spectroscopic Comparison of 5-Formyl-2-furancarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 5-Formyl-2-furancarboxylic acid (FFCA) and its key derivatives. This guide provides a comparative analysis of their spectral data, detailed experimental protocols for obtaining this information, and visual workflows to aid in experimental design.

This compound (FFCA) is a versatile bio-based platform chemical with significant potential in the synthesis of pharmaceuticals, polymers, and fine chemicals. A thorough understanding of its spectroscopic properties, and those of its derivatives, is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of FFCA and its derivatives using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its common derivatives. These derivatives include the methyl and ethyl esters, which are common intermediates in synthesis, and 2,5-Furandicarboxylic acid (FDCA), a key oxidation product.

¹H NMR Spectral Data (DMSO-d₆)
Compoundδ (ppm) and Multiplicity (J in Hz)
This compound (FFCA) ~9.7 (s, 1H, -CHO), ~7.5 (d, 1H, furan-H), ~7.3 (d, 1H, furan-H), ~13.5 (br s, 1H, -COOH)
Methyl 5-formyl-2-furoate 9.71 (s, 1H), 7.50 (d, J=3.8 Hz, 1H), 7.42 (d, J=3.8 Hz, 1H), 3.90 (s, 3H)
Ethyl 5-formyl-2-furoate 9.70 (s, 1H), 7.48 (d, J=3.7 Hz, 1H), 7.39 (d, J=3.7 Hz, 1H), 4.38 (q, J=7.1 Hz, 2H), 1.35 (t, J=7.1 Hz, 3H)
2,5-Furandicarboxylic acid (FDCA) [1]7.28 (s, 2H), 13.5 (br s, 2H)[1]
¹³C NMR Spectral Data (DMSO-d₆)
Compoundδ (ppm)
This compound (FFCA) ~178 (-CHO), ~159 (-COOH), ~153 (furan-C), ~148 (furan-C), ~122 (furan-C), ~119 (furan-C)
Methyl 5-formyl-2-furoate 178.1, 158.5, 153.0, 147.9, 121.8, 119.5, 52.8
Ethyl 5-formyl-2-furoate 178.2, 158.1, 153.2, 148.1, 121.6, 119.3, 61.7, 14.1
2,5-Furandicarboxylic acid (FDCA) [1]158.8, 147.0, 118.3[1]
IR Spectral Data (cm⁻¹)
CompoundKey Absorptions (cm⁻¹)
This compound (FFCA) ~3100-2500 (br, O-H), ~1720 (C=O, acid), ~1680 (C=O, aldehyde), ~1580, 1470 (C=C, furan)
Methyl 5-formyl-2-furoate ~2850, 2750 (C-H, aldehyde), ~1725 (C=O, ester), ~1685 (C=O, aldehyde), ~1580, 1475 (C=C, furan)
Ethyl 5-formyl-2-furoate ~2860, 2760 (C-H, aldehyde), ~1720 (C=O, ester), ~1680 (C=O, aldehyde), ~1585, 1470 (C=C, furan)
2,5-Furandicarboxylic acid (FDCA) [2]~3100-2500 (br, O-H), ~1680 (C=O, acid), ~1580, 1460 (C=C, furan)[2]
UV-Vis Spectral Data
Compoundλmax (nm) in Ethanol (B145695)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
This compound (FFCA) ~280~15,000
Methyl 5-formyl-2-furoate ~278~16,000
Ethyl 5-formyl-2-furoate ~279~16,500
2,5-Furandicarboxylic acid (FDCA) ~265~18,000
Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (FFCA) 140123, 111, 95, 83, 65, 39
Methyl 5-formyl-2-furoate 154123, 111, 95, 83, 65, 39
Ethyl 5-formyl-2-furoate 168123, 111, 95, 83, 65, 39
2,5-Furandicarboxylic acid (FDCA) [3]156139, 112, 95, 67, 39[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with a greater number of scans are typically required compared to ¹H NMR.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition : Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a stock solution of the sample in a UV-transparent solvent such as ethanol or methanol (B129727) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : Fill a quartz cuvette with the pure solvent to be used as a blank and another with the sample solution. Record the absorbance spectrum over a wavelength range of 200-400 nm.

  • Data Analysis : Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (for volatile derivatives).

  • Ionization : Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis : Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 35-300).

  • Data Analysis : Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. The fragmentation of furan (B31954) derivatives often involves the loss of substituents and cleavage of the furan ring.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis of FFCA and a potential synthetic pathway.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution IR IR Sample->IR Solid State (ATR) MS MS Sample->MS Direct Inlet or GC NMR NMR Dissolution->NMR Deuterated Solvent UV_Vis UV-Vis Dissolution->UV_Vis UV-Transparent Solvent Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of FFCA and its derivatives.

FFCA_Derivatives_Pathway FFCA 5-Formyl-2-furancarboxylic acid (FFCA) Esterification Esterification (e.g., CH3OH, H+) FFCA->Esterification Amidation Amidation (e.g., RNH2, DCC) FFCA->Amidation Oxidation Oxidation (e.g., KMnO4) FFCA->Oxidation Methyl_Furoate Methyl 5-formyl-2-furoate Esterification->Methyl_Furoate Furfural_Amide 5-Formyl-2-furanamide Derivative Amidation->Furfural_Amide FDCA 2,5-Furandicarboxylic acid (FDCA) Oxidation->FDCA

Caption: Potential synthetic pathways for FFCA derivatives.

References

The Rise of Bio-Based Polymers: A Performance Showdown Between FDCA-Derived Polymers and Traditional Plastics

Author: BenchChem Technical Support Team. Date: December 2025

A new class of bio-based polymers derived from 2,5-furandicarboxylic acid (FDCA) is emerging as a strong contender to traditional petroleum-based plastics, offering comparable and often superior performance characteristics. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, backed by experimental data, to highlight the potential of these sustainable materials.

The core of this innovation lies in FDCA, a bio-based building block that can be produced from renewable resources like sugars.[1][2] Its structural similarity to terephthalic acid (TPA), a key component in widely used polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET), has spurred significant research into furan-based polymers.[3][4] The most prominent of these is polyethylene furanoate (PEF), which is being positioned as a direct, sustainable alternative to PET.[5]

Performance at a Glance: PEF vs. PET

Polymers derived from FDCA, particularly PEF, exhibit enhanced thermal stability, superior mechanical properties, and significantly better gas barrier performance compared to their petroleum-based counterparts.[6][7][8] These attributes make them highly attractive for a range of applications, including food and beverage packaging, industrial coatings, and even biomedical applications.[1][6]

Key Performance Metrics: A Comparative Analysis
PropertyPEF (FDCA-based)PET (TPA-based)Performance Advantage of PEF
Thermal Properties
Glass Transition Temperature (Tg)~75-92°C[6][9]~80°C[9]Higher Tg offers better heat resistance for hot-fill applications.[6]
Melting Temperature (Tm)~210-215°C[10]~260°C[10]Lower Tm can lead to energy savings during processing.[10]
Thermal Stability (Tonset)>350°C[10][11]Similar to PEF[10]Comparable high-temperature resistance.
Mechanical Properties
Tensile ModulusHigher than PET[10]Lower than PEF[10]Increased stiffness and rigidity.[6]
Tensile StrengthHigher than PET[6][12]Lower than PEF[6][12]Stronger and more durable material.[6]
Elongation at BreakLower than PET[12]Higher than PEF[12]More rigid, less flexible.
Barrier Properties
Oxygen (O2) Barrier~6-10 times better than PET[12][13]Lower barrierSignificantly extends shelf life of oxygen-sensitive products.[6]
Carbon Dioxide (CO2) Barrier~2-3 times better than PET[12][13]Lower barrierImproved carbonation retention in beverages.
Water Vapor (H2O) Barrier~2 times better than PET[12]Lower barrierBetter protection against moisture.[6]

Delving into the Data: Experimental Insights

The superior properties of FDCA-based polymers are not just theoretical. Extensive experimental research has validated their performance advantages.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly employed to evaluate the thermal properties of these polymers.

  • DSC analysis reveals that PEF possesses a higher glass transition temperature (Tg) compared to PET, indicating better dimensional stability at elevated temperatures.[9] While the melting temperature (Tm) of PEF is slightly lower than PET, its overall thermal stability, as determined by TGA, is comparable, with degradation onset temperatures exceeding 350°C.[10][11]

  • TGA of various furan-based polyesters demonstrates their high thermal stability, with some isomers showing even higher stability than 2,5-FDCA derived polyesters.[14]

Mechanical Testing

Tensile tests are crucial for determining the mechanical robustness of these polymers.

  • Studies have shown that PEF exhibits a higher tensile strength and Young's modulus than PET, making it a stiffer and stronger material.[6][10][12] However, this increased rigidity comes at the cost of lower elongation at break, meaning it is less flexible than PET.[12] The incorporation of other comonomers with FDCA can be used to tune these mechanical properties, creating materials that range from rigid to flexible.[11][15]

Barrier Property Measurement

The gas barrier properties of polymer films are typically measured using manometric methods in accordance with ASTM standards.

  • Experimental data consistently shows that PEF has significantly lower permeability to oxygen, carbon dioxide, and water vapor compared to PET.[12][13][16] This exceptional barrier performance is a key advantage for applications in food and beverage packaging, where protecting the contents from environmental gases is critical for maintaining freshness and extending shelf life.[6]

Visualizing the Process: Synthesis of FDCA-Based Polyesters

The synthesis of high-molecular-weight furan-based polyesters is typically achieved through a two-stage melt polycondensation process. This involves an initial transesterification reaction followed by a polycondensation step under high vacuum and temperature.

SynthesisWorkflow cluster_Products Products DMFDCA Dimethyl 2,5-furandicarboxylate (DMFDCA) Transesterification Transesterification DMFDCA->Transesterification Diol Diol (e.g., Ethylene (B1197577) Glycol) Diol->Transesterification Methanol (B129727) Methanol (byproduct) Transesterification->Methanol Removal Prepolymer Oligomer/Prepolymer Transesterification->Prepolymer Formation Polycondensation Polycondensation Polycondensation->Diol Excess Diol Removal Polyester (B1180765) High Molecular Weight Polyester (e.g., PEF) Polycondensation->Polyester Chain Growth Prepolymer->Polycondensation

Caption: A simplified workflow for the synthesis of FDCA-based polyesters via a two-stage melt polycondensation process.

Experimental Protocols in Detail

To ensure reproducibility and facilitate further research, detailed experimental methodologies are crucial.

Synthesis of Poly(ethylene furanoate) (PEF)

A typical synthesis of PEF involves a two-step melt polycondensation reaction:

  • Transesterification: Dimethyl 2,5-furandicarboxylate (DMFDCA) and a molar excess of ethylene glycol are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a distillation outlet. A catalyst, such as titanium(IV) butoxide, is added. The mixture is heated under a nitrogen atmosphere, typically in a stepwise manner from 160°C to 190°C, to initiate the transesterification reaction. Methanol is continuously distilled off as a byproduct.[17]

  • Polycondensation: After the theoretical amount of methanol has been collected, a stabilizer is added, and a high vacuum is gradually applied. The temperature is simultaneously increased to 210-230°C. The reaction continues under these conditions to increase the molecular weight of the polymer by removing excess ethylene glycol. The reaction is stopped when the desired melt viscosity is achieved. The resulting polymer is then extruded and pelletized.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR): 1H NMR is used to confirm the chemical structure of the synthesized polyesters.[11]

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and molecular weight distribution of the polymers.[14]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. Samples are typically heated, cooled, and then reheated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[14]

  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polymers. Samples are heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere, and the weight loss as a function of temperature is recorded.[14]

  • Tensile Testing: The mechanical properties of polymer films or injection-molded bars are measured using a universal testing machine according to ASTM standards. Parameters such as tensile modulus, tensile strength, and elongation at break are determined.

  • Gas Permeability Measurement: The permeability of polymer films to gases like oxygen and carbon dioxide is measured using a permeance testing device based on the manometric method, following ASTM 1434-82 standards.[11]

Conclusion and Future Outlook

Polymers derived from 2,5-furandicarboxylic acid represent a significant advancement in the field of sustainable materials. Their impressive performance profile, particularly the superior barrier properties of PEF, makes them a viable and attractive alternative to established petroleum-based plastics. While challenges in the industrial-scale production of FDCA remain, ongoing research and development are paving the way for the broader adoption of these high-performance, bio-based polymers.[5][8] The ability to tune their properties through copolymerization further expands their potential applications, offering a versatile platform for the design of next-generation sustainable materials.[8][18]

References

Economic Analysis of 2,5-Furandicarboxylic Acid (FDCA) Production Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of 2,5-Furandicarboxylic Acid (FDCA), a bio-based platform chemical and a promising sustainable alternative to petroleum-derived terephthalic acid for polymer production, is a subject of intense research. The economic viability of its primary product, polyethylene (B3416737) furanoate (PEF), hinges on cost-effective FDCA synthesis. This guide provides an objective comparison of the main FDCA production routes, supported by experimental data, detailed methodologies, and economic assessments to inform research and development efforts.

Core Production Routes: An Overview

The conversion of biomass-derived sugars into FDCA predominantly occurs via the intermediate 5-hydroxymethylfurfural (B1680220) (HMF). Three primary routes for the oxidation of HMF to FDCA are being explored: thermocatalytic, electrocatalytic, and microbial/enzymatic. Each pathway presents a unique set of economic advantages and challenges, largely influenced by feedstock cost, catalyst efficiency, energy consumption, and product purification. A major economic hurdle across most routes is the high cost and instability of the HMF starting material.[1][2] Consequently, integrated "one-pot" processes that convert sugars directly to FDCA without HMF isolation are considered highly desirable for improving economic feasibility.

FDCA_Production_Overview cluster_feedstock Biomass Feedstocks cluster_intermediate Key Intermediate cluster_routes HMF Oxidation Routes Fructose Fructose HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF Glucose Glucose Glucose->HMF Starch Starch Starch->HMF Thermo Thermocatalytic HMF->Thermo Electro Electrocatalytic HMF->Electro Bio Microbial/Enzymatic HMF->Bio FDCA FDCA (2,5-Furandicarboxylic Acid) Thermo->FDCA Electro->FDCA Bio->FDCA

Caption: General pathways from biomass to FDCA.

Thermocatalytic Oxidation

Thermocatalytic oxidation is the most established route, typically employing noble metal catalysts (e.g., Pt, Au, Pd) or, more recently, cheaper non-noble metal catalysts (e.g., Co-Mn, Ni) in the presence of a base and an oxidant (usually oxygen or air) at elevated temperatures and pressures.

Economic & Performance Data

The economics of this route are heavily tied to catalyst cost, stability, and the energy-intensive reaction conditions. While noble metal catalysts show high activity and selectivity, their cost is a significant barrier.[2] Non-noble metal alternatives are being investigated to reduce costs, though they may require harsher conditions.

ParameterNoble Metal Catalysts (e.g., Pt/C)Non-Noble Metal Catalysts (e.g., Co-Mn, NiOx)Key Economic Drivers
FDCA Yield >90% achievable under optimized conditions.[3][4]34-85% reported, varies with catalyst and conditions.[5]Catalyst selectivity, prevention of side-reactions.
Reaction Conditions 70-140°C, 1-10 bar O₂, aqueous alkaline solution.[5][6]100-160°C, higher pressures may be needed.Energy costs (heating, pressurization).
Catalyst Cost High.Low.Price of platinum, gold vs. cobalt, nickel.
Catalyst Stability Generally stable but can deactivate; recycling is crucial.[3]Stability and leaching can be a concern.Catalyst lifetime, cost of regeneration/replacement.
Estimated MSP of FDCA *~$1,500 / tonne (in integrated fructose-to-FDCA process).Data is less mature, but aims to be lower than noble metal routes.HMF feedstock cost, catalyst cost, energy input.

*Minimum Selling Price (MSP) values are highly dependent on process-specific assumptions and feedstock costs.

Experimental Protocol: HMF Oxidation using Pt/C

This protocol describes a typical batch oxidation process using a platinum-on-carbon catalyst.

  • Reactor Setup: A high-pressure batch reactor is charged with 5-hydroxymethylfurfural (HMF), a catalyst (e.g., 5% Pt/C), and an aqueous solution of a base (e.g., NaOH or Na₂CO₃). The molar ratio of HMF to base is a critical parameter, often optimized between 1:2 and 1:8.[6]

  • Catalyst Pre-treatment (if required): In some procedures, the catalyst is reduced in situ before the reaction, for example, under a hydrogen flow at 300°C for 2 hours.[6]

  • Reaction Execution: The reactor is sealed, purged, and pressurized with an oxidant (e.g., pure O₂ or air) to the desired pressure (e.g., 1-10 bar). The mixture is then heated to the target temperature (e.g., 90-110°C) and stirred for a set duration (e.g., 2-24 hours).[3][6]

  • Product Recovery: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The resulting solution is then acidified (e.g., with HCl) to precipitate the FDCA product, which has low solubility in acidic aqueous solutions.

  • Analysis: The conversion of HMF and the yield of FDCA and intermediates are quantified using High-Performance Liquid Chromatography (HPLC).[6]

Thermo_Workflow start Start reactor Charge Reactor (HMF, Pt/C, Base, H₂O) start->reactor pressurize Pressurize with O₂ (1-10 bar) reactor->pressurize heat Heat & Stir (90-110°C, 2-24h) pressurize->heat cool Cool & Depressurize heat->cool filter Filter Catalyst cool->filter acidify Acidify Solution filter->acidify precipitate Precipitate & Collect FDCA acidify->precipitate analyze Analyze via HPLC precipitate->analyze end End analyze->end

Caption: Workflow for thermocatalytic FDCA production.

Electrocatalytic Oxidation

Electrocatalytic oxidation uses an electric current to drive the conversion of HMF to FDCA at an electrode surface, often using non-noble metal catalysts like nickel foam. This approach can operate at milder conditions (ambient temperature and pressure) and offers precise control over the reaction rate.

Economic & Performance Data

The major cost drivers for this route are the price of electricity and the cost of HMF, which can account for up to 77% of the total process cost.[7] While it avoids expensive noble metal catalysts and high temperatures, the overall process economics are not yet competitive with traditional thermochemical routes.[8]

ParameterElectrocatalytic Oxidation (e.g., Ni/NiOOH foam)Key Economic Drivers
FDCA Yield Overall process yields of ~70% have been modeled in scaled-up processes.[8]Faradaic efficiency, HMF stability under reaction conditions, separation efficiency.
Reaction Conditions Ambient temperature and pressure in an aqueous electrolyte.Electricity price, electrode stability.
Catalyst Cost Low (uses catalysts like nickel foam).[8]Cost of electrode materials.
Energy Consumption Primarily electricity for the electrochemical cell.Electricity price is a major factor in the Minimum Selling Price.[8]
Estimated MSP of FDCA *€3.67 / kg ($3,900 / tonne) in a scaled-up model.[8]HMF price, electricity cost, cost of acids/bases for pH control.[8]

*Minimum Selling Price (MSP) values are based on specific techno-economic models.

Experimental Protocol: Electrocatalytic HMF Oxidation

This protocol outlines a continuous electrocatalytic process.

  • Electrochemical Cell Setup: An electrochemical cell is configured with an anode (e.g., Ni/NiOOH foam) and a cathode.

  • Electrolyte Preparation: An aqueous solution containing HMF (e.g., 15 wt%) and an electrolyte (e.g., 0.1 M Na₂SO₄) is prepared.[8]

  • Reaction Execution: The electrolyte is continuously pumped through the electrochemical cell while a specific current density is applied. The oxidation of HMF to FDCA occurs at the anode surface.

  • Product Recovery: The product stream exiting the cell undergoes a two-step pH-shift crystallization. The pH is first adjusted to precipitate impurities, which are filtered off. The pH of the remaining solution is then lowered to precipitate the pure FDCA product.[8]

  • Analysis: Product concentration and purity are determined by HPLC.

Microbial / Enzymatic Production (Biocatalysis)

This route utilizes whole microbial cells (e.g., genetically engineered Pseudomonas putida) or isolated enzymes to convert HMF into FDCA.[7][9] These processes operate under very mild, environmentally friendly conditions (e.g., 30°C, ambient pressure) and can achieve very high selectivity and yield.

Economic & Performance Data

While biocatalysis avoids harsh chemicals and conditions, the economics are influenced by the cost of the enzymes or maintaining the microbial culture, fermentation time, and downstream processing to separate the product from the broth. High product titers are necessary to make recovery economically feasible.

ParameterWhole-Cell Biocatalysis (e.g., engineered P. putida)Key Economic Drivers
FDCA Yield >95% yields are achievable.[7]Cell viability, enzyme activity, substrate/product inhibition.
Reaction Conditions Mild conditions: ~30°C, ambient pressure, aqueous mineral salt media.[6]Fermentation time, aeration, and pH control costs.
Catalyst Cost Cost of developing and maintaining engineered microbial strains or producing enzymes.Bioreactor capital costs, media components.
Product Titer Titers of over 30 g/L have been reported in fed-batch processes.[7]Downstream processing costs (separation and purification).
Estimated MSP of FDCA *SEK 24,300 / tonne ($2,300 / tonne) in an upscaled enzymatic process model.Cost of feedstock (HMF) and reagents (enzymes, media) are the largest contributors.

*Minimum Selling Price (MSP) values are based on specific techno-economic models.

Experimental Protocol: Whole-Cell Biotransformation using P. putida

This protocol is a generalized representation of a fed-batch fermentation process.

  • Biocatalyst Preparation: A genetically engineered strain of Pseudomonas putida capable of converting HMF to FDCA is cultured in a suitable growth medium to generate sufficient biomass.

  • Bioreactor Setup: A bioreactor is filled with a mineral salt medium. The pH is controlled (e.g., at 7.0) by the automated addition of a base (e.g., NaOH). The temperature is maintained at 30°C with controlled aeration and agitation.

  • Fed-Batch Reaction: The cultured cells are introduced into the bioreactor. HMF is added in a fed-batch manner to maintain a low, non-inhibitory concentration in the broth. A carbon source like glycerol (B35011) may also be co-fed to maintain cell viability and metabolic activity.[7][8]

  • Product Recovery: After the reaction (e.g., 72-144 hours), the cells are removed by centrifugation. The FDCA is then recovered from the supernatant by acid precipitation and may be further purified by solvent extraction (e.g., with tetrahydrofuran).[7]

  • Analysis: HMF and FDCA concentrations in the broth are monitored throughout the process using HPLC.[6]

Comparative Economic Analysis

The primary factors dictating the economic feasibility of any FDCA production route are the cost of the HMF feedstock, capital expenditure (CAPEX) for the reactor and downstream equipment, and operating expenditure (OPEX), which includes energy, catalyst/reagents, and waste treatment.

Economic_Comparison factors Key Economic Factor Thermocatalytic Electrocatalytic Microbial hmf_cost HMF Feedstock Cost High Impact (Major Cost Driver) Very High Impact (up to 77% of total cost) High Impact (Major Cost Driver) capex Capital Cost (CAPEX) High (High-pressure reactors) Moderate-High (Electrolyzers, separation) High (Bioreactors, sterile equipment) energy Energy Cost High (Heating & Pressure) High (Electricity Price is critical) Low (Mild Conditions) catalyst_cost Catalyst/Reagent Cost High (Noble Metals) or Low (Non-noble) Low (e.g., Nickel) but acid/base cost is significant Moderate-High (Enzymes, media) downstream Downstream Processing Moderate (Crystallization) High (pH-shift, crystallization) High (Separation from complex broth)

Caption: Comparison of key economic drivers by production route.

Conclusion

Currently, no single FDCA production route is commercially dominant, as each faces distinct economic and technical challenges.

  • Thermocatalytic routes are mature but hampered by the cost of noble metal catalysts and energy-intensive conditions. The development of cheap, stable, non-noble catalysts is a key area of research.

  • Electrocatalytic production offers the potential for clean, controlled synthesis at mild conditions, but its economic viability is highly sensitive to electricity and HMF prices, and it is not yet cost-competitive.[8]

  • Microbial routes are promising due to their high selectivity and mild, green conditions. However, achieving high product titers to minimize downstream processing costs and reducing the cost of enzymes and media are critical for industrial-scale feasibility.

Ultimately, the most economically viable path to FDCA will likely involve an integrated process using low-cost, sustainable feedstocks that bypasses the need for expensive HMF purification, coupled with a highly efficient, recyclable, and low-cost catalytic system.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Formyl-2-furancarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 5-Formyl-2-furancarboxylic Acid in a laboratory setting. This guide provides detailed procedural information, from personal protective equipment (PPE) to operational and disposal plans, ensuring the well-being of researchers and the integrity of their work. Adherence to these guidelines is paramount for professionals engaged in drug development and scientific research.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent personal exposure to this compound, a compound known to cause serious eye irritation, skin irritation, and potential respiratory irritation.[1][2] The following table summarizes the required equipment based on standard laboratory safety protocols.

Protection Type Equipment Specification Purpose & Notes
Engineering Controls Certified Chemical Fume HoodTo ensure adequate ventilation and minimize inhalation of dust or vapors.[1]
Eye / Face Tightly fitting safety goggles with side-shields or a full-face shield.Must conform to NIOSH (US) or EN 166 (EU) standards to protect against dust particles and splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Handle with gloves at all times.[1][3]
Skin / Body Fully buttoned lab coat or impervious clothing.To prevent skin contact.[1][3]
Respiratory NIOSH/MSHA or EN 149 approved respirator.Required when handling large quantities, if dust is generated, or if ventilation is inadequate. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[1][4]

Operational Plan: Step-by-Step Handling Protocol

Safe handling of this compound requires a controlled environment and methodical procedures. Always work within a certified chemical fume hood to ensure adequate ventilation.[1][3]

  • Designate Area: Before starting, designate a specific area within a chemical fume hood for handling the compound.

  • Verify Safety Equipment: Ensure that a safety shower and eyewash station are unobstructed and readily accessible.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Minimize Dust: When weighing or transferring the solid, perform the task slowly and carefully to minimize dust generation.[1][3]

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1]

  • Storage: When not in use, store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. It should be stored under an inert atmosphere and away from incompatible materials such as oxidizing agents and bases.[1]

Emergency Procedures and First Aid

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if skin irritation persists.[1][5]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Spill and Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

Spill Response Protocol:

  • Evacuate & Ventilate: Alert others in the area and ensure the space is well-ventilated.

  • Don PPE: Wear all required PPE, including respiratory protection.

  • Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.

  • Clean-Up: For dry spills, gently sweep up or shovel the material into a suitable, labeled, and closed container for disposal. Avoid actions that generate dust.[1][3]

  • Decontaminate: Clean the spill area thoroughly once the material has been collected.

Waste Disposal Protocol:

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated hazardous waste container.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be considered contaminated and disposed of as hazardous waste.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_area Designate Handling Area check_safety Verify Safety Equipment prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh Weigh/Transfer Carefully (Minimize Dust) don_ppe->weigh handle Perform Experiment weigh->handle store Store Properly handle->store decontaminate Decontaminate Work Area handle->decontaminate spill Spill Occurs handle->spill exposure Personal Exposure handle->exposure dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe remove_ppe Remove PPE dispose_ppe->remove_ppe spill_response Initiate Spill Response spill->spill_response first_aid Administer First Aid exposure->first_aid

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Formyl-2-furancarboxylic Acid
Reactant of Route 2
Reactant of Route 2
5-Formyl-2-furancarboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.